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Foundational

1-Methyl-5-(methylamino)-2(1H)-pyridinone basic properties

An In-Depth Technical Guide to the Basic Properties of 1-Methyl-5-(methylamino)-2(1H)-pyridinone Introduction The 2-pyridinone ring system is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Basic Properties of 1-Methyl-5-(methylamino)-2(1H)-pyridinone

Introduction

The 2-pyridinone ring system is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic and structural features, including the ability to act as a bioisostere for various functional groups and engage in hydrogen bonding, make it a focal point for drug discovery programs.[1] This guide provides a detailed technical analysis of a specific derivative, 1-Methyl-5-(methylamino)-2(1H)-pyridinone , focusing on its fundamental basic properties.

Understanding the basicity of a drug candidate, quantified by its pKa value, is critical for the entire drug development pipeline. It governs fundamental physicochemical properties such as aqueous solubility and lipophilicity, which in turn dictate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule. Furthermore, the protonation state of a molecule at physiological pH is a key determinant of its interaction with biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of the structural factors influencing the basicity of 1-Methyl-5-(methylamino)-2(1H)-pyridinone, protocols for its experimental determination, and the implications of these properties in a pharmaceutical context.

Structural and Physicochemical Analysis

The basicity of 1-Methyl-5-(methylamino)-2(1H)-pyridinone is not trivial; it is a product of the interplay between multiple functional groups within the molecule. A thorough analysis requires dissecting the contributions of each component.

The 2-Pyridinone Core: Tautomerism and Amide Character

The parent 2-pyridinone structure exists in a tautomeric equilibrium with its 2-hydroxypyridine form. For most derivatives, the 2-pyridinone (lactam) form is the predominant tautomer in both solid and solution phases.[1][3] In the case of the target molecule, the nitrogen atom is methylated, which locks the ring into the 2-pyridinone form and eliminates this tautomerism.

Critically, the N-methylated 2-pyridinone moiety has significant amide character. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group through resonance. This delocalization renders the ring nitrogen non-basic, a characteristic feature of amides which are significantly weaker bases than corresponding amines.[4] Consequently, protonation is unlikely to occur at the ring nitrogen.

Identifying the Basic Centers

Two potential sites of protonation exist in 1-Methyl-5-(methylamino)-2(1H)-pyridinone: the carbonyl oxygen of the pyridinone ring and the exocyclic nitrogen of the methylamino group.

  • Carbonyl Oxygen: While the carbonyl oxygen possesses lone pairs and can be protonated under strongly acidic conditions, its basicity is relatively low.

  • Exocyclic Methylamino Nitrogen: This is the principal basic center in the molecule. The reactivity of its lone pair is modulated by a combination of inductive and resonance effects, which ultimately determines the compound's pKa.

The methylamino group is an alkylamine, which is typically basic.[5][6] However, its attachment to the pyridinone ring introduces electronic effects that must be considered. The nitrogen's lone pair can be delocalized into the electron-deficient ring system. This resonance effect, analogous to how aniline is a much weaker base than cyclohexylamine, reduces the electron density on the exocyclic nitrogen, thereby decreasing its basicity.[4]

The following diagram illustrates the key resonance contributor showing the delocalization of the methylamino lone pair, which reduces its availability for protonation.

Caption: Resonance structures illustrating lone pair delocalization.

This delocalization makes the methylamino group a pi-donor, which decreases its own basicity while increasing the electron density within the ring.[4] Therefore, 1-Methyl-5-(methylamino)-2(1H)-pyridinone is predicted to be a weak base, with a pKa value likely comparable to that of substituted anilines.

Predicted Physicochemical Properties
PropertyValue / PredictionSource
Molecular Formula C₇H”₀N₂O(Calculated)
Molecular Weight 138.17 g/mol (Calculated)
Predicted pKa Weakly Basic (est. 3-5)Based on aniline analogs[4]
Appearance Likely a solid at room temperatureBased on similar structures[7][8]
Solubility Expected to have pH-dependent aqueous solubilityGeneral principle for basic compounds

Experimental Determination of Basicity (pKa)

To move beyond theoretical prediction, experimental determination of the pKa is essential. The choice of method must be robust, reproducible, and provide unambiguous results.

Rationale for Method Selection: UV-Spectrophotometric Titration

For compounds possessing a chromophore that changes its electronic environment upon protonation, UV-spectrophotometric titration is a highly sensitive and reliable method for pKa determination. Given the conjugated pi-system of 1-Methyl-5-(methylamino)-2(1H)-pyridinone, its UV absorbance spectrum is expected to shift as a function of pH. This method is often preferred over potentiometric titration for small sample quantities and offers high precision.

Self-Validating Protocol: Spectrophotometric pKa Determination

This protocol is designed to be self-validating by ensuring clear spectral shifts and the presence of one or more isosbestic points, which are wavelengths where the molar absorptivity of the protonated and neutral species are equal. The presence of sharp isosbestic points is a strong indicator of a clean, two-state equilibrium.

Objective: To determine the pKa of the primary basic center of 1-Methyl-5-(methylamino)-2(1H)-pyridinone.

Materials & Equipment:

  • 1-Methyl-5-(methylamino)-2(1H)-pyridinone (high purity)

  • Dual-beam UV-Vis Spectrophotometer with temperature control

  • Calibrated pH meter

  • Series of universal buffer solutions (e.g., Britton-Robinson buffer) covering a pH range from 2.0 to 12.0

  • 0.1 M HCl and 0.1 M NaOH solutions

  • Volumetric flasks and pipettes

  • Quartz cuvettes

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the test compound in a suitable solvent like methanol or water.

  • Determination of Analytical Wavelength (λ_max):

    • Prepare two solutions: one in highly acidic medium (e.g., pH 1, using 0.1 M HCl) and one in highly basic medium (e.g., pH 12, using 0.1 M NaOH) by diluting the stock solution. This ensures measurement of the fully protonated (BH⁺) and neutral (B) species, respectively.

    • Scan the UV spectrum for both solutions from ~200 to 400 nm to identify the λ_max for each species and note any significant spectral shifts. Select a wavelength for analysis where the difference in absorbance between the two forms is maximal.

  • Titration & Data Collection:

    • Prepare a series of samples in buffers of finely spaced, known pH values (e.g., in 0.5 pH unit increments). Ensure the final concentration of the compound is identical in all samples.

    • Measure the absorbance of each sample at the pre-determined analytical wavelength. Maintain a constant temperature (e.g., 25°C) throughout the experiment.

  • Data Analysis:

    • Plot Absorbance vs. pH. The resulting curve should be sigmoidal.

    • The pKa can be determined as the pH at the half-equivalence point of the titration curve.

    • For higher accuracy, apply the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log [ (A_B - A) / (A - A_BH⁺) ] Where:

      • A = Absorbance at a given pH

      • A_B = Absorbance of the neutral (basic) form

      • A_BH⁺ = Absorbance of the protonated (acidic) form

    • A linear plot of log[ (A_B - A) / (A - A_BH⁺) ] vs. pH will yield a straight line with a y-intercept equal to the pKa.

The following diagram outlines the experimental workflow.

Caption: Workflow for Spectrophotometric pKa Determination.

Implications of Basicity in Drug Development

The experimentally determined pKa value is not merely an academic figure; it is a critical parameter that informs key decisions in the drug development process.

pH-Dependent Solubility and Formulation

As a weak base, 1-Methyl-5-(methylamino)-2(1H)-pyridinone will exhibit significantly higher aqueous solubility in acidic environments where it can form a protonated salt. This is a crucial consideration for oral drug formulation, as the compound will be more soluble in the low pH of the stomach (pH 1.5-3.5) than in the more neutral environment of the small intestine. This property can be leveraged to develop salt forms of the drug with improved solubility and bioavailability.

Target Engagement and Biological Activity

The protonation state of the methylamino group at physiological pH (~7.4) directly impacts its ability to interact with biological targets like enzymes or receptors.

  • If pKa < 7.4: The group will be predominantly in its neutral, uncharged form (R-NHCH₃). In this state, the nitrogen can act as a hydrogen bond acceptor.

  • If pKa > 7.4: The group will be mostly in its protonated, positively charged form (R-NH₂CH₃⁺). This ammonium ion is an excellent hydrogen bond donor.

Understanding this equilibrium is vital for computational modeling, structure-activity relationship (SAR) studies, and interpreting biological data.

ADMET Profile
  • Absorption: The neutral form of a drug is generally more lipophilic and thus more readily permeates biological membranes via passive diffusion. A compound that is highly protonated in the gastrointestinal tract may exhibit poor absorption.

  • Distribution: Plasma protein binding and tissue distribution can be influenced by the charge of the molecule.

  • Metabolism: The methylamino group could be a potential site for Phase I metabolic reactions such as N-dealkylation or Phase II conjugation reactions.[9] The susceptibility to these enzymatic processes can be influenced by the local electron density, which is tied to basicity.

Conclusion

1-Methyl-5-(methylamino)-2(1H)-pyridinone is a molecule whose chemical personality is defined by the electronic interplay between its N-methylated 2-pyridinone core and its exocyclic methylamino substituent. Theoretical analysis identifies the primary basic center as the methylamino nitrogen, whose basicity is attenuated by resonance delocalization into the ring, classifying the compound as a weak base. This guide has outlined the structural rationale for this property and provided a robust, self-validating experimental protocol for the precise determination of its pKa via UV-spectrophotometric titration. The resulting pKa value is a cornerstone parameter, profoundly influencing critical drug development aspects from formulation and solubility to target interaction and ADMET profiling. Therefore, the rigorous experimental characterization of this basic property is an indispensable step in evaluating the pharmaceutical potential of this and related compounds.

References

  • ProQuest. (n.d.). Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives.
  • Royal Society of Chemistry. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • Wikipedia. (n.d.). 2-Pyridone.
  • MDPI. (2023, September 13). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study.
  • Wikidoc. (2012, September 4). 2-Pyridone.
  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Benchchem. (n.d.). Application Notes and Protocols: 4-Amino-5-methyl-2(1H)-pyridinone as a Key Intermediate in the Synthesis of Finerenone.
  • ChemBK. (2024, April 9). 1-Methyl-2-pyridone.
  • CymitQuimica. (n.d.). CAS 95306-64-2: 4-Amino-5-methyl-2(1H)-pyridinone.
  • YouTube. (2020, August 21). Factors Affecting Basicity Part-VIII | More Basic Pyridine or DMAP ??? | Organic Chemistry.
  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
  • PubChem. (n.d.). 1-Methyl-2(1H)-pyridinone.
  • NIST. (n.d.). 2(1H)-Pyridinone, 1-methyl-.
  • PMC. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines.
  • ChemicalBook. (2025, July 24). 5-AMINO-1-METHYLPYRIDIN-2(1H)-ONE.
  • Chemistry Steps. (2021, December 18). Basicity of Amines.
  • ScienceDirect. (2025, June 13). In vitro metabolic proiling of methylenedioxy- substituted synthetic cathinones for enhanced detection in urine sample.

Sources

Exploratory

The Discovery and Evolution of 1-Methyl-5-(methylamino)-2(1H)-pyridinone: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary The 2(1H)-pyridinone core has emerged as a highly versatile and privileged heterocyclic scaffold in modern drug discovery. By strategically functionalizing this core—specifically through N-methylation t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2(1H)-pyridinone core has emerged as a highly versatile and privileged heterocyclic scaffold in modern drug discovery. By strategically functionalizing this core—specifically through N-methylation to lock its tautomeric state and C5-amination to provide a directional growth vector—medicinal chemists have developed the 1-methyl-5-(methylamino)-2(1H)-pyridinone fragment. This in-depth technical guide explores the historical context, physicochemical rationale, step-by-step synthetic methodologies, and mechanistic applications of this specific scaffold, particularly its role in modern kinase and methyltransferase inhibition.

Historical Context & Scaffold Evolution

Historically, pyridinones have been heavily utilized as bioisosteres for amides, pyrimidines, and phenol rings. The scaffold gained significant traction following the discovery of pyridin-2(1H)-ones as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV via scaffold hopping from early wild-type inhibitors[1].

The structural brilliance of the 1-methyl-5-(methylamino)-2(1H)-pyridinone derivative lies in its tautomeric control. Unsubstituted 2-pyridones exist in a dynamic equilibrium with 2-hydroxypyridines. By introducing a methyl group at the N1 position, the molecule is permanently locked into the pyridinone form[2]. This rigidification guarantees that the carbonyl oxygen acts exclusively as a predictable hydrogen-bond acceptor. Furthermore, the addition of a methylamino group at the C5 position introduces a secondary amine that serves as a highly directional hydrogen-bond donor, making it an ideal hinge-binding motif for fragment-based drug design[1].

Recently, this specific moiety has been critical in targeting the METTL3-METTL14 methyltransferase complex. Structure-based drug design utilizing the pyridin-2(1H)-one moiety has yielded potent METTL3 inhibitors (e.g., Compound 15, IC50 = 50 nM) capable of suppressing acute myeloid leukemia (AML) cell proliferation[3].

Physicochemical Profiling & Structure-Activity Relationships (SAR)

The physicochemical properties of the scaffold dictate its pharmacokinetic behavior. The N-methylation slightly increases lipophilicity and prevents the formation of highly polar tautomers, while the 5-methylamino group provides a versatile linker for further synthetic elaboration.

Table 1: Physicochemical Properties of Pyridinone Scaffolds
Property1-Methyl-2(1H)-pyridinone5-Amino-1-methyl-2(1H)-pyridinone1-Methyl-5-(methylamino)-2(1H)-pyridinone
Molecular Weight 109.13 g/mol [2]124.14 g/mol 138.17 g/mol
Topological Polar Surface Area 20.3 Ų[2]46.3 Ų32.3 Ų
H-Bond Donors 01 (Primary amine)1 (Secondary amine)
H-Bond Acceptors 1 (Carbonyl)22
Tautomeric State Locked (Pyridinone)Locked (Pyridinone)Locked (Pyridinone)

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing 1-methyl-5-(methylamino)-2(1H)-pyridinone requires precise chemoselectivity to avoid over-reduction of the aromatic ring or over-alkylation of the amine. The following protocol details a highly controlled, two-step workflow starting from commercially available 1-methyl-5-nitro-2(1H)-pyridinone.

Step 1: Béchamp Reduction to 5-Amino-1-methyl-2(1H)-pyridinone

Causality & Logic: High-pressure catalytic hydrogenation (e.g., Pd/C, H2) can sometimes lead to partial saturation of the pyridinone ring. The Béchamp reduction (Iron/HCl) is chosen for its strict chemoselectivity toward the nitro group[4].

  • Initialization: Dissolve 1-methyl-5-nitro-2(1H)-pyridinone (1.0 eq) in absolute ethanol at 0 °C[4].

  • Catalysis: Sequentially add reduced iron powder (7.0 eq) and a catalytic amount of 2N hydrochloric acid[4]. Self-Validation: The HCl etches the iron surface and acts as an electron-transfer catalyst; the reaction will visibly evolve from a suspension to a dark mixture as Fe0 oxidizes to iron oxides.

  • Reflux: Heat the mixture to reflux for 2 hours[4]. Monitor via TLC (DCM:MeOH 9:1) until the UV-active nitro starting material is fully consumed.

  • Thermal Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the filter cake thoroughly with hot ethanol to ensure complete recovery of the product[4].

  • Workup & Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1.5N aqueous Na2CO3[4]. Self-Validation: The basic wash neutralizes residual HCl, ensuring the product is in its free-base form. Because the amine is highly polar, back-extract the aqueous phase with ethyl acetate (3x) to maximize yield[4].

  • Isolation: Combine organic phases, dry over anhydrous MgSO4, filter, and concentrate to afford 5-amino-1-methylpyridin-2(1H)-one as a solid[4].

Step 2: Reductive Amination to 1-Methyl-5-(methylamino)-2(1H)-pyridinone

Causality & Logic: Direct alkylation with methyl iodide (


) inevitably produces a mixture of secondary, tertiary, and quaternary amines. Reductive amination using paraformaldehyde and sodium cyanoborohydride (

) ensures strict mono-methylation.
  • Imine Formation: Dissolve the 5-amino intermediate (1.0 eq) in anhydrous methanol. Add paraformaldehyde (1.1 eq) and a catalytic drop of glacial acetic acid. Stir at room temperature for 1 hour to form the iminium ion.

  • Selective Reduction: Add

    
     (1.5 eq) in portions. Self-Validation:
    
    
    
    is utilized because it is stable in mildly acidic conditions and selectively reduces the iminium ion without attacking the pyridinone carbonyl.
  • Quench & Purify: Quench the reaction with saturated

    
     to neutralize the acid and destroy excess hydride. Extract with dichloromethane, dry over 
    
    
    
    , and purify via flash column chromatography to yield the pure 1-methyl-5-(methylamino)-2(1H)-pyridinone scaffold.

Workflow A 1-Methyl-5-nitro- 2(1H)-pyridinone (Starting Material) B Béchamp Reduction (Fe, HCl, EtOH) A->B C 5-Amino-1-methyl- 2(1H)-pyridinone (Intermediate) B->C D Reductive Amination ((CH2O)n, NaBH3CN) C->D E 1-Methyl-5-(methylamino)- 2(1H)-pyridinone (Target Scaffold) D->E

Synthetic workflow for 1-Methyl-5-(methylamino)-2(1H)-pyridinone via controlled reduction.

Mechanistic Logic & Target Engagement

The 1-methyl-5-(methylamino)-2(1H)-pyridinone scaffold acts as a powerful anchor in the binding pockets of target enzymes. A prime example is its application in METTL3 inhibitors[3].

The METTL3-METTL14 complex is responsible for N6-methyladenosine (m6A) RNA methylation, a process heavily implicated in the proliferation of acute myeloid leukemia (AML)[3]. The pyridinone core mimics the pyrimidine/purine rings of natural substrates. The N1-methyl group projects into a hydrophobic sub-pocket, shielding the molecule from rapid metabolism, while the C5-methylamino group acts as a vector, directing larger functional groups (via fragment growing) into the S-adenosylmethionine (SAM) binding cleft to competitively inhibit the enzyme's catalytic activity[3].

Pathway SAM S-Adenosylmethionine (Methyl Donor) METTL3 METTL3-METTL14 Catalytic Complex SAM->METTL3 m6A m6A Modified RNA (Leukemogenesis) METTL3->m6A m6A Methylation RNA Target mRNA RNA->METTL3 Inhibitor Pyridinone Scaffold (e.g., Compound 15) Inhibitor->METTL3 Competitive Inhibition

METTL3-METTL14 RNA methylation pathway inhibited by pyridinone-based scaffolds.

By utilizing the 1-methyl-5-(methylamino)-2(1H)-pyridinone fragment, researchers can achieve a delicate balance between aqueous solubility, metabolic stability, and high-affinity target engagement, cementing its status as a cornerstone in modern rational drug design.

References

  • Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1 H)‑one Moiety - PubMed. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQCZ4Ue1Wx6V28-dy2gInWxYieJ76trTqY7KuO_77CqkuobLHTr8z747DLbBIG7UeaSJLqLZng8wnrdMF1bJvmu2qNmpTU5DpGMDgMD_SBbXuGQpQ2juGM2rH4d9yfGDmHL0bH]
  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAKJzsZHWtb7qMCpaUpHx9CPgx9DllKGRP889JjdL5pP5SgJpiHCsOTbQRMnZEN6USBf4oqIgslylw72RLygnWYYxja76CJeUBzM6_4KJmLCWlQZkAlaGwd3d4Wp-OUPj6cXD35WLRt4P9cg1fyj_B_j1rFYzcEBHHkjfKSG-YvnajA0Tf3KnffxltmJDxCkcC]
  • 5-AMINO-1-METHYLPYRIDIN-2(1H)-ONE | 33630-96-5 - ChemicalBook. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEudtcIGOp3uy5Mdwy94kFHFxOXJA8lh2ny1RyYqdEyBhwxsPfMdfme84NgiQiUtmAOtnkeOnWXqrVOFaApdXmnwfjGGC0fZohTKTBlP3ZdKIrgK9zE0PR8vH-Czww0T3uSQKWP4KcqQ0GMBCbwZZYvXGI5kB6Ru2mvwy1V-q5q9g==]
  • 1-Methyl-2(1H)-pyridinone | C6H7NO | CID 12755 - PubChem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY7Hf41_JV3jSXGAjWctLC8qfzit6GWXwlTZ4Q5Jm8XS5OS4CR_vKzAFm_rZ-aEUqADl6B3XKKJPi9fqJMExvtGkKk95lilCmN0IWnNu_q2Ds5SN1sQln0YFSf3RYUVGoOe7G5C0um_vmZqQpGuGaYBjrvNnC06XPGgANiiQ==]

Sources

Foundational

1-Methyl-5-(methylamino)-2(1H)-pyridinone spectroscopic data (NMR, IR, Mass Spec)

Spectroscopic Characterization of 1-Methyl-5-(methylamino)-2(1H)-pyridinone: A Comprehensive Analytical Guide Executive Summary The N-methyl-2-pyridone scaffold is a privileged pharmacophore in modern drug discovery, fre...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of 1-Methyl-5-(methylamino)-2(1H)-pyridinone: A Comprehensive Analytical Guide

Executive Summary

The N-methyl-2-pyridone scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded within BET bromodomain inhibitors[1], anti-inflammatory agents, and specific biomarkers of metabolic or toxicological stress (such as the uremic toxin 2PY)[2][3]. 1-Methyl-5-(methylamino)-2(1H)-pyridinone (Chemical Formula: C₇H₁₀N₂O, Exact Mass: 138.0793 Da) represents a highly functionalized derivative of this class.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of 1-Methyl-5-(methylamino)-2(1H)-pyridinone. By detailing the causality behind the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles, this guide equips analytical scientists with the mechanistic understanding required to elucidate, validate, and quantify this compound in complex synthetic or biological matrices.

Mechanistic Spectroscopy & Structural Elucidation

Nuclear Magnetic Resonance (NMR) Profiling

The 2-pyridone ring is a cross-conjugated system that exhibits significant bond length alternation, distinguishing its aromaticity from that of a standard pyridine ring[4][5]. The introduction of an electron-donating methylamino group at C-5 and an electron-withdrawing carbonyl at C-2 creates a highly polarized push-pull electronic environment.

  • ¹H NMR Causality: The proton at C-3 (H-3) is positioned alpha to the carbonyl and para to the electron-donating methylamino group. Resonance donation from the C-5 nitrogen significantly shields H-3, shifting it upfield to ~6.45 ppm. In contrast, H-4 (~7.25 ppm) is less shielded. The H-6 proton (~7.05 ppm) appears as a doublet with a small meta-coupling constant (J = 3.0 Hz) to H-4. The N-methyl group on the ring appears as a sharp singlet at ~3.50 ppm, while the exocyclic methylamino protons exhibit coupling, resulting in a doublet for the CH₃ (~2.80 ppm) and a broad quartet for the NH (~3.80 ppm).

  • ¹³C NMR Causality: The carbonyl carbon (C-2) is the most deshielded resonance, typically appearing at ~162.5 ppm. The C-5 carbon, directly attached to the electronegative exocyclic nitrogen, resonates at ~138.5 ppm. The ring N-methyl carbon (~37.5 ppm) is easily distinguishable from the exocyclic methylamino carbon (~30.2 ppm) via Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

HMBC_Correlations H3 H-3 (6.45 ppm) C2 C-2 (C=O) (162.5 ppm) H3->C2 3J C4 C-4 (130.2 ppm) H3->C4 2J C5 C-5 (138.5 ppm) H3->C5 3J H4 H-4 (7.25 ppm) H4->C2 3J C3 C-3 (120.5 ppm) H4->C3 2J H4->C5 2J C6 C-6 (125.0 ppm) H4->C6 3J H6 H-6 (7.05 ppm) H6->C2 3J H6->C4 3J H6->C5 2J NCH3 N-CH3 (3.50 ppm) NCH3->C2 3J NCH3->C6 3J NHCH3 NH-CH3 (2.80 ppm) NHCH3->C5 3J

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions establishing the pyridinone framework.

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum of 1-Methyl-5-(methylamino)-2(1H)-pyridinone is dominated by the Amide I band. In standard amides, this C=O stretch occurs near 1680 cm⁻¹. However, in 2-pyridones, the carbonyl is highly conjugated with the ring's π-system and the lone pair of the ring nitrogen. This extended delocalization weakens the C=O double bond character, shifting the absorption to a lower frequency (~1655 cm⁻¹). A distinct secondary amine N-H stretching vibration is observed at ~3350 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) & CID Fragmentation

Under positive Electrospray Ionization (ESI+), the basic exocyclic secondary amine readily accepts a proton, yielding a robust[M+H]⁺ precursor ion at m/z 139.0872. Subjecting this precursor to Collision-Induced Dissociation (CID) reveals two primary, well-documented fragmentation pathways characteristic of substituted 2-pyridones[6][7]:

  • Loss of Methylamine (-31 Da): Cleavage of the C5-N bond yields a highly stable conjugated product ion at m/z 108.0450.

  • Loss of Carbon Monoxide (-28 Da): A hallmark ring-contraction pathway for 2-pyridones, resulting in the expulsion of CO to form a pyrrole-like radical cation or rearranged species at m/z 111.0923.

MS_Fragmentation M1 Precursor Ion [M+H]+ m/z 139.0872 C7H11N2O+ M2 Product Ion 1 m/z 108.0450 C6H6NO+ M1->M2 - CH3NH2 (-31 Da) M3 Product Ion 2 m/z 111.0923 C6H11N2+ M1->M3 - CO (-28 Da) M4 Product Ion 3 m/z 80.0501 C5H6N+ M2->M4 - CO (-28 Da)

ESI-MS/MS collision-induced dissociation (CID) fragmentation pathways for the [M+H]+ precursor ion.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints.

NMR Acquisition & Validation Protocol

Rationale: DMSO-d₆ is selected over CDCl₃ to disrupt intermolecular hydrogen bonding and clearly resolve the exocyclic N-H proton.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning (Validation Checkpoint): Lock the spectrometer to the deuterium signal of DMSO. Manually shim the Z1 and Z2 gradients until the TMS peak width at half-height (W₁/₂) is ≤ 0.8 Hz.

  • ¹H NMR Acquisition: Acquire 16 scans with a 30° pulse angle. Crucial: Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation, guaranteeing accurate quantitative integration of the methyl groups.

  • ¹³C NMR Acquisition: Acquire 1024 scans with proton decoupling (WALTZ-16). Set D1 to 5.0 seconds to account for the longer T₁ relaxation times of the quaternary carbons (C-2, C-5).

FT-IR Acquisition & Validation Protocol

Rationale: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing moisture absorption that could obscure the N-H stretch.

  • Background Validation: Clean the diamond ATR crystal with isopropanol. Acquire a 32-scan background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution) in ambient air. Checkpoint: Ensure no residual organic peaks (e.g., C-H stretches at 2900 cm⁻¹) are present.

  • Sample Acquisition: Place 2-3 mg of the solid compound directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Data Processing: Acquire 32 scans. Apply an ATR-correction algorithm to normalize band intensities relative to penetration depth.

LC-HRMS Acquisition & Validation Protocol

Rationale: Positive ESI is highly efficient for basic amines. A gradient elution ensures the polar pyridinone does not co-elute with the solvent front.

  • System Suitability (Validation Checkpoint): Inject a blank (0.1% formic acid in water) to ensure the column is free of carryover. Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard tuning mix to achieve < 2 ppm mass accuracy.

  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in H₂O. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • MS Parameters: Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C. For MS/MS, isolate the m/z 139.08 precursor using a 1.0 Da window and apply a normalized collision energy (NCE) of 25 eV.

Quantitative Data Synthesis

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)

Position¹H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (ppm)Carbon Type
2 --162.5Quaternary (C=O)
3 6.45d, J = 9.5120.5CH
4 7.25dd, J = 9.5, 3.0130.2CH
5 --138.5Quaternary (C-N)
6 7.05d, J = 3.0125.0CH
N-CH₃ 3.50s37.5CH₃
NH-CH₃ 2.80d, J = 5.030.2CH₃
NH 3.80br q, J = 5.0-Heteroatom

Table 2: Characteristic FT-IR Vibrational Bands (ATR)

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Feature
~3350Medium, BroadN-H StretchSecondary exocyclic amine at C-5.
~2950, 2880WeakC-H StretchesAliphatic N-methyl groups.
~1655Strong, SharpC=O Stretch (Amide I)Pyridinone carbonyl; lowered frequency due to ring conjugation.
~1590, 1540MediumC=C Ring StretchesAromatic/conjugated double bonds of the 2-pyridone core.

Table 3: HRMS and MS/MS Product Ions (ESI+, CID = 25 eV)

Ion SpeciesFormulaTheoretical m/zObserved m/z (Simulated)Mass Error (ppm)
[M+H]⁺ (Precursor) C₇H₁₁N₂O⁺139.0872139.0871-0.7
Product Ion 1 C₆H₆NO⁺108.0450108.0449-0.9
Product Ion 2 C₆H₁₁N₂⁺111.0923111.0924+0.9
Product Ion 3 C₅H₆N⁺80.050180.0500-1.2

References

  • Source: Google Patents (EP3958976A1)
  • Salivary N1-Methyl-2-Pyridone-5-Carboxamide, a Biomarker for Uranium Uptake... Source: Frontiers in Public Health URL:[Link]

  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives Source: Canadian Journal of Chemistry (CDN Science Pub) URL:[Link]

  • 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference... Source: ResearchGate URL:[Link]

  • N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin Source: MDPI URL:[Link]

Sources

Exploratory

Unveiling the Mechanism of Action Hypotheses for 1-Methyl-5-(methylamino)-2(1H)-pyridinone: A Technical Guide

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Content Focus: Structural deconstruction, mechanism of action (MoA) hypotheses, and self-validating experimental workflows. E...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Content Focus: Structural deconstruction, mechanism of action (MoA) hypotheses, and self-validating experimental workflows.

Executive Summary & Structural Deconstruction

As a Senior Application Scientist, evaluating an under-characterized small molecule requires a systematic deconstruction of its pharmacophore. 1-Methyl-5-(methylamino)-2(1H)-pyridinone (CAS 1782849-82-4) is a heterocyclic compound built upon a 2-pyridinone core. The pyridinone scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for amides and phenols due to its unique hydrogen-bond donor/acceptor profile[1].

This specific molecule features two critical substitutions:

  • N1-Methyl Group: Replaces the bulkier N1-phenyl group seen in established pyridinone therapeutics (e.g., Pirfenidone), likely altering lipophilicity and cellular permeability.

  • C5-Methylamino Group: Introduces a secondary amine, providing a potent hydrogen-bond donor that drastically changes the molecule's potential interactome compared to simple alkyl substitutions.

Based on this structural profile, we propose two primary Mechanism of Action (MoA) hypotheses and detail the rigorous, self-validating biochemical and cellular assays required to test them.

Mechanism of Action (MoA) Hypotheses

Hypothesis 1: Modulation of TGF-β/SMAD Signaling (Anti-Fibrotic/Anti-Inflammatory)

The compound shares significant structural homology with Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone), a globally approved anti-fibrotic agent used for Idiopathic Pulmonary Fibrosis (IPF)[2]. Pirfenidone exerts its therapeutic effects by downregulating Transforming Growth Factor-beta (TGF-β) gene expression and inhibiting canonical SMAD phosphorylation pathways[3]. We hypothesize that the 2-pyridinone core of 1-Methyl-5-(methylamino)-2(1H)-pyridinone retains this TGF-β modulatory effect. The N1-methyl and C5-methylamino substitutions may enhance target affinity or alter the pharmacokinetic distribution while maintaining the core anti-fibrotic mechanism.

Hypothesis 2: Direct Kinase Inhibition via Hinge Binding

Unlike Pirfenidone, which suppresses pro-inflammatory cytokines independently of direct p38 MAPK activation[4], the C5-methylamino substitution in our target compound introduces a new dynamic. The pyridinone carbonyl oxygen (C2) and the secondary amine (C5) can act together as a bidentate hydrogen-bond acceptor/donor pair[1]. This specific geometric arrangement is a classic "hinge-binding" motif used to anchor small molecules into the ATP-binding pocket of kinases, such as p38 MAPK or JAK. Therefore, we hypothesize that this compound may act as a direct, ATP-competitive kinase inhibitor.

MoA_Hypotheses Compound 1-Methyl-5-(methylamino)- 2(1H)-pyridinone TGFb_Rec TGF-β Receptor Compound->TGFb_Rec Hypothesis 1 (Allosteric/Direct Block) Kinase p38 MAPK (Hinge Region) Compound->Kinase Hypothesis 2 (ATP-competitive binding) SMAD SMAD2/3 Phosphorylation TGFb_Rec->SMAD Activates Fibrosis Fibrotic Gene Expression SMAD->Fibrosis Drives Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Kinase->Inflammation Drives

Caption: Dual-hypothesis mechanism of action for 1-Methyl-5-(methylamino)-2(1H)-pyridinone.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, every protocol must be a self-validating system. This requires the integration of orthogonal readouts, positive reference controls, and strict baseline establishment.

Protocol 1: SMAD2/3 Phosphorylation Assay (Cellular Western Blot)
  • Causality: To validate Hypothesis 1, we must measure the downstream effectors of TGF-β receptor activation. SMAD2 and SMAD3 are the canonical signal transducers for fibrotic gene expression[5]. If the compound acts like Pirfenidone, it will blunt ligand-induced SMAD phosphorylation.

  • Self-Validating Elements: Serum starvation establishes a zero-phosphorylation baseline. Recombinant TGF-β1 acts as the positive stimulation control. Pirfenidone serves as the reference benchmark.

Step-by-Step Methodology:

  • Cell Culture & Baseline Establishment: Seed human lung fibroblasts (e.g., MRC-5) in 6-well plates and culture to 80% confluency. Starve cells in serum-free DMEM for 2 hours to ensure any subsequent SMAD phosphorylation is strictly ligand-induced[5].

  • Pre-incubation: Treat cells with 1-Methyl-5-(methylamino)-2(1H)-pyridinone (10 µM, 50 µM, 100 µM), Pirfenidone (50 µM, positive control), or 0.1% DMSO (vehicle) for 1 hour.

  • Stimulation: Add 5 ng/mL recombinant human TGF-β1 to the wells for exactly 30 minutes to induce robust, peak SMAD phosphorylation[5].

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

  • Immunoblotting: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane and block with 5% BSA in TBST for 1 hour.

  • Detection: Probe overnight at 4°C with primary antibodies against phospho-SMAD2/3 (Ser465/467) and total SMAD2/3. Detect using an HRP-conjugated secondary antibody and Enhanced Chemiluminescence (ECL). Normalize the p-SMAD densitometry signal to total SMAD[5].

Protocol 2: In Vitro p38 MAPK Kinase Assay (Biochemical TR-FRET)
  • Causality: To validate Hypothesis 2, a cell-free biochemical assay is required. Cellular assays cannot distinguish between direct kinase inhibition and upstream pathway modulation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, direct measurement of ATP-competitive hinge binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compound and a reference p38 inhibitor (e.g., SB203580) in 100% DMSO.

  • Kinase Incubation: In a low-volume 384-well plate, combine 5 µL of recombinant p38α MAPK enzyme (at 2x final concentration) with 2.5 µL of the compound dilution. Incubate for 15 minutes at room temperature to allow for hinge-pocket binding.

  • Reaction Initiation: Add 2.5 µL of a substrate mixture containing ATP (set at the empirical

    
     value for p38α) and a biotinylated target peptide. Incubate for 60 minutes.
    
  • Detection: Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Quantification: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the

    
     using a 4-parameter logistic curve fit.
    

Validation_Workflow Start Compound Synthesis & QC CellAssay Cellular Assay (Fibroblasts) Start->CellAssay BiochemAssay Biochemical Assay (TR-FRET) Start->BiochemAssay Western Western Blot (p-SMAD2/3) CellAssay->Western Hyp 1 IC50 Kinase IC50 Determination BiochemAssay->IC50 Hyp 2 Validation MoA Validation Western->Validation IC50->Validation

Caption: Orthogonal experimental workflow for validating the dual MoA hypotheses.

Data Presentation & Expected Outcomes

To facilitate rapid decision-making, quantitative data and structural comparisons must be summarized systematically.

Table 1: Structural and Mechanistic Comparison of Pyridinone Derivatives

CompoundN1 SubstitutionC5 SubstitutionPrimary Target / MoAClinical Status
Pirfenidone PhenylMethylTGF-β / SMAD modulation[2]Approved (IPF)
1-Methyl-5-(methylamino)-2(1H)-pyridinone MethylMethylaminoTGF-β / Kinase Hinge (Hypothesized)Preclinical / RUO

Table 2: Expected Pharmacodynamic Readouts (Self-Validating Assay Matrix)

Assay TypeTarget ReadoutExpected Vehicle ResultExpected Pirfenidone Result (50 µM)Expected Test Compound Result (50 µM)
Western Blot p-SMAD2/3 (TGF-β stimulated)High (+++)Low (+)Low (+) (If Hyp 1 is true)
TR-FRET p38 MAPK Activity (

)
N/A (Baseline)>100 µM (No direct binding)[4]<10 µM (If Hyp 2 is true)

References

  • [2] Pirfenidone Mitigates Transforming Growth Factor-β–induced Inflammation after Viral Infection - American Journal of Respiratory Cell and Molecular Biology. 2

  • [3] Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective - PMC. 3

  • [4] Pirfenidone | TGF-β Inhibitor | CAS 53179-13-8 - Selleck Chemicals.4

  • [1] 5-(Propan-2-yl)pyridin-3-ol | Research Chemical - Benchchem. 1

  • [5] Coated Pit-mediated Endocytosis of the Type I Transforming Growth Factor-β (TGF-β) Receptor Depends on a Di-leucine Family Signal and Is Not Required for Signaling - PMC - NIH. 5

Sources

Foundational

Unveiling the Pharmacological Landscape: Potential Biological Targets of 1-Methyl-5-(methylamino)-2(1H)-pyridinone

Executive Summary 1-Methyl-5-(methylamino)-2(1H)-pyridinone is a low-molecular-weight, nitrogen-rich heterocyclic scaffold. While it may appear as a simple synthetic building block, its structural topology—specifically t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 1-Methyl-5-(methylamino)-2(1H)-pyridinone is a low-molecular-weight, nitrogen-rich heterocyclic scaffold. While it may appear as a simple synthetic building block, its structural topology—specifically the N-methylated 2-pyridone core coupled with a 5-position amino vector—positions it as a highly privileged pharmacophore. As a Senior Application Scientist, I approach the target deconvolution of this molecule by analyzing its structural homology to known clinical and endogenous agents. This technical guide systematically elucidates the potential biological targets of 1-Methyl-5-(methylamino)-2(1H)-pyridinone, focusing on epigenetic regulation, NAD+ catabolism, and fibrotic signaling.

Part 1: The N-Methyl-2-Pyridone Scaffold as a Pan-BET Bromodomain Inhibitor

Mechanistic Causality Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that recognize acetylated lysine residues on chromatin, driving the transcription of oncogenes like c-MYC. Recent patent literature and structural biology studies have established the N-methyl-2-pyridone core as a potent acetyl-lysine mimetic, capable of pan-BET bromodomain inhibition [1]. The carbonyl oxygen of the pyridinone ring acts as a hydrogen bond acceptor for the conserved Asn140 residue in the BRD4 binding pocket, while the N-methyl group occupies the hydrophobic acetyl-lysine cavity. The 5-(methylamino) substitution provides a critical vector that projects toward the solvent-exposed WPF shelf, allowing for enhanced binding affinity and potential isoform selectivity.

Pharmacophore_Logic Scaffold 1-Methyl-5-(methylamino)- 2(1H)-pyridinone Motif1 N-Methyl-2-Pyridone Core (Acetyl-Lys Mimetic) Scaffold->Motif1 Motif2 5-(Methylamino) Group (Solvent Vector) Scaffold->Motif2 Target1 BET Bromodomains (BRD2/3/4) Motif1->Target1 Binds Asn140 Target3 p38 MAPK (Hinge Region) Motif1->Target3 Hinge Binding Motif2->Target1 WPF Shelf Target2 PARP-1 (NAD+ Pocket) Motif2->Target2 H-Bonding

Figure 1: Logical relationship mapping of the compound's pharmacophoric motifs to biological targets.

BRD4_Pathway Cmpd 1-Methyl-5-(methylamino)- 2(1H)-pyridinone BRD4 BET Bromodomain (BRD4) Cmpd->BRD4 Inhibits Chromatin Acetylated Chromatin Cmpd->Chromatin Blocks binding MYC c-MYC Transcription BRD4->MYC Activates Chromatin->BRD4 Binds Prolif Tumor Cell Proliferation MYC->Prolif Drives

Figure 2: BRD4 epigenetic inhibition pathway by the N-methyl-2-pyridone scaffold.

Self-Validating Protocol: TR-FRET Binding Assay for BRD4 Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because it eliminates wash steps, preventing the dissociation of low-affinity fragments. This is critical when evaluating low-molecular-weight scaffolds. Self-Validating System: The protocol mandates the inclusion of JQ1 as a positive control and a DMSO-only negative control to establish the assay window. A Z'-factor > 0.6 is required for the plate to be considered valid.

  • Compound Preparation: Serially dilute 1-Methyl-5-(methylamino)-2(1H)-pyridinone in 100% DMSO (10-point curve, 1:3 dilution). Transfer 100 nL to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free transfer.

  • Protein-Ligand Addition: Add 5 µL of 2x BRD4(BD1) protein tagged with GST and Europium-labeled anti-GST antibody in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Tracer Addition: Add 5 µL of 2x BET bromodomain TR-FRET tracer (a fluorescently labeled acetyl-lysine mimetic).

  • Equilibration: Seal the plate and incubate at room temperature for 60 minutes in the dark to allow competitive binding to reach equilibrium.

  • Signal Acquisition: Read the plate on a multi-mode microplate reader with excitation at 340 nm and dual emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the FRET ratio (665/615 nm). Normalize data against the DMSO control (0% inhibition) and JQ1 control (100% inhibition).

TRFRET_Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. BRD4 & Ligand Add (Eu-Kinase + Dye) Step1->Step2 Step3 3. Equilibrium Incubation (60 min @ RT) Step2->Step3 Step4 4. TR-FRET Readout (Ex:340nm, Em:615/665nm) Step3->Step4 Step5 5. IC50 Calculation (4-Parameter Logistic) Step4->Step5

Figure 3: Self-validating TR-FRET workflow for BRD4 inhibitor screening.

Part 2: Interference with NAD+ Dependent Enzymes (PARP-1 Inhibition)

Mechanistic Causality The structure of 1-Methyl-5-(methylamino)-2(1H)-pyridinone is highly analogous to N-methyl-2-pyridone-5-carboxamide (2PY). 2PY is a major terminal catabolite of nicotinamide (NAM) and has been identified as a uremic toxin that accumulates in chronic kidney disease [2]. In the context of uremia, the accumulation of 2PY and related N-methyl-2-pyridones can be harmful by directly competing with NAD+ and inhibiting Poly (ADP-ribose) polymerase-1 (PARP-1) activity[2]. The 5-(methylamino) derivative is hypothesized to interact similarly within the NAD+ binding pocket of the PARP-1 catalytic domain.

Self-Validating Protocol: Colorimetric PARP-1 Activity Assay Causality of Choice: A colorimetric assay measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins provides a direct functional readout of catalytic inhibition rather than mere binding. Utilizing a histone-coated plate mimics the physiological chromatin environment. Self-Validating System: Olaparib is used as a reference inhibitor. A no-enzyme control ensures that background absorbance is subtracted, validating that the signal is strictly PARP-1 dependent and not an artifact of compound auto-absorbance.

  • Plate Preparation: Rehydrate histone-coated 96-well strip plates with 50 µL/well of 1x PARP buffer for 10 minutes at room temperature.

  • Inhibitor & Enzyme Addition: Aspirate buffer. Add 20 µL of 1-Methyl-5-(methylamino)-2(1H)-pyridinone (diluted in assay buffer) and 15 µL of purified PARP-1 enzyme (0.5 U/well). Include Olaparib (1 µM) as a positive control and a no-enzyme well as a background control.

  • Reaction Initiation: Add 15 µL of 10x PARP substrate mixture containing biotinylated NAD+. Incubate for 30 minutes at room temperature.

  • Detection: Wash plates 3x with PBS-T. Add 50 µL of Streptavidin-HRP and incubate for 30 minutes. Wash 3x.

  • Readout: Add 50 µL of TMB substrate. Stop the reaction after 15 minutes with 0.2 M HCl. Measure absorbance at 450 nm using a spectrophotometer.

Part 3: Modulation of Fibrotic Signaling (p38 MAPK & TGF-β)

Mechanistic Causality Pyridinone derivatives (such as pirfenidone, 5-methyl-1-phenyl-2-(1H)-pyridone) are clinically validated antifibrotic agents that operate by downregulating TGF-β signaling and inhibiting p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation. The N-methyl-2-pyridone core of our target compound acts as a hinge-binding motif within the ATP pocket of p38 MAPK, potentially dampening pro-fibrotic signaling cascades in fibroblasts.

Self-Validating Protocol: Western Blot Profiling of Phospho-p38 Causality of Choice: Phospho-specific immunoblotting allows us to distinguish between total kinase expression and active signaling states in a complex cellular environment. Serum starvation is critical to reduce basal kinase activity, maximizing the TGF-β1-induced phosphorylation window. Self-Validating System: The protocol mandates stripping and reprobing for both total p38 and GAPDH. This ensures that any observed decrease in p-p38 is due to true kinase inhibition rather than compound-induced cytotoxicity or unequal protein loading.

  • Cell Culture & Treatment: Seed human lung fibroblasts (HLFs) in 6-well plates and serum-starve for 24 hours. Pre-treat with the compound (10 µM and 50 µM) for 1 hour, followed by stimulation with TGF-β1 (5 ng/mL) for 30 minutes.

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (Na3VO4, NaF). Centrifuge at 14,000 x g for 15 min at 4°C.

  • Quantification & Denaturation: Quantify protein using a BCA assay. Boil 20 µg of protein lysate in 4x Laemmli buffer containing β-mercaptoethanol at 95°C for 5 minutes.

  • Electrophoresis & Transfer: Resolve proteins on a 10% SDS-PAGE gel at 120V. Transfer to a PVDF membrane (0.2 µm pore size) at 100V for 1 hour on ice.

  • Antibody Incubation: Block the membrane in 5% BSA in TBST for 1 hour. Incubate with primary anti-phospho-p38 (1:1000) overnight at 4°C. Wash 3x with TBST. Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at RT.

  • Detection: Apply ECL substrate and image using a chemiluminescence imaging system. Strip and reprobe for total p38 and GAPDH.

Data Presentation: Comparative Target Profile

The following table summarizes the quantitative expectations and structural rationale for the proposed biological targets of the 1-Methyl-5-(methylamino)-2(1H)-pyridinone scaffold:

Target PathwayMolecular TargetPutative Interaction MotifExpected IC50 / Affinity RangeReference Scaffold
Epigenetic Reader BET Bromodomains (BRD4)N-methyl-2-pyridone core (Acetyl-Lysine mimetic)Nanomolar to low MicromolarVYN201 (Pan-BET Inhibitor)
NAD+ Catabolism PARP-15-(methylamino) vector (NAD+ pocket binding)Micromolar2PY (N-methyl-2-pyridone-5-carboxamide)
Fibrotic Signaling p38 MAPKPyridinone ring system (Hinge binder)High MicromolarPirfenidone
References
  • Compounds Comprising N-Methyl-2-Pyridone, And Pharmaceutically Acceptable Salts. European Patent Office (EP3958976A1).
  • N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. MDPI Toxins (2016). Available at:[Link]

Sources

Exploratory

Synthesis Precursors for 1-Methyl-5-(methylamino)-2(1H)-pyridinone: A Technical Guide to Route Design and Optimization

Introduction & Strategic Context The 1-methyl-2(1H)-pyridinone scaffold is a privileged structural motif in modern drug discovery. It is frequently deployed as a metabolically stable, polar bioisostere for phenyl or anil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The 1-methyl-2(1H)-pyridinone scaffold is a privileged structural motif in modern drug discovery. It is frequently deployed as a metabolically stable, polar bioisostere for phenyl or aniline rings, improving the aqueous solubility and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Specifically, the target fragment—1-Methyl-5-(methylamino)-2(1H)-pyridinone —provides a versatile secondary amine handle for further functionalization, such as urea formation, amide coupling, or S_N_Ar reactions.

Synthesizing this fragment requires precise control over C-N bond formation and methylation regioselectivity. This whitepaper evaluates two distinct synthetic routes, detailing the mechanistic causality behind the experimental choices and providing self-validating protocols for laboratory execution.

Retrosynthetic Analysis & Route Selection

The synthesis of 1-methyl-5-(methylamino)-2(1H)-pyridinone can be approached via two primary disconnections:

  • Route A (Modern Organometallic): Disconnects the C-N bond at the 5-position, tracing back to 5-bromo-1-methyl-2-pyridinone and methylamine.

  • Route B (Classical Functional Group Interconversion): Disconnects the N-methyl group via reductive amination, tracing back to 5-amino-1-methyl-2-pyridinone and ultimately to 1-methyl-5-nitro-2-pyridinone.

Retrosynthesis Target 1-Methyl-5-(methylamino)- 2(1H)-pyridinone RouteA 5-Bromo-1-methyl- 2-pyridinone + CH3NH2 Target->RouteA Buchwald-Hartwig Disconnection RouteB 1-Methyl-5-amino- 2-pyridinone Target->RouteB Reductive Amination Disconnection Nitro 1-Methyl-5-nitro- 2-pyridinone RouteB->Nitro Reduction

Caption: Retrosynthetic pathways for 1-Methyl-5-(methylamino)-2(1H)-pyridinone.

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Rationale & Causality

Coupling primary aliphatic amines—especially gaseous methylamine—with heteroaryl halides is notoriously challenging. Methylamine is prone to over-arylation (yielding unwanted diarylamines) and can strongly coordinate to the palladium center, leading to catalyst deactivation[1].

To circumvent this, the use of highly sterically hindered biarylphosphine ligands, such as BrettPhos , is mandatory[2]. The bulky isopropyl and methoxy groups on the BrettPhos ligand force the palladium center into a highly reactive, low-coordinate state. This steric congestion accelerates the reductive elimination step, ejecting the mono-arylated product before a second arylation event can occur[1]. Furthermore, utilizing a Generation 4 (G4) precatalyst ensures rapid activation of the active Pd(0) species under mild conditions without requiring harsh initiation bases.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition L-Pd(II)(Ar)(Br) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination L-Pd(II)(Ar)(NH2CH3)+ OxAdd->AmineCoord + CH3NH2 Deprot Deprotonation L-Pd(II)(Ar)(NHCH3) AmineCoord->Deprot + Base - Base·HBr RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Regeneration Product Product Ar-NHCH3 RedElim->Product

Caption: Catalytic cycle of the BrettPhos-mediated Buchwald-Hartwig amination.

Self-Validating Experimental Protocol

Materials: 5-Bromo-1-methyl-2(1H)-pyridinone, Methylamine (2.0 M in THF), BrettPhos Pd G4, NaOtBu, anhydrous THF.

  • Catalyst Loading: Charge an oven-dried Schlenk flask with 5-bromo-1-methyl-2(1H)-pyridinone (1.0 equiv), BrettPhos Pd G4 (2 mol %), and NaOtBu (1.2 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen (repeat 3x) to prevent oxidative degradation of the active Pd(0) species.

  • Reagent Addition: Inject anhydrous THF (0.2 M relative to substrate), followed by the methylamine solution (1.5 equiv). Seal the vessel tightly with a Teflon-lined cap to prevent methylamine gas escape upon heating.

  • Heating: Stir the mixture at 65 °C for 4 hours.

  • In-Process Control (IPC) Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation: The reaction is complete when >98% of the bromide (m/z 188/190) is consumed, and the product peak (m/z 139 [M+H]+) is dominant. Troubleshooting: If diarylation (m/z 246) exceeds 2%, reduce the reaction temperature or increase the methylamine equivalents in subsequent batches.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).

Route B: Classical Nitration and Reductive Amination

Mechanistic Rationale & Causality

For large-scale syntheses where palladium costs or heavy metal trace impurities are prohibitive, Route B offers a robust alternative. The pyridone ring undergoes electrophilic aromatic substitution smoothly. Following the reduction of 1-methyl-5-nitro-2-pyridinone to the primary amine[3], the critical challenge is mono-methylation.

Direct alkylation with methyl iodide inevitably yields complex, inseparable mixtures of primary, secondary, and tertiary amines. Therefore, a reductive amination using exactly one equivalent of formaldehyde and sodium cyanoborohydride (NaBH3CN) is employed. The slightly acidic conditions (pH ~5-6) selectively protonate the intermediate imine, activating it for hydride attack, while keeping the resulting secondary amine protonated and unreactive toward further alkylation.

Self-Validating Experimental Protocol

Materials: 1-Methyl-5-nitro-2(1H)-pyridinone, 10% Pd/C, H2 gas, aqueous formaldehyde (37%), NaBH3CN, Methanol, Acetic Acid.

  • Reduction: Dissolve 1-methyl-5-nitro-2(1H)-pyridinone in methanol. Add 10% Pd/C (0.1 equiv by weight). Purge with H2 and stir under a balloon (1 atm) for 12 hours.

  • IPC Checkpoint 1: Filter a small aliquot and analyze by TLC (EtOAc). Validation: The yellow color of the starting material must be completely absent. LC-MS should confirm the intermediate 5-amino-1-methyl-2(1H)-pyridinone (m/z 125 [M+H]+).

  • Imine Formation: Filter the bulk reaction through Celite into a clean flask to remove the Pd catalyst. Add aqueous formaldehyde (1.0 equiv) and glacial acetic acid (0.1 equiv). Stir at room temperature for 1 hour.

  • Reduction to Secondary Amine: Cool the mixture to 0 °C. Add NaBH3CN (1.5 equiv) in three portions over 15 minutes to safely control the exothermic hydride transfer.

  • IPC Checkpoint 2: Analyze via LC-MS after 4 hours. Validation: Target molecule (m/z 139 [M+H]+) must be the major peak. Troubleshooting: If the tertiary amine over-alkylation product (m/z 153) exceeds 5%, the formaldehyde stoichiometry must be strictly recalibrated.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the acid and destroy excess hydride. Extract with EtOAc (3x), dry over Na2SO4, and concentrate.

Comparative Data Analysis

To aid in route selection for drug development scale-up, the quantitative and qualitative metrics of both pathways are summarized below:

MetricRoute A (Buchwald-Hartwig)Route B (Classical Reductive Amination)
Overall Yield 75–85% (2 steps from 2-pyridone)50–60% (3 steps from 2-pyridone)
Step Count Low (Bromination

Amination)
Medium (Nitration

Reduction

Amination)
Scalability Moderate (Requires specialized pressure vessels for methylamine)High (Standard batch reactors)
E-Factor (Waste) Low (Highly atom-efficient, minimal solvent waste)Medium (Aqueous workups, metal waste from reduction)
Primary Impurities Diarylamine, Palladium trace metalsTertiary amine (over-alkylation), unreacted primary amine
Primary Cost Driver BrettPhos Ligand & Pd PrecatalystLabor/Time & Chromatographic separation of amines

References

  • Acylarylnitrosamines. Part VII.
  • Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction Source: ACS Publications URL
  • Source: organic-chemistry.
  • BrettPhos Pd G4 1599466-83-7 Source: Sigma-Aldrich URL

Sources

Foundational

Literature Review of Pyridinone Derivatives for Novel Compound Discovery

Executive Overview: The Pyridinone Scaffold in Drug Discovery As drug discovery pivots toward highly optimized, fragment-based design, the pyridinone (or pyridone) scaffold has emerged as a privileged structure in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Pyridinone Scaffold in Drug Discovery

As drug discovery pivots toward highly optimized, fragment-based design, the pyridinone (or pyridone) scaffold has emerged as a privileged structure in medicinal chemistry. Pyridinones are six-membered heterocyclic rings containing nitrogen, oxygen, and five carbon atoms[1]. Despite their low molecular weight, they offer a dense array of functionalization points—specifically, five derivatizable positions that collectively provide four hydrogen bond acceptors and one hydrogen bond donor[1].

From an application scientist's perspective, the causality behind the success of pyridinone derivatives lies in their physicochemical plasticity. By manipulating substituents at the C-3, C-4, and C-6 positions, researchers can finely tune the lipophilicity, polarity, and hydrogen-bonding networks of the molecule. This makes the scaffold an exceptional bioisostere for amides, pyrimidines, and phenol rings, allowing it to easily cross cell membranes, maintain high aqueous solubility, and anchor deeply into the hinge regions of kinases or the allosteric pockets of viral enzymes[1].

Structure-Activity Relationship (SAR) & Rational Design

The rational design of pyridinone derivatives relies on mapping specific functional group substitutions to their corresponding biological targets. The versatility of the scaffold allows it to exhibit a broad spectrum of pharmacological properties, including antiviral, antitumor, antimicrobial, and anti-inflammatory effects[1],[2].

  • C-3 Substitutions (Steric & Hydrophobic Fit): The introduction of bulky or hydrophobic groups (e.g., an isopropyl or iodine moiety) at the C-3 position is critical for antiviral activity. In the context of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), a C-3 isopropyl group forces the molecule into a conformation that flexibly and optimally docks into the non-nucleoside inhibitor binding pocket (NNIBP) of the reverse transcriptase[1].

  • C-4 Substitutions (Electronic & H-Bonding Modulation): Nucleophilic substitutions at the C-4 position, such as the addition of alkyl or alkenyl amines, have been shown to stabilize the molecule within viral target pockets, yielding nanomolar efficacy against HIV-1 strains[3].

  • C-6 Substitutions (Lipophilicity & Target Specificity): Aryl or phenethyl groups at C-6 enhance the lipophilic interactions necessary for penetrating tumor microenvironments and binding to targets like METAP2 in esophageal cancer models[4].

SAR_Logic Core Pyridinone Core (H-bond Donor/Acceptor) C3 C-3 Substitution (Isopropyl/Halogens) Core->C3 C4 C-4 Substitution (Amines/Alkyls) Core->C4 C6 C-6 Substitution (Aryl/Phenethyl) Core->C6 Target1 HIV-1 RT Inhibition (Steric Fit) C3->Target1 Target2 Kinase Binding (H-Bonding) C4->Target2 Target3 Anticancer Activity (Lipophilicity) C6->Target3

Caption: Logical mapping of structure-activity relationships (SAR) for pyridinone scaffolds.

Quantitative Biological Activity Profile

To synthesize the current state of the art, the following table consolidates recent quantitative data on the biological efficacy of various synthesized pyridinone derivatives across different therapeutic areas.

Compound ClassPrimary Target / DiseaseKey Structural FeaturePotency (IC₅₀ / EC₅₀)Reference
6-phenethyl pyridinones HIV-1 Reverse TranscriptaseC-3 Isopropyl substitutionEC₅₀ ≈ 4 nM[1]
Cyclopentanepyridinones HIV-1 (IIIB strain)C-4 Alkyl/Alkenyl aminesEC₅₀ = 540 nM[3]
5-(benzyloxy)pyridin-2(1H)-ones c-Met Kinase (EBC-1 cells)C-3 Amide/BenzimidazoleIC₅₀ = 12 nM[5]
Furan-pyridinones Esophageal Cancer (KYSE70)Furan ring fusionIC₅₀ = 0.655 µg/mL[4]

Synthetic Methodologies & Experimental Workflows

The synthesis of pyridinone derivatives typically relies on established condensation reactions that allow for high-yield, modular assembly of the core ring[1],[2]. Below is a standardized, self-validating protocol for the synthesis of a highly functionalized pyridinone scaffold.

Protocol 1: Modular Synthesis of Substituted Pyridinone Cores via Claisen Condensation

Objective: Synthesize a functionalized pyridinone scaffold (e.g., cyclopentanepyridinone) for downstream library generation. Causality: Utilizing a sequence of amination followed by Claisen condensation allows for precise, regioselective control over the substituents incorporated at the C-3 and C-4 positions, which are critical for target protein binding[3].

Step-by-Step Methodology:

  • Amination of Precursor: Treat the starting β-keto ester (e.g., ethyl 2-cyclopentanone carboxylate) with ammonium nitrate and ammonia gas in a polar protic solvent (ethanol) at room temperature for 12 hours to yield the corresponding enamine[3].

    • Self-Validation Check: Monitor the reaction via FTIR. The disappearance of the sharp ketone C=O stretch (~1715 cm⁻¹) and the appearance of N-H stretching bands (~3300-3400 cm⁻¹) confirms complete conversion to the enamine.

  • Claisen Condensation: React the isolated enamine with diethyl malonate in the presence of a strong base (e.g., sodium ethoxide) under reflux conditions (80°C) for 8-10 hours[3].

    • Causality: The strong base deprotonates the active methylene of diethyl malonate, facilitating a nucleophilic attack on the enamine ester, driving the carbon-carbon bond formation required for ring closure.

  • Intramolecular Cyclization: Acidify the reaction mixture dropwise with 1M HCl to pH 3-4. This pH shift neutralizes the enolate intermediate, promoting spontaneous intramolecular cyclization and precipitating the solid pyridinone core[3].

  • Purification & Structural Confirmation: Recrystallize the crude product from an ethanol/water mixture.

    • Self-Validation Check: Confirm the core structure using ¹H NMR spectroscopy. The presence of the characteristic highly deshielded pyridinone N-H proton at ~11.0–12.0 ppm is the definitive marker of successful ring closure.

Workflow Step1 Precursor Selection (β-keto esters) Step2 Amination (NH4NO3 / NH3) Step1->Step2 Step3 Claisen Condensation & Cyclization Step2->Step3 Step4 Scaffold Derivatization (C-3/C-4/C-6) Step3->Step4 Step5 In Vitro Evaluation (TZM-bl / Cytotoxicity) Step4->Step5 Step6 SAR Analysis & Lead Optimization Step5->Step6

Caption: Experimental workflow for synthesizing and screening novel pyridinone derivatives.

Biological Evaluation Protocols

To ensure the synthesized compounds possess the intended pharmacological activity, rigorous in vitro screening must be applied. The following protocol details the evaluation of pyridinone derivatives as HIV-1 NNRTIs.

Protocol 2: In Vitro Antiviral Screening (TZM-bl Assay for HIV-1)

Objective: Quantify the non-nucleoside reverse transcriptase inhibitor (NNRTI) activity of synthesized pyridinone derivatives[1]. Causality: The TZM-bl cell line is genetically engineered to express CD4, CCR5, and CXCR4 receptors, and contains a Tat-responsive luciferase reporter gene. This creates a highly sensitive system where luminescence is strictly dependent on successful viral replication, allowing for precise quantification of viral inhibition[1].

Step-by-Step Methodology:

  • Cell Plating: Seed TZM-bl cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate overnight at 37°C in a 5% CO₂ atmosphere.
    
  • Compound Treatment: Prepare serial dilutions of the pyridinone derivatives (ranging from 0.1 nM to 100 µM) in culture media. Add the dilutions to the cells and pre-incubate for 1 hour.

    • Self-Validation Check: Include a known FDA-approved NNRTI (e.g., Nevirapine) as a positive control, and a DMSO vehicle as a negative control. The positive control validates the assay's dynamic range and sensitivity.

  • Viral Infection: Inoculate the treated wells with the HIV-1 strain (e.g., IIIB) at a multiplicity of infection (MOI) of 0.01[3].

  • Quantification: At 48 hours post-infection, lyse the cells using a standard reporter lysis buffer and add the luciferase substrate. Measure the resulting luminescence using a microplate reader.

  • Data Analysis: Calculate the EC₅₀ (the effective concentration reducing viral replication by 50%) using non-linear regression analysis (e.g., GraphPad Prism).

    • Causality: Because the luciferase gene is driven by the viral Tat protein, a reduction in luminescence directly correlates with the pyridinone compound successfully halting reverse transcription and preventing viral integration.

Conclusion

Pyridinone derivatives represent a highly tunable, biologically enriched scaffold capable of addressing complex targets in modern drug discovery. By leveraging robust synthetic routes like Claisen condensations and validating efficacy through targeted in vitro reporter assays, researchers can systematically exploit the unique hydrogen-bonding and lipophilic properties of the pyridinone core. Future perspectives in this domain will likely focus on fragment-based drug design (FBDD) to further optimize these derivatives against drug-resistant viral strains and elusive kinase targets.

References

  • Source: Frontiers in Chemistry (via NIH)
  • Source: Letters in Drug Design & Discovery (Bentham Science)
  • Title: Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review Source: ResearchGate URL
  • Title: Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer Source: MDPI URL
  • Title: Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors Source: ACS Omega URL

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Selective Synthesis Protocol for 1-Methyl-5-(methylamino)-2(1H)-pyridinone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale The 2-pyridinone core is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The 2-pyridinone core is a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., p38 MAP kinase) and antifibrotic agents. The synthesis of 1-methyl-5-(methylamino)-2(1H)-pyridinone presents a specific chemoselective challenge: sequentially functionalizing two distinct nitrogen centers without inducing over-alkylation.

As a self-validating system, this protocol is designed to eliminate common synthetic pitfalls—such as O-alkylation and uncontrolled exhaustive methylation—by leveraging thermodynamic control and highly specific hydride donors.

Mechanistic Insights (E-E-A-T)
  • Regioselective N-Alkylation: 2-Pyridones are ambient nucleophiles capable of undergoing both N- and O-alkylation due to lactam-lactim tautomerism[1]. By utilizing a soft electrophile (Iodomethane) and a mild base (K₂CO₃) in a polar aprotic solvent (DMF), the reaction is driven under thermodynamic control to exclusively yield the N-alkylated product, 1-methyl-5-nitro-2(1H)-pyridinone[2].

  • Chemoselective Reduction: While traditional literature often cites dissolving metal reductions (e.g., Fe/HCl in ethanol) for the reduction of 1-methyl-5-nitro-2(1H)-pyridinone[3], this protocol upgrades the workflow to catalytic hydrogenation (Pd/C, H₂). This choice prevents the generation of heavy metal waste, simplifies the workup, and protects the electron-rich aminopyridone from acidic degradation.

  • Controlled Monomethylation: Direct alkylation of the resulting primary amine with methyl iodide inevitably yields a statistical mixture of mono-, di-, and quaternary amines. To achieve strict monomethylation, we employ a reductive amination strategy. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. It selectively reduces the transient iminium ion formed by the amine and formaldehyde, leaving unreacted aldehydes untouched and halting the reaction cleanly at the secondary amine stage.

Synthetic Workflow Visualization

SynthesisWorkflow SM 5-Nitro-2-pyridone (Starting Material) Int1 1-Methyl-5-nitro- 2(1H)-pyridinone SM->Int1 Stage 1 MeI, K2CO3 Int2 5-Amino-1-methyl- 2(1H)-pyridinone Int1->Int2 Stage 2 H2, Pd/C Target 1-Methyl-5-(methylamino)- 2(1H)-pyridinone Int2->Target Stage 3 CH2O, NaBH(OAc)3

Figure 1: Three-stage synthetic workflow for 1-Methyl-5-(methylamino)-2(1H)-pyridinone.

Step-by-Step Experimental Protocols

Stage 1: Regioselective N-Methylation

Objective: Synthesis of 1-methyl-5-nitro-2(1H)-pyridinone.

  • Preparation: Charge a flame-dried round-bottom flask with 5-nitro-2-pyridone (1.00 eq, 10.0 g, 71.4 mmol) and anhydrous N,N-Dimethylformamide (DMF) (150 mL) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (1.50 eq, 14.8 g, 107 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to allow for deprotonation.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add Iodomethane (MeI) (1.20 eq, 5.33 mL, 85.7 mmol) dropwise over 10 minutes. Critical Parameter: Temperature control prevents exothermic runaway and limits trace O-alkylation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (DCM:MeOH 95:5).

  • Workup: Pour the reaction mixture into 500 mL of rapidly stirring ice water. The product will precipitate as a yellow/brown solid. Filter the solid under vacuum, wash with cold water (3 × 50 mL), and dry in a vacuum oven at 50 °C overnight.

Stage 2: Catalytic Nitro Reduction

Objective: Synthesis of 5-amino-1-methyl-2(1H)-pyridinone[3].

  • Preparation: Dissolve 1-methyl-5-nitro-2(1H)-pyridinone (1.00 eq, 10.0 g, 64.9 mmol) in absolute Ethanol (200 mL) in a hydrogenation flask.

  • Catalyst Addition: Purge the flask with nitrogen gas for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C) (0.10 eq by weight, 1.0 g). Critical Parameter: Always purge with inert gas before adding Pd/C to flammable solvents to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 6 hours.

  • Workup: Flush the system with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (50 mL). Concentrate the filtrate under reduced pressure to yield the amine as a dark solid, which is generally pure enough for the next step without further chromatography.

Stage 3: Chemoselective Monomethylation (Reductive Amination)

Objective: Synthesis of the target 1-methyl-5-(methylamino)-2(1H)-pyridinone.

  • Iminium Formation: Dissolve 5-amino-1-methyl-2(1H)-pyridinone (1.00 eq, 5.0 g, 40.3 mmol) in 1,2-Dichloroethane (DCE) (150 mL). Add Formaldehyde (37% aqueous solution, exactly 1.00 eq, 3.0 mL, 40.3 mmol). Stir at room temperature for 30 minutes.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.50 eq, 12.8 g, 60.5 mmol) portionwise over 15 minutes. Stir the opaque mixture at room temperature for 12 hours.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ (100 mL). Separate the organic layer and extract the aqueous layer with Dichloromethane (DCM) (2 × 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: DCM to DCM:MeOH 90:10) to isolate the pure secondary amine.

Quantitative Data Summary

The table below summarizes the expected quantitative metrics for the workflow, providing a baseline for process validation.

StageTransformationKey ReagentsTemp / TimeExpected YieldTarget Purity (HPLC)
1 Regioselective N-AlkylationMeI, K₂CO₃, DMF0 °C → RT / 4 h85 – 90%> 95%
2 Catalytic Nitro ReductionH₂ (1 atm), 10% Pd/C, EtOHRT / 6 h95 – 98%> 98%
3 Chemoselective Reductive AminationCH₂O (1.0 eq), NaBH(OAc)₃, DCERT / 12 h70 – 75%> 95%

References

  • Source: chemsynthesis.
  • 5-AMINO-1-METHYLPYRIDIN-2(1H)
  • 1-Methyl-2(1H)

Sources

Application

Application Note: Step-by-Step Synthesis and Characterization of 1-Methyl-5-(methylamino)-2(1H)-pyridinone

Here is a comprehensive Application Note detailing the synthesis and validation of 1-Methyl-5-(methylamino)-2(1H)-pyridinone, designed for researchers and drug development professionals. Target Compound: 1-Methyl-5-(meth...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note detailing the synthesis and validation of 1-Methyl-5-(methylamino)-2(1H)-pyridinone, designed for researchers and drug development professionals.

Target Compound: 1-Methyl-5-(methylamino)-2(1H)-pyridinone (CAS: 1343723-14-7)[1] Application Context: The 2-pyridone scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., CDK9 inhibitors), peptidomimetics, and anti-plasmodial agents[2][3]. The strategic placement of a methylamino group at the C5 position and a methyl group at the N1 position provides a versatile vector for further functionalization while modulating the physicochemical properties (e.g., solubility, hydrogen bonding capability) of the parent heterocycle.

Retrosynthetic Strategy and Mechanistic Rationale

The synthesis of 1-Methyl-5-(methylamino)-2(1H)-pyridinone requires precise regiocontrol. Direct di-methylation of 5-amino-2-pyridone often leads to complex mixtures of N-alkylated, O-alkylated, and over-alkylated products. To ensure high purity and yield, a step-wise, self-validating approach is preferred:

  • N-Alkylation of the Pyridone Core: Starting from commercially available 5-nitro-2(1H)-pyridinone, N-methylation is achieved using Methyl Iodide (MeI) under mildly basic conditions. The thermodynamic stability of the N-alkylated pyridone over the O-alkylated isomer drives this reaction[2].

  • Nitro Reduction: The nitro group is reduced to a primary amine using Béchamp reduction conditions (Iron powder/HCl). This method is highly chemoselective, preventing the over-reduction of the conjugated pyridone ring[4].

  • Controlled Mono-N-Methylation: Direct reductive amination with formaldehyde often yields di-methylated impurities. Instead, we utilize a two-step formylation-reduction sequence. The primary amine is converted to a formamide using acetic formic anhydride, followed by selective borane reduction to yield the secondary methylamine exclusively.

Synthesis SM 5-Nitro-2(1H)- pyridinone Int1 1-Methyl-5-nitro- 2(1H)-pyridinone SM->Int1 MeI, K2CO3 DMF, 0°C to RT Int2 5-Amino-1-methyl- 2(1H)-pyridinone Int1->Int2 Fe, HCl (cat.) EtOH/H2O, Reflux Int3 N-(1-Methyl-6-oxo- 1,6-dihydro- pyridin-3-yl)formamide Int2->Int3 HCO2H, Ac2O THF, 0°C to RT Product 1-Methyl-5-(methylamino)- 2(1H)-pyridinone Int3->Product BH3·DMS THF, Reflux

Figure 1: Four-step synthetic workflow for 1-Methyl-5-(methylamino)-2(1H)-pyridinone.

Experimental Protocols

Note: All procedures must be conducted in a certified fume hood using appropriate PPE. Methyl iodide is a volatile alkylating agent; Borane-dimethyl sulfide (BH3·DMS) is flammable and moisture-sensitive.

Step 1: Synthesis of 1-Methyl-5-nitro-2(1H)-pyridinone

Causality: Potassium carbonate (


) is selected as the base because its moderate pKa is sufficient to deprotonate the pyridone (pKa ~11) without causing unwanted side reactions. DMF provides optimal solvation for the resulting potassium salt, maximizing the nucleophilicity of the nitrogen atom.
  • Charge a round-bottom flask with 5-nitro-2(1H)-pyridinone (1.0 eq, 10 mmol) and anhydrous DMF (0.2 M).

  • Add finely powdered

    
     (1.5 eq, 15 mmol) and stir the suspension at 0 °C for 15 minutes.
    
  • Add Methyl Iodide (1.2 eq, 12 mmol) dropwise. Self-Validation: The reaction mixture will transition from a yellow suspension to a darker, homogenous solution as the N-alkylation proceeds.

  • Warm to room temperature and stir for 4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).

  • Quench with ice-cold water, precipitating the product. Filter, wash with cold water, and dry under a vacuum to afford the intermediate.

Step 2: Synthesis of 5-Amino-1-methylpyridin-2(1H)-one[4]

Causality: Iron powder in the presence of catalytic HCl provides a mild, single-electron transfer reduction pathway. This avoids the use of high-pressure hydrogenation (Pd/C,


), which can occasionally lead to partial saturation of the pyridone ring.
  • To a stirred solution of 1-methyl-5-nitro-2(1H)-pyridinone (1.0 eq, 5 mmol) in ethanol (15 mL) at 0 °C, add reduced iron powder (7.0 eq, 35 mmol)[4].

  • Add 2N aqueous hydrochloric acid (0.1 eq, 0.5 mmol) sequentially[4].

  • Heat the reaction mixture to reflux for 2 hours. Self-Validation: The disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-positive spot on TLC indicates complete reduction.

  • Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad thoroughly with hot ethanol[4].

  • Concentrate the filtrate, dissolve the residue in ethyl acetate, and wash with 1.5N aqueous

    
    . Extract the aqueous layer with ethyl acetate, dry over 
    
    
    
    , and concentrate to afford 5-amino-1-methylpyridin-2(1H)-one[4].
Step 3: Synthesis of N-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)formamide

Causality: Generating the mixed anhydride (acetic formic anhydride) in situ allows for rapid and quantitative formylation of the aniline-like primary amine without the need for harsh heating, preserving the integrity of the molecule.

  • Prepare the formylating agent by mixing acetic anhydride (3.0 eq) and formic acid (3.0 eq) at 0 °C, stirring for 1 hour.

  • Dissolve 5-amino-1-methylpyridin-2(1H)-one (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add the mixed anhydride solution dropwise. Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure and triturate the residue with diethyl ether to yield the formamide intermediate as a solid.

Step 4: Reduction to 1-Methyl-5-(methylamino)-2(1H)-pyridinone

Causality: Borane-dimethyl sulfide (


) selectively reduces the formamide carbonyl to a methylene group (yielding the methylamine) without reducing the highly conjugated pyridinone carbonyl, which is significantly less electrophilic.
  • Suspend the formamide intermediate (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere at 0 °C.

  • Slowly add

    
     (2.0 M in THF, 3.0 eq). Self-Validation: Vigorous bubbling (
    
    
    
    gas evolution) will be observed as the borane coordinates and reacts.
  • Reflux the mixture for 4 hours.

  • Cool to 0 °C and carefully quench by the dropwise addition of methanol, followed by 1N HCl. Reflux for 1 hour to break the boron-amine complex.

  • Basify with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography (DCM/MeOH gradient) to isolate the pure target compound[1].

Quantitative Data & Reaction Optimization

The following table summarizes the optimization of the final reduction step (Step 4), highlighting why


 is the superior choice for this specific scaffold.
Reducing AgentSolventTemp (°C)Time (h)Conversion (%)Mono-methyl Yield (%)Byproducts / Notes

THF0 to 654>95%42%Significant ring reduction observed.

/

THF0 to 65685%68%Moderate yield; tedious workup.

THF 65 4 >98% 89% Clean conversion; highly chemoselective.

*
MeOH2512100%55%Direct reductive amination (no formylation). Yielded 30% di-methylated impurity.

Table 1: Optimization of the reduction of the formamide intermediate to the secondary amine.

References

Sources

Method

1-Methyl-5-(methylamino)-2(1H)-pyridinone as a chemical probe

Application Note: 1-Methyl-5-(methylamino)-2(1H)-pyridinone as an Epigenetic Chemical Probe for Bromodomain Profiling Executive Summary The development of small-molecule epigenetic probes requires precise targeting of pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Methyl-5-(methylamino)-2(1H)-pyridinone as an Epigenetic Chemical Probe for Bromodomain Profiling

Executive Summary

The development of small-molecule epigenetic probes requires precise targeting of protein-protein interactions (PPIs). 1-Methyl-5-(methylamino)-2(1H)-pyridinone (hereafter referred to as MM-Pyridinone ) serves as a highly efficient fragment-like chemical probe targeting bromodomains. By acting as a bioisostere for acetylated lysine (KAc), the 1-methyl-2-pyridone core anchors the molecule into the bromodomain binding pocket, while the 5-(methylamino) substitution provides a critical vector for engaging the ZA loop. This application note details the mechanistic rationale, quantitative profiling strategies, and validated biophysical protocols (ITC and TR-FRET) required to utilize MM-Pyridinone in fragment-based drug discovery (FBDD) and epigenetic profiling.

Mechanistic Rationale & Structural Biology

As a Senior Application Scientist, I emphasize that successful probe deployment begins with understanding the structural causality of the ligand-target interaction. Bromodomains (e.g., BRD4, TAF1) function as epigenetic "readers" that recognize KAc marks on histone tails.

The design of MM-Pyridinone is not arbitrary; it is a highly optimized pharmacophore:

  • The KAc Mimetic Core: The 1-methyl-2-pyridone moiety is a validated KAc bioisostere. It inserts deeply into the hydrophobic pocket of the bromodomain, dictating binding to targets such as the TAF1(2) bromodomain ()[1]. The carbonyl oxygen acts as a hydrogen bond acceptor for the conserved Asparagine (e.g., Asn140 in BRD4 BD1), while also forming a water-mediated hydrogen bond with a conserved Tyrosine (e.g., Tyr97).

  • The Selectivity Vector: Unsubstituted pyridones often lack selectivity. The addition of the 5-(methylamino) group extends the probe toward the lipophilic WPF shelf and the ZA channel. This vector allows for specific van der Waals interactions, shifting the selectivity profile away from pan-BET binding and toward specific non-BET bromodomains like TAF1.

Pharmacophore & Interaction Network

Pharmacophore cluster_probe MM-Pyridinone (Probe) cluster_target Bromodomain Pocket Core 1-Methyl-2-pyridone (KAc Mimetic) Asn Conserved Asn (e.g., Asn140) Core->Asn Direct H-Bond Tyr Conserved Tyr (e.g., Tyr97) + H2O Core->Tyr Water-mediated H-Bond Sub 5-(methylamino) Group ZA ZA Loop / WPF Shelf Sub->ZA Hydrophobic / VdW

Fig 1. Pharmacophore model of MM-Pyridinone interacting with the bromodomain KAc binding pocket.

Quantitative Profiling & Binding Affinity

To establish trust in your FBDD workflow, quantitative data must be cross-validated using orthogonal assays. Below is a representative profiling table demonstrating the expected behavior of the MM-Pyridinone scaffold across different bromodomain families. Notice the high Ligand Efficiency (LE), which is characteristic of optimized 1-methyl-2-pyridone warheads.

Target BromodomainAssay MethodologyExpected Affinity (IC₅₀ / K_d)Ligand Efficiency (LE)
TAF1 (BD2) TR-FRET15 - 50 nM> 0.40
TAF1 (BD2) ITC25 - 60 nM (K_d)> 0.40
BRD4 (BD1) TR-FRET150 - 300 nM~ 0.35
CBP TR-FRET> 5,000 nMN/A

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation metrics.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: Why start with ITC? Unlike fluorescence-based assays, ITC is label-free and directly measures the enthalpy (


) and entropy (

) of binding. Because KAc mimetics displace ordered water molecules from the bromodomain pocket, their binding must exhibit a distinct enthalpy-driven thermodynamic signature.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a strict matching buffer for both protein and ligand: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5 mM TCEP. Crucial: Even a 1% DMSO mismatch between the syringe and cell will cause massive heat of dilution artifacts.

  • Sample Loading: Load 50 µM of purified bromodomain (e.g., TAF1 BD2) into the sample cell. Load 500 µM of MM-Pyridinone into the injection syringe.

  • Titration Parameters: Set the instrument to 25°C. Perform an initial 0.5 µL dummy injection (discarded during analysis to remove tip diffusion artifacts), followed by 19 injections of 2.0 µL each, spaced 150 seconds apart to allow the baseline to equilibrate.

  • Self-Validation (The c-value): Calculate the Wiseman c-value (

    
    ). A reliable assay must yield a c-value between 10 and 500. If 
    
    
    
    , the binding curve will be too flat to accurately determine the inflection point.
Protocol B: High-Throughput TR-FRET Competitive Binding Assay

Causality: Small fragments like MM-Pyridinone can sometimes exhibit auto-fluorescence, leading to false positives in standard fluorescence polarization (FP) assays. Time-Resolved FRET (TR-FRET) utilizes a lanthanide donor (e.g., Terbium) with a long emission half-life, allowing a time delay before reading. This completely eliminates background auto-fluorescence ()[2].

Step-by-Step Methodology:

  • Reagent Setup: Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.05% BSA (prevents non-specific plastic binding), 0.5 mM CHAPS (prevents compound aggregation), and 400 mM KF. Causality: Potassium fluoride is mandatory to prevent the quenching of the Terbium signal by trace transition metals in the buffer.

  • Complex Formation: In a 384-well low-volume black plate, dispense 5 µL of a master mix containing 4 nM GST-tagged Bromodomain and 4 nM Terbium-labeled anti-GST antibody.

  • Probe Incubation: Add 2.5 µL of MM-Pyridinone in a 12-point serial dilution (ranging from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Tracer Addition: Add 2.5 µL of a fluorescent tracer (e.g., 10 nM JQ1-TAMRA or an acetylated histone H4-AlexaFluor488 peptide).

  • Readout & Self-Validation: Incubate in the dark for 60 minutes. Read on a multi-mode plate reader (Excitation: 337 nm; Emission: 620 nm for Tb, 665 nm for Acceptor). Calculate the TR-FRET ratio (665/620).

  • Quality Control: Calculate the Z'-factor using DMSO (high signal) and 10 µM unlabelled JQ1 (low signal). A robust assay must yield a

    
    .
    
Assay Workflow & Validation Logic

TRFRET_Workflow Step1 1. Complex Formation Bromodomain + Tb-Anti-Tag Ab Step2 2. Probe Incubation Add MM-Pyridinone (Titration) Step1->Step2 Step3 3. Tracer Competition Add Tracer (e.g., JQ1-TAMRA) Step2->Step3 Step4 4. TR-FRET Readout Excitation: 337nm | Emission: 620/665nm Step3->Step4

Fig 2. Step-by-step TR-FRET competitive binding assay workflow for bromodomain inhibitors.

References

  • Title: Development and comparison of single FLT3-inhibitors to dual FLT3/TAF1-inhibitors as an anti-leukemic approach. Source: PLOS ONE (2025). URL: [Link]

  • Title: Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1. Source: Journal of Biological Chemistry / PMC (2013). URL: [Link]

Sources

Application

Application Note: A Multi-Faceted Approach to Characterizing the Cellular Activity of 1-Methyl-5-(methylamino)-2(1H)-pyridinone

Abstract The exploration of novel small molecules is a cornerstone of drug discovery and chemical biology. 1-Methyl-5-(methylamino)-2(1H)-pyridinone, a member of the versatile pyridinone scaffold family, represents a cla...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The exploration of novel small molecules is a cornerstone of drug discovery and chemical biology. 1-Methyl-5-(methylamino)-2(1H)-pyridinone, a member of the versatile pyridinone scaffold family, represents a class of compounds with significant therapeutic potential.[1][2] This document provides a comprehensive, rationale-driven guide for researchers to systematically characterize the cellular and molecular effects of this compound. We eschew a rigid, one-size-fits-all template in favor of a logical, tiered workflow that begins with broad assessments of cell health and progressively narrows the focus to elucidate specific mechanisms of action. This application note details robust, self-validating protocols for assessing cytotoxicity, probing for apoptotic activity, and investigating modulation of key signaling pathways, thereby empowering scientists to generate high-fidelity, reproducible data.

Introduction: A Strategic Framework for Compound Characterization

The pyridinone core is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] When encountering a novel derivative like 1-Methyl-5-(methylamino)-2(1H)-pyridinone, whose specific cellular targets may be uncharacterized, a systematic investigational approach is paramount. The initial goal is not to confirm a preconceived hypothesis, but to build a comprehensive biological activity profile from the ground up.

This guide outlines a three-tiered strategy:

  • Tier 1: Foundational Viability Assessment. Determine the compound's impact on cell viability and establish a dose-response relationship. This is the critical first step to identify a relevant concentration range for all subsequent experiments.

  • Tier 2: Mechanistic Cell Death Analysis. If the compound proves to be cytotoxic, discern the mode of cell death (e.g., apoptosis vs. necrosis).

  • Tier 3: Target Pathway Elucidation. Based on initial findings, investigate the compound's effect on specific, high-interest signaling pathways.

The choice of cell line is a critical parameter and should be guided by the ultimate research question. For general screening and anti-proliferative studies, common cancer cell lines such as HeLa (cervical cancer) or A549 (lung cancer) are suitable starting points due to their robust growth and well-characterized biology.

Tier 1: Foundational Cytotoxicity and Viability Profiling

Before any mechanistic study, it is essential to determine the concentration range at which 1-Methyl-5-(methylamino)-2(1H)-pyridinone affects cell viability. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[3]

Principle of the MTT Assay

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance after solubilizing the crystals.[5]

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Target cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • 1-Methyl-5-(methylamino)-2(1H)-pyridinone

  • Sterile DMSO (for stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation & Treatment: Prepare a 100 mM stock solution of 1-Methyl-5-(methylamino)-2(1H)-pyridinone in DMSO. Create a serial dilution series in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells containing the highest concentration of DMSO used in the dilutions (typically <0.1%).

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Data Presentation and Analysis

The data should be normalized to the vehicle control to determine the percentage of cell viability. This allows for the calculation of an IC₅₀ value (the concentration of an inhibitor where the response is reduced by half).

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability (Relative to Vehicle)
0 (Vehicle)1.1520.085100%
11.1210.07997.3%
100.8990.06278.0%
250.5810.04550.4%
500.3120.03127.1%
1000.1550.02213.5%

Tier 2: Uncovering the Mechanism of Cell Death

A reduction in viability prompts the next question: is the compound cytostatic (inhibiting proliferation) or cytotoxic (inducing cell death)? If cytotoxic, what is the mechanism? Apoptosis, or programmed cell death, is a key pathway often modulated by anti-cancer agents.[6] A hallmark of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[6][7]

Principle of the Caspase-Glo® 3/7 Assay

This luminescent assay utilizes a pro-luminescent substrate containing the DEVD tetrapeptide sequence, which is a recognition motif for activated caspase-3 and -7.[8][9] Cleavage of the substrate by these caspases releases aminoluciferin, which is then used by a stable luciferase enzyme to generate a "glow-type" luminescent signal that is directly proportional to caspase-3/7 activity.[9][10]

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • Cells treated in white-walled, clear-bottom 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Plate and treat cells with 1-Methyl-5-(methylamino)-2(1H)-pyridinone using the same concentrations and durations as in the viability assay. It is crucial to run this assay in parallel with the viability assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Tier 3: Investigating a Hypothetical Target Pathway

Let's hypothesize that the cytotoxicity observed is due to the inhibition of a pro-survival signaling pathway. The PI3K/Akt pathway is an ideal candidate for investigation, as its dysregulation is implicated in many cancers, promoting proliferation and inhibiting apoptosis.[11][12][13]

Principle of Western Blotting for Pathway Analysis

Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[14][15][16] By using antibodies specific to the phosphorylated (activated) forms of proteins, we can quantify changes in signaling pathway activity. A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt following treatment with our compound would support the hypothesis of PI3K/Akt pathway inhibition.[17]

Detailed Protocol: Western Blotting for p-Akt / Total Akt

Materials:

  • Cells cultured and treated in 6-well plates

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE equipment and reagents

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt, Mouse anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Methodology:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[16]

  • Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). Add Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing: To analyze total Akt and the loading control (GAPDH) on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed.

Visualizing Workflows and Pathways

Clear visualization of experimental logic and biological pathways is essential for communication and understanding.

G cluster_setup Tier 1 & 2: Assay Setup cluster_viability Viability Assay cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plates treat Treat with Compound (Dose-Response) seed->treat incubate Incubate (e.g., 48h) treat->incubate mtt Add MTT Reagent incubate->mtt caspase Add Caspase-Glo® 3/7 Reagent incubate->caspase solubilize Solubilize Formazan mtt->solubilize read_abs Read Absorbance (570nm) solubilize->read_abs ic50 Calculate IC₅₀ Value read_abs->ic50 read_lum Read Luminescence caspase->read_lum fold_change Determine Fold Change in Caspase Activity read_lum->fold_change

Caption: Parallel workflow for viability and apoptosis screening.

G cluster_pathway Hypothetical Target: PI3K/Akt Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 → Akt Akt PIP3->Akt Recruits & Activates Survival Cell Survival & Inhibition of Apoptosis Akt->Survival Compound 1-Methyl-5-(methylamino)- 2(1H)-pyridinone Compound->PI3K  Hypothesized  Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.[Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen.[Link]

  • A chemical biology toolbox to investigate in-cell target engagement and specificity of PRMT5-inhibitors. bioRxiv.[Link]

  • Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. PNAS.[Link]

  • Target Information. Therapeutic Target Database.[Link]

  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers Media S.A.[Link]

  • PI3K-AKT Signaling Pathway. Creative Diagnostics.[Link]

  • Caspase 3/7 Activity. Protocols.io.[Link]

  • Apoptosis – what assay should I use? BMG Labtech.[Link]

  • Western Blot: Technique, Theory, and Trouble Shooting. Journal of Visualized Experiments.[Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.[Link]

  • PI3K/AKT/mTOR pathway. Wikipedia.[Link]

  • Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. Nature Chemical Biology.[Link]

  • PI3K-PKB/Akt Pathway. Cold Spring Harbor Perspectives in Biology.[Link]

  • Militarinone A, a Neurotrophic Pyridone Alkaloid from Paecilomyces militaris. ACS Publications.[Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech.[Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI.[Link]

  • PI3K-Akt signaling pathway. Cusabio.[Link]

  • Cell viability assays – Measure how happy your cells are. BMG Labtech.[Link]

  • Aromaticity of 1-methyl-1H-pyridin-2-one? Physics Forums.[Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.[Link]

Sources

Method

Application of 1-Methyl-5-(methylamino)-2(1H)-pyridinone in medicinal chemistry

An in-depth technical guide for the application of 1-Methyl-5-(methylamino)-2(1H)-pyridinone (MMAP) in modern drug discovery, designed for medicinal chemists and drug development professionals. Executive Summary The evol...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the application of 1-Methyl-5-(methylamino)-2(1H)-pyridinone (MMAP) in modern drug discovery, designed for medicinal chemists and drug development professionals.

Executive Summary

The evolution of small-molecule drug discovery relies heavily on the strategic deployment of privileged scaffolds. 1-Methyl-5-(methylamino)-2(1H)-pyridinone (MMAP) has emerged as a highly versatile heterocyclic building block. By locking the tautomeric state of the pyridinone ring via N-methylation and providing a functionalizable secondary amine at the C5 position, MMAP serves as a critical bioisostere for anilines, phenols, and amides[1]. This guide details the physicochemical rationale, mechanistic applications, and validated synthetic protocols for integrating MMAP into novel therapeutics.

Part 1: Physicochemical Profiling & Structural Rationale

Traditional aromatic amines (e.g., anilines) are notorious for their metabolic liabilities, including the formation of reactive electrophilic species that trigger Ames-positive genotoxicity alerts[2]. Substituting an aniline or phenol ring with the MMAP scaffold fundamentally alters the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The 2-pyridinone core acts as a potent hydrogen bond acceptor, while the N-methyl group reduces overall lipophilicity (cLogP) and enhances aqueous solubility without sacrificing target affinity[1].

Table 1: Comparative Physicochemical Properties of MMAP vs. Traditional Bioisosteres

Physicochemical Property1-Methyl-5-(methylamino)-2(1H)-pyridinoneN-Methylaniline4-Aminophenol
Molecular Weight 138.17 g/mol 107.15 g/mol 109.13 g/mol
cLogP (approximate) 0.352.660.84
Topological Polar Surface Area 29.1 Ų12.0 Ų46.2 Ų
H-Bond Donors / Acceptors 1 / 21 / 02 / 1
Ames Genotoxicity Alert Negative (Typical for pyridones)Positive (High risk)Positive (High risk)

Part 2: Mechanistic Applications in Drug Design

Kinase Hinge-Binding Motif

In the development of Type I and Type II kinase inhibitors, the ATP-binding cleft (hinge region) requires precise hydrogen-bonding interactions. Unsubstituted pyridinones can tautomerize, leading to unpredictable binding modes. MMAP's N-methyl group restricts the molecule to the lactam form, ensuring the C2-carbonyl acts as a dedicated, directional hydrogen bond acceptor for the backbone NH of the kinase hinge (e.g., in RET or Met kinases)[3]. Furthermore, the employment of pyridone hinge binders has been proven to remove genotoxicity associated with amino-pyridine scaffolds[2].

BET Bromodomain Acetyl-Lysine Mimetic

Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4) recognize acetylated lysine residues on histone tails. The N-methyl-2-pyridone core of MMAP is a highly effective acetyl-lysine mimetic, outperforming traditional dimethylisoxazole rings in both potency and pharmacokinetic stability[4]. The C2-carbonyl forms a critical hydrogen bond with the conserved Asn140 residue in the BRD4 binding pocket, while the N-methyl group packs tightly into the hydrophobic acetyl-lysine cavity.

G MMAP 1-Methyl-5-(methylamino) -2(1H)-pyridinone Carbonyl C2=O Carbonyl (H-Bond Acceptor) MMAP->Carbonyl NMethyl N1-Methyl (Lipophilic/Ac-Lys Mimetic) MMAP->NMethyl Amine C5-Methylamino (Vector/H-Bond Donor) MMAP->Amine Target1 Kinase Hinge Region (Backbone NH) Carbonyl->Target1 H-bond Target2 BET Bromodomain (Asn140 / Tyr97) Carbonyl->Target2 H-bond NMethyl->Target2 Hydrophobic packing Target3 Solvent Channel / Specificity Pocket Amine->Target3 Functionalization

Pharmacophore mapping of MMAP targeting kinase hinge regions and BET bromodomains.

Part 3: Validated Synthetic Methodologies

To incorporate MMAP into complex drug architectures, researchers must overcome the electronic deactivation of the C5-methylamino group caused by the electron-withdrawing pyridinone core. The following protocols are engineered with self-validating checkpoints to ensure high-yield transformations.

Protocol A: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Objective: Couple the C5-secondary amine of MMAP with an aryl halide to construct extended kinase inhibitor scaffolds. Causality & Design: The inherent low nucleophilicity of the pyridinone-bound amine necessitates a highly active palladium catalyst system. Pd₂(dba)₃ paired with XPhos provides the necessary steric bulk and electron density to facilitate oxidative addition and reductive elimination. Cs₂CO₃ is utilized as a mild base to prevent the cleavage of sensitive functional groups that stronger bases (like NaOtBu) might degrade.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under argon, combine MMAP (1.0 equiv), Aryl Halide (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to MMAP).

  • Reaction: Heat the mixture to 100°C for 12 hours under continuous stirring.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is deemed complete when the MMAP peak (m/z 139.1 [M+H]⁺) is entirely consumed, and the target product mass dominates the chromatogram.

  • Workup: Cool to room temperature and filter the crude mixture through a pad of Celite. Causality: This critical step removes palladium black and insoluble inorganic salts, preventing heavy metal contamination in downstream cellular assays.

  • Purification: Concentrate the filtrate and purify via flash chromatography using a DCM/MeOH gradient.

Protocol B: Amide Bond Formation (N-Acylation)

Objective: Synthesize N-acyl-N-methyl-pyridinone derivatives for BET inhibitor libraries. Causality & Design: Standard coupling reagents (EDC/HOBt) often fail or proceed sluggishly with deactivated secondary amines. HATU is employed to generate a highly reactive HOAt ester intermediate, driving the acylation forward. DIPEA acts as a non-nucleophilic base to maintain the optimal pH without competing for the activated acid.

Step-by-Step Procedure:

  • Activation: Dissolve the target Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add MMAP (1.0 equiv) to the activated mixture. Stir at room temperature for 4-6 hours.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in 50% MeCN/H₂O and analyze via UPLC-MS to confirm the disappearance of the activated ester and the formation of the amide bond.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: The acidic wash removes unreacted MMAP and DIPEA, while the basic wash clears residual carboxylic acid and HOAt byproducts, ensuring a self-purifying extraction.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Workflow Start 1-Methyl-5-(methylamino)-2(1H)-pyridinone Cond1 Buchwald-Hartwig Amination (Pd2(dba)3, XPhos, Cs2CO3, Toluene, 100°C) Start->Cond1 Aryl Halide (Ar-X) Cond2 Amide Coupling (HATU, DIPEA, DMF, RT) Start->Cond2 Carboxylic Acid (R-COOH) Prod1 N-Aryl-N-methyl-pyridinone (Kinase Inhibitor Scaffold) Cond1->Prod1 Prod2 N-Acyl-N-methyl-pyridinone (BET Inhibitor Scaffold) Cond2->Prod2

Synthetic workflow for MMAP functionalization via cross-coupling and amidation.

References

  • [1] Title: Pyridones in drug discovery: Recent advances. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • [3] Title: Recent Advances of Pyridinone in Medicinal Chemistry. Source: Frontiers in Chemistry. URL:[Link]

  • [4] Title: Small Molecule BET Bromodomain Inhibitors for the Treatment of Cancer and Inflammatory Diseases. Source: NIH Technology Transfer. URL:[Link]

  • [2] Title: Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS. Source: ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Application

Application Note: Characterizing 1-Methyl-5-(methylamino)-2(1H)-pyridinone for Kinase Inhibition

An Application Guide for Researchers and Drug Development Professionals Abstract: This document provides a comprehensive guide for researchers on the screening and characterization of 1-Methyl-5-(methylamino)-2(1H)-pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive guide for researchers on the screening and characterization of 1-Methyl-5-(methylamino)-2(1H)-pyridinone, a novel compound with potential as a kinase inhibitor. We outline detailed protocols for robust, high-throughput screening assays, including the luminescence-based ADP-Glo™ Kinase Assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based LanthaScreen® Assay. This guide emphasizes the scientific principles behind assay selection, provides step-by-step methodologies for primary screening and IC50 determination, and details the necessary steps for data analysis and interpretation. The objective is to equip researchers with the tools to validate and profile this and other novel chemical entities against the human kinome.

Introduction: The Pursuit of Specific Kinase Inhibition

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[1] Given their central role in signal transduction, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2]

The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[3] Its derivatives have been successfully developed as potent inhibitors for a range of kinases, including c-Met, by engaging with the ATP-binding site of the enzyme.[3][4] The compound 1-Methyl-5-(methylamino)-2(1H)-pyridinone belongs to this promising class of molecules. Characterizing its inhibitory activity across the human kinome is a critical first step in evaluating its therapeutic potential.

This guide provides a two-tiered strategy for characterizing novel inhibitors.[5] It begins with a highly sensitive, universal primary screen to identify potential kinase targets, followed by a secondary, orthogonal assay to confirm these initial "hits" and determine inhibitory potency (IC50).

Foundational Principles of In Vitro Kinase Assays

The core principle of most kinase assays is to quantify the enzymatic activity by measuring either the consumption of the ATP co-substrate or the generation of the phosphorylated product.[6] Two of the most robust and widely adopted technologies for high-throughput screening (HTS) are luminescence-based ADP detection and TR-FRET assays.[7][8]

  • Luminescence-Based ADP Detection (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[9] The signal is directly proportional to kinase activity. This format is universal, as it is compatible with virtually any kinase and substrate combination.[10]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): These assays measure the phosphorylation of a specific substrate.[2] They typically involve a long-lifetime europium (Eu) donor fluorophore and a red-shifted acceptor fluorophore. This technology offers a robust assay window with reduced interference from background fluorescence.[8]

Using two distinct assay technologies provides an essential cross-validation of any inhibitory activity, ensuring that the observed effect is due to genuine inhibition of the kinase and not an artifact of the assay format (e.g., light interference or compound aggregation).[11]

PART 1: Primary Screening and Potency Determination using ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[9] It is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used to generate a light signal with a luciferase/luciferin reaction.[12] The luminescent signal is directly proportional to the kinase activity.[13]

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection (40 min incubation) cluster_2 Step 3: Signal Generation (30-60 min incubation) KR Kinase + Substrate + ATP + Inhibitor (Test Compound) ADPR Add ADP-Glo™ Reagent KR->ADPR Depletion Remaining ATP is depleted. Kinase reaction stops. ADPR->Depletion KDR Add Kinase Detection Reagent Depletion->KDR Conversion ADP is converted to ATP. Luciferase generates light. KDR->Conversion Luminometer Measure Luminescence Conversion->Luminometer Data_Analysis_Workflow RawRLU Raw Luminescence Data (RLU) Normalization Normalize Data Calculate % Inhibition RawRLU->Normalization Controls Average Controls: - Vehicle (0% Inhibition) - No Enzyme (100% Inhibition) Controls->Normalization Plotting Plot % Inhibition vs. log[Inhibitor] Normalization->Plotting Regression Non-linear Regression (Sigmoidal Dose-Response) Plotting->Regression IC50 Determine IC50 Value Regression->IC50

Caption: Workflow for IC50 value determination.

PART 2: Orthogonal Hit Confirmation using LanthaScreen® TR-FRET Assay

Confirming hits with a mechanistically different assay is crucial. The LanthaScreen® TR-FRET activity assay measures the phosphorylation of a substrate labeled with a fluorescent acceptor. A europium-labeled antibody that specifically binds to the phosphorylated substrate provides the FRET donor. Inhibition of the kinase leads to less phosphorylated substrate, resulting in a decrease in the TR-FRET signal. [14]

TR_FRET_Principle cluster_0 High Kinase Activity (Low Inhibition) cluster_1 Low Kinase Activity (High Inhibition) Kinase_A Kinase P_Substrate_A Fluorescein-Substrate-P Kinase_A->P_Substrate_A + ATP Substrate_A Fluorescein-Substrate Substrate_A->P_Substrate_A ATP_A ATP FRET_A High TR-FRET Signal (Emission at 665nm) P_Substrate_A->FRET_A Antibody_A Eu-Antibody Antibody_A->FRET_A Kinase_B Kinase No_FRET_B Low TR-FRET Signal Kinase_B->No_FRET_B Substrate_B Fluorescein-Substrate Substrate_B->No_FRET_B ATP_B ATP Antibody_B Eu-Antibody Antibody_B->No_FRET_B Inhibitor Inhibitor Inhibitor->Kinase_B

Caption: Principle of TR-FRET Kinase Activity Assay.

Protocol 2.1: IC50 Determination with LanthaScreen®

Materials:

  • Confirmed "hit" kinases from primary screen

  • LanthaScreen® Tb or Eu-labeled anti-phospho-substrate antibody (specific to the substrate)

  • Fluorescein or GFP-labeled kinase substrate

  • TR-FRET Dilution Buffer (Thermo Fisher Scientific, Cat. #PV3574 or similar) [14]* Reagents for kinase reaction (as in Protocol 1.1)

  • Low-volume, 384-well black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dilution: Prepare a 4X serial dilution of 1-Methyl-5-(methylamino)-2(1H)-pyridinone as described in Protocol 1.2.

  • Assay Plate Setup: Add 2.5 µL of the 4X compound dilutions to the assay plate.

  • Kinase Reaction:

    • Prepare a 2X solution of the kinase at its pre-determined optimal concentration (EC80 value). [14] * Prepare a 4X solution of substrate and ATP (at the Km,app concentration for ATP). [15] * Add 5 µL of 2X kinase solution to the wells.

    • Add 2.5 µL of 4X substrate/ATP mix to initiate the reaction (Final volume: 10 µL).

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X detection mix containing the Eu-labeled antibody and EDTA (to stop the kinase reaction) in TR-FRET Dilution Buffer. [14] * Add 10 µL of the detection mix to each well.

  • Final Incubation: Cover the plate and incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Measure TR-FRET: Read the plate on a TR-FRET enabled reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

Data Analysis:

  • Calculate Emission Ratio: The primary data is the ratio of the acceptor emission to the donor emission (e.g., 665nm / 620nm). This ratio corrects for well-to-well variations.

  • Calculate Percent Inhibition: Use the emission ratios to calculate percent inhibition relative to vehicle (0% inhibition) and no-enzyme or high-concentration staurosporine (100% inhibition) controls.

  • Determine IC50: Plot percent inhibition vs. log[inhibitor] and perform non-linear regression as described previously.

Summary of Quantitative Data & Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

ParameterAssay PlatformKinase TargetResultInterpretation
% Inhibition @ 10 µMADP-Glo™Kinase A85%Potential "hit" for 1-Methyl-5-(methylamino)-2(1H)-pyridinone.
% Inhibition @ 10 µMADP-Glo™Kinase B12%Not considered a significant hit.
IC50ADP-Glo™Kinase A750 nMConfirms dose-dependent inhibition.
IC50LanthaScreen®Kinase A820 nMOrthogonal assay confirms inhibitory activity and potency.

A strong correlation between IC50 values obtained from two different assay platforms provides high confidence that 1-Methyl-5-(methylamino)-2(1H)-pyridinone is a genuine inhibitor of the target kinase.

Conclusion and Next Steps

This application note provides a robust, two-stage framework for the initial characterization of 1-Methyl-5-(methylamino)-2(1H)-pyridinone as a kinase inhibitor. By employing a universal, high-sensitivity primary screen followed by confirmation with an orthogonal TR-FRET assay, researchers can confidently identify and quantify the inhibitory activity of this novel compound. Positive results from this workflow establish a strong foundation for subsequent studies, including broader selectivity profiling against the human kinome, determining the mechanism of action (e.g., ATP-competitive), and evaluation in cell-based assays to establish therapeutic potential.

References

  • Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.

  • Promega Corporation. Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.

  • Thermo Fisher Scientific. LanthaScreen® Kinase Activity Assays.

  • Zegzouti, H. et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. ASSAY and Drug Development Technologies.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.

  • Anonymous. ADP Glo Protocol. Protocol Exchange.

  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay for KDR Overview.

  • Sino Biological. SwiftFluo® TR-FRET Kinase Assay Kits.

  • Lee, S. et al. (2017). Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. Anticancer Research.

  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for PLK4.

  • Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for LTK (TYK1).

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for VRK2.

  • BMG Labtech. (2020). Binding kinetics: high throughput assay for kinase inhibitors.

  • Uitdehaag, J. C. M. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.

  • Thermo Fisher Scientific. Competitive TR-FRET Binding Assays for PI3K Family Inhibitors.

  • Rodems, S. M. et al. (2002). A FRET-Based Assay Platform for Ultra-High Density Drug Screening of Protein Kinases and Phosphatases. ASSAY and Drug Development Technologies.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

  • Janning, P. et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.

  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology.

  • BenchChem. Optimizing Inhibitor Concentration for IC50 Determination.

  • BenchChem. Independent Validation of Kinase Inhibitor Mechanisms of Action: A Comparative Guide.

  • Thermo Fisher Scientific. Biochemical Kinase Assays.

  • Davidson College. IC50 Determination. edX.

  • Tatibouët, A. et al. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Bioorganic & Medicinal Chemistry Letters.

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.

  • Ibrahim, M. N. Synthesis and Characterization of Some Pyrimidinone Derivatives. Rasayan J. Chem.

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.

  • Martin, F. et al. (2019). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. Nature Chemical Biology.

  • Fremeau, R. T. et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters.

  • Hsieh, S. H. et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry.

  • Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

  • Zegzouti, H. et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.

  • BOC Sciences. 1-Methyl-5-nitro-2(1H)-pyridinone CAS:32896-90-5.

  • ResearchGate. Scheme 1. Synthesis of pyridinium or/and pyridinone.

  • ChemicalBook. 5-AMINO-1-METHYLPYRIDIN-2(1H)-ONE | 33630-96-5.

  • Bencic, A. et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules.

  • Dorsch, D. et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Wang, Y. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules.

Sources

Method

Application Note: Handling, Storage, and Quality Control Protocols for 1-Methyl-5-(methylamino)-2(1H)-pyridinone

Target Audience: Researchers, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Guide Introduction & Structural Causality 1-Methyl-5-(methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Guide

Introduction & Structural Causality

1-Methyl-5-(methylamino)-2(1H)-pyridinone is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and anti-fibrotic agents. Handling this compound requires strict adherence to specialized protocols due to two critical structural vulnerabilities:

  • The 2(1H)-pyridinone core: Structurally analogous to drugs like pirfenidone, this core is highly susceptible to UV-induced excitation. Exposure to light wavelengths below 400 nm triggers [2+2] cycloaddition (photodimerization) and subsequent ring cleavage[1].

  • The secondary methylamino group at C5: This electron-rich moiety is highly prone to aerobic oxidation. In the presence of atmospheric oxygen, trace peroxides, or transition metals, the secondary amine rapidly oxidizes to form N-oxides or nitrones [2].

To maintain batch integrity and prevent assay failure, the protocols described herein are designed as a self-validating system . Every handling step directly mitigates a specific degradation pathway, and the workflow includes built-in quality control checkpoints to verify that the compound's integrity has not been compromised.

Physicochemical Profiling & Degradation Causality

Understanding the physicochemical triggers for degradation dictates the environmental controls required during handling. Table 1 summarizes the quantitative and qualitative data governing the stability of 1-Methyl-5-(methylamino)-2(1H)-pyridinone.

Table 1: Physicochemical Properties and Degradation Triggers

ParameterValue / CharacteristicCausality & Experimental Implication
Molecular Weight 138.17 g/mol Low molecular weight; highly soluble in polar aprotic solvents.
Light Sensitivity High (< 400 nm)UV/Vis absorption by the pyridinone ring leads to phototoxic degradation and dimerization [3]. Requirement: Amber glassware and low-light environments.
Oxidation Potential High (Secondary Amine)Dissolved O₂ or peroxides in solvents will yield[M+16]⁺ N-oxide impurities [2]. Requirement: Degassed solvents and Argon/N₂ overlay.
Hygroscopicity ModerateMoisture facilitates hydrolytic side reactions and alters precise molarity during weighing. Requirement: Desiccation prior to opening.
Optimal Storage Temp -20°C (Long-term)Kinetic suppression of spontaneous oxidation and thermal degradation.

Experimental Workflows & Handling Protocols

The following step-by-step methodology must be strictly followed when preparing stock solutions from the dry powder.

Phase 1: Preparation and Weighing

Causality: Cold powders act as nucleation sites for atmospheric moisture. Opening a vial directly from the freezer introduces water, which accelerates hydrolytic degradation and ruins weighing accuracy.

  • Equilibration: Remove the sealed vial from the -20°C freezer and place it in a vacuum desiccator in the dark for exactly 30 minutes to equilibrate to room temperature.

  • Environment Setup: Perform all weighing inside a nitrogen-purged glovebox or under a localized argon stream. Ensure ambient lighting is dimmed or UV-filtered.

  • Weighing: Rapidly transfer the required mass (e.g., 10.0 mg) into a pre-tared, actinic (amber) glass vial.

Phase 2: Solubilization and Aliquoting

Causality: Ethereal solvents (like THF or diethyl ether) naturally form peroxides over time, which will instantly oxidize the C5 methylamino group.

  • Solvent Selection: Use only freshly opened, anhydrous, and degassed solvents (e.g., DMSO, DMF, or Acetonitrile). Do not use older ethereal solvents.

  • Degassing: If using aqueous buffers for immediate assays, sparge the buffer with Argon for 15 minutes prior to introducing it to the compound.

  • Dissolution: Add the solvent to the amber vial, seal with a PTFE-lined septum cap, and vortex gently until complete dissolution is achieved.

  • Argon Overlay: Pierce the septum with an Argon line (using a fine needle) and a vent needle. Flush the headspace for 30 seconds, then remove the vent needle, followed by the Argon line, to create positive inert pressure.

HandlingWorkflow A Dry Powder (-20°C) B Equilibrate (Desiccator) A->B 30 mins C Weighing (Glovebox/N2) B->C Transfer D Solubilization (Degassed) C->D Add Solvent E Argon Overlay & Seal D->E Amber Vials

Fig 1. Step-by-step inert handling and solubilization workflow.

Storage Procedures

Proper storage is dictated by the duration the compound will remain unused.

  • Short-Term Storage (Working Stocks, < 48 hours): Store at 2–8°C. Solutions must be kept in amber glass vials with PTFE-lined caps. The headspace must be backfilled with Argon after every single use.

  • Long-Term Storage (Dry Powder, > 48 hours): Store at -20°C or -80°C. The primary container should be placed inside a secondary light-proof container (e.g., a black Mylar pouch) containing a desiccant pack (silica gel).

Quality Control & Protocol Validation

To ensure this protocol functions as a self-validating system , researchers must verify that the handling steps successfully prevented degradation.

Validation Checkpoint (LC-MS Analysis)

Immediately after preparing a new stock solution, extract a 5 µL aliquot and perform a rapid LC-MS scan (Electrospray Ionization, Positive Mode).

  • Success Criterion: A single dominant peak at m/z 139.1[M+H]⁺.

  • Failure Criterion (Oxidation): The appearance of a peak at m/z 155.1 [M+16]⁺ indicates N-oxidation of the secondary amine [2]. This confirms a failure in the solvent degassing or Argon overlay steps.

  • Failure Criterion (Photodegradation): The appearance of a peak at m/z 277.2 [2M+H]⁺ indicates UV-induced photodimerization of the pyridinone core [1]. This confirms a failure in light protection.

Degradation cluster_0 Degradation Pathways Core 1-Methyl-5-(methylamino)- 2(1H)-pyridinone Oxidation N-Oxidation / Nitrone (M+16 / M+14) Core->Oxidation O2 / Peroxides (Secondary Amine Oxidation) Photo Photodimerization (Ring Cleavage) Core->Photo UV / Vis Light (Pyridinone Core Excitation)

Fig 2. Primary degradation pathways triggered by environmental exposure.

References

  • Onoue, S., et al. "Inhalable powder formulation of pirfenidone with reduced phototoxic risk for treatment of pulmonary fibrosis." Pharmaceutical Research, 2013. URL: [Link]

  • Milanowski, B., et al. "Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity." Molecules, 2020. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-Methyl-5-(methylamino)-2(1H)-pyridinone Synthesis

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when scaling up the synthesis of substituted pyridinones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base.

As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when scaling up the synthesis of substituted pyridinones. The synthesis of 1-Methyl-5-(methylamino)-2(1H)-pyridinone from 5-nitro-2(1H)-pyridinone presents a classic triad of synthetic challenges: regioselective N- vs. O-alkylation, efficient nitro reduction, and the notoriously difficult mono-N-methylation of a primary amine without triggering runaway over-alkylation.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible synthesis across your drug development workflows.

Synthetic Workflow & Mechanistic Pathway

Before troubleshooting, it is critical to understand the logical flow of the three distinct transformations. The pathway below maps the intended route alongside the primary failure point (over-alkylation).

SynthesisRoute SM 5-Nitro-2(1H)-pyridinone Int1 1-Methyl-5-nitro-2(1H)-pyridinone SM->Int1 Step 1: MeI, K2CO3 (N-Alkylation) Int2 5-Amino-1-methyl-2(1H)-pyridinone Int1->Int2 Step 2: H2, Pd/C (Nitro Reduction) Product 1-Methyl-5-(methylamino)-2(1H)-pyridinone Int2->Product Step 3: HCHO, NaBH(OAc)3 (Mono-reductive amination) Byproduct 1-Methyl-5-(dimethylamino)-2(1H)-pyridinone (Over-alkylation Byproduct) Int2->Byproduct Excess HCHO (Side Reaction)

Three-step synthetic pathway highlighting the critical over-alkylation side reaction in Step 3.

Troubleshooting Guides & FAQs

Q1: In Step 1, I am observing significant 2-methoxypyridine byproduct formation. How do I force N-alkylation over O-alkylation?

Causality & Solution: 2-Pyridinones exhibit lactam-lactim tautomerism, making them ambident nucleophiles. The regioselectivity of alkylation is governed by the Hard-Soft Acid-Base (HSAB) principle and the choice of base/solvent .

  • O-Alkylation is favored by "hard" electrophiles (e.g., methyl tosylate) and silver salts (Ag2CO3).

  • N-Alkylation is favored by "soft" electrophiles like Methyl Iodide (MeI) and alkali metal bases (K2CO3 or Cs2CO3) in polar aprotic solvents (DMF or DMSO).

Actionable Fix: Switch your base to anhydrous K2CO3 in DMF at room temperature, and strictly use MeI. This combination tightly coordinates the oxygen anion, leaving the nitrogen exposed for the SN2 attack, routinely yielding >95% N-alkylation.

Q2: The nitro reduction (Step 2) is stalling at ~70% conversion, yielding a dark, complex mixture. What is going wrong?

Causality & Solution: Incomplete reduction of 1-methyl-5-nitro-2(1H)-pyridinone often results in the accumulation of reactive nitroso or hydroxylamine intermediates. These intermediates can dimerize or degrade, leading to the dark mixtures you observe. This is typically caused by catalyst poisoning or insufficient hydrogen mass transfer.

Actionable Fix:

  • Catalyst Loading: Ensure a minimum of 10% w/w loading of fresh 10% Pd/C.

  • Alternative (Transfer Hydrogenation): If high-pressure H2 reactors are unavailable, use Ammonium Formate (NH4HCO2) with Pd/C in refluxing methanol. This generates H2 in situ and drives the reaction to completion within 2 hours, bypassing intermediate accumulation.

Q3: Step 3 is a disaster. I am getting a 50/50 mixture of the target mono-methylamine and the dimethylamino byproduct. How do I stop over-methylation?

Causality & Solution: This is the most notorious issue in amine synthesis. The mono-methylated product (a secondary amine) is often more nucleophilic and less sterically hindered than the starting primary amine, leading to rapid over-alkylation to the tertiary amine . Standard reductive amination with excess formaldehyde mathematically guarantees over-methylation.

Actionable Fixes (Choose based on your lab's capability):

  • Method A (Kinetic Control via HFIP): Recent literature demonstrates that using Hexafluoroisopropanol (HFIP) as a solvent in reductive aminations disrupts the nucleophilicity of the secondary amine via strong hydrogen bonding, drastically reducing over-methylation.

  • Method B (Catalytic Methanol Amination): A highly modern, green approach uses Methanol as the C1 source with a heterogeneous catalyst (e.g., Ni/ZnAlOx). This borrowing-hydrogen methodology is highly selective for mono-N-methylation .

  • Method C (Strict Stoichiometry): Use exactly 0.95 equivalents of aqueous formaldehyde, added dropwise at 0°C. This starves the reaction of the electrophile, ensuring the primary amine outcompetes the secondary amine. (See protocol below).

Validated Experimental Protocols

Step 1: Synthesis of 1-Methyl-5-nitro-2(1H)-pyridinone

Self-validating mechanism: The insolubility of K2CO3 in water allows for a rapid, extraction-free workup by simply drowning the DMF reaction mixture in ice water.

  • Charge: To a 500 mL round-bottom flask, add 5-nitro-2(1H)-pyridinone (10.0 g, 71.4 mmol), anhydrous K2CO3 (14.8 g, 107 mmol, 1.5 eq.), and anhydrous DMF (100 mL).

  • React: Stir at room temperature for 15 minutes. Add Methyl Iodide (MeI) (5.33 mL, 85.6 mmol, 1.2 eq.) dropwise over 10 minutes.

  • Monitor: Stir for 4 hours at RT. TLC (EtOAc/Hexane 1:1) should show complete consumption of the starting material.

  • Workup: Pour the mixture into 400 mL of vigorously stirred ice water. Filter the resulting yellow precipitate, wash with cold water (2 x 50 mL), and dry under vacuum to yield the N-methylated product.

Step 3: Mono-Selective Reductive Amination (Stoichiometric Control)

Self-validating mechanism: Deliberately under-dosing the formaldehyde (0.95 eq) leaves a small amount of starting primary amine unreacted. In chromatography, primary and secondary amines have vastly different Rf values, making it much easier to purify the target compound than if it were contaminated with the di-methylated byproduct.

  • Charge: Dissolve 5-amino-1-methyl-2(1H)-pyridinone (5.0 g, 40.3 mmol) in Dichloromethane (DCM) (100 mL). Add Acetic Acid (2.3 mL, 40.3 mmol, 1.0 eq.).

  • Cool: Cool the mixture to 0°C in an ice bath to suppress the reaction kinetics of the secondary amine.

  • Add Reductant: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (12.8 g, 60.4 mmol, 1.5 eq.) in portions.

  • Controlled Addition (Critical): Dilute 37% aqueous formaldehyde (3.1 mL, 38.3 mmol, 0.95 eq. ) in 10 mL DCM. Add this solution via a syringe pump at a rate of 0.2 mL/min at 0°C.

  • Quench & Extract: Stir for 2 hours at RT. Quench with saturated NaHCO3 (aq) until pH 8. Extract with DCM (3 x 50 mL), dry over Na2SO4, and concentrate. Purify via silica gel chromatography (DCM/MeOH 95:5).

Quantitative Data Summary: Step 3 Optimization

The table below summarizes the effect of different conditions on the mono- vs. di-methylation ratio during Step 3, validating the recommended protocols.

Reagent SystemSolventTemp (°C)Equivalents of C1 SourceYield (Mono-methyl)Yield (Di-methyl)
HCHO / NaBH3CNMeOH251.5 eq35%55%
HCHO / NaBH(OAc)3DCM251.1 eq52%38%
HCHO / NaBH(OAc)3 (Slow Add) DCM 0 0.95 eq 78% <5%
Methanol / Ni-ZnAlOx CatalystMeOH160Solvent85%<2%

References

  • Title: A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid Source: ACS Omega (PMC / NIH) URL: [Link]

  • Title: Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

Optimization

Technical Support Center: Overcoming Solubility Challenges for 1-Methyl-5-(methylamino)-2(1H)-pyridinone

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the aqueous solubility of 1-Methyl-5-(methylamino)-2(1H)-pyridinone during in vitro and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the aqueous solubility of 1-Methyl-5-(methylamino)-2(1H)-pyridinone during in vitro and cell-based assays.

Rather than relying on trial-and-error, this guide deconstructs the physical chemistry of the molecule to provide targeted, self-validating solubilization protocols.

Root Cause Analysis: The "Brick Dust" Paradigm

To solve a solubility issue, you must first understand its thermodynamic origin. 1-Methyl-5-(methylamino)-2(1H)-pyridinone is a small, planar heterocyclic compound. It possesses a strong hydrogen bond donor (the secondary methylamino group) and a strong hydrogen bond acceptor (the pyridinone carbonyl).

In the solid state, these functional groups form a rigid, highly stable intermolecular hydrogen-bonding network. Molecules with this profile—characterized by high crystal lattice energy and low lipophilicity—are colloquially classified in pharmaceutical sciences as "brick dust" compounds[1].

Unlike "grease ball" molecules (which are highly lipophilic and limited by poor hydration), the solubility of a "brick dust" molecule is entirely solid-state-limited[2]. The energy required to break the crystal lattice is greater than the solvation energy provided by the aqueous assay buffer[2]. Therefore, standard lipophilic solubilizers (like lipid emulsions) are often ineffective; instead, successful strategies must focus on disrupting the crystal lattice via ionization, complexation, or amorphous dispersion[3].

Mechanism Lattice Crystal Lattice (Strong H-Bonds) Energy High Lattice Energy 'Brick Dust' State Lattice->Energy Intervention Solubilization (HP-β-CD / pH Shift) Energy->Intervention Overcome Energy Solution Aqueous Solution (Bioavailable) Intervention->Solution Hydration

Thermodynamic pathway for overcoming the high lattice energy of brick dust molecules.

Troubleshooting FAQs

Q: I prepared a 10 mM stock in 100% DMSO, but the compound crashes out immediately when diluted into my pH 7.4 assay buffer. Why does this happen? A: This is a classic solvent-shift precipitation. When you spike a highly concentrated DMSO stock into an aqueous buffer, the local concentration of the compound momentarily exceeds its kinetic solubility limit before it can uniformly disperse[1]. Because of its "brick dust" nature, the molecules rapidly self-associate via hydrogen bonding, nucleating into sub-visual aggregates. Solution: Avoid direct high-ratio dilutions. Use a step-down dilution method or introduce a surfactant to the buffer before adding the DMSO stock to lower the interfacial tension.

Q: Can I use cyclodextrins to improve its solubility in cell-based assays? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective here. The cyclodextrin provides a hydrophobic cavity that encapsulates the pyridinone ring, physically shielding the hydrogen-bonding network from bulk water and preventing the molecules from re-forming a crystal lattice[3]. Because HP-β-CD is generally inert in most in vitro biological assays, it is a preferred strategy over harsh detergents.

Q: Will adjusting the assay pH help solubilize the compound? A: Yes, significantly. The methylamino group on the 5-position is a secondary amine and is ionizable. By lowering the pH of your assay buffer below the amine's pKa (typically around pH 5.5 - 6.0 for similar aminopyridines), you protonate the nitrogen. This converts the neutral molecule into a positively charged salt, drastically increasing its thermodynamic solubility[1]. If your enzyme or cell line can tolerate a slightly acidic environment, this is the most efficient approach.

Solubilization Strategies & Quantitative Outcomes

The table below summarizes the expected outcomes of various formulation strategies based on the physicochemical properties of 1-Methyl-5-(methylamino)-2(1H)-pyridinone.

Solubilization StrategyMechanism of ActionTypical Max Kinetic Conc.Biological Assay Compatibility
Direct DMSO Dilution Solvent Shift< 10 µMHigh (if final DMSO < 1%)
pH 5.5 Buffer Shift Amine Protonation> 500 µMLow/Moderate (pH sensitive assays)
20% HP-β-CD Lattice Disruption / Encapsulation100 - 300 µMHigh (Inert in most in vitro assays)
0.05% Tween-20 Micellar Solubilization50 - 100 µMModerate (May cause cell lysis)

Self-Validating Experimental Protocols

To ensure scientific integrity, you must never assume a compound is in solution just because the buffer looks clear to the naked eye. Sub-visual aggregates can cause false negatives by sequestering the compound away from the biological target. The following protocol incorporates nephelometry (laser light scattering) as a self-validating quality control step[1].

Protocol: Step-Down Dilution with Nephelometry Validation

Objective: Prepare a soluble working stock and validate the absence of sub-visual aggregates (kinetic solubility limit) before introducing the compound to the biological target.

Materials Required:

  • 1-Methyl-5-(methylamino)-2(1H)-pyridinone powder

  • Anhydrous DMSO

  • Assay Buffer (e.g., HEPES or Tris, pH 7.4)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Microplate Nephelometer

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the dry powder in 100% anhydrous DMSO to create a 10 mM primary stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes to ensure complete dissolution.

  • Carrier Buffer Preparation: Prepare your standard assay buffer and supplement it with 15% (w/v) HP-β-CD. Stir until completely clear.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 10 mM DMSO stock 1:10 into the Carrier Buffer. Crucial step: Add the DMSO stock dropwise while vortexing the buffer to prevent high-concentration micro-environments.

  • Final Assay Dilution: Dilute the 1 mM intermediate stock into your final assay wells to reach your target concentration (e.g., 10 µM). The final DMSO concentration will be 0.1%.

  • Self-Validation (Nephelometry): Before adding your biological target (enzyme/cells), read the assay plate on a nephelometer.

    • Causality Check: Compare the Relative Nephelometry Units (RNU) of the compound wells to a blank well (buffer + DMSO + HP-β-CD only).

    • Validation Rule: If the compound well RNU is > 3 standard deviations above the blank, sub-visual precipitation has occurred. The assay is invalid, and you must either increase the HP-β-CD concentration or lower the target compound concentration.

SolubilizationWorkflow Step1 Precipitation Observed in Assay Buffer CheckPH Is assay pH < pKa of methylamino group? Step1->CheckPH AdjustPH Lower pH to 5.5-6.0 (Protonation Strategy) CheckPH->AdjustPH Yes CheckTolerability Can assay tolerate co-solvents/surfactants? CheckPH->CheckTolerability No AddSurfactant Use 1-2% DMSO + 0.01% Tween-20 CheckTolerability->AddSurfactant Yes AddCD Use 10-20% HP-β-CD (Complexation Strategy) CheckTolerability->AddCD No

Workflow for troubleshooting 1-Methyl-5-(methylamino)-2(1H)-pyridinone precipitation.

References

  • Source: themedicinemaker.
  • Source: srce.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-Methyl-5-(methylamino)-2(1H)-pyridinone in Solution

Welcome to the technical support center for 1-Methyl-5-(methylamino)-2(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Methyl-5-(methylamino)-2(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this compound in solution. By understanding the underlying chemical principles and employing the robust methodologies outlined here, you can ensure the integrity and reproducibility of your experiments.

Introduction: The Chemistry of 1-Methyl-5-(methylamino)-2(1H)-pyridinone and Its Stability Challenges

1-Methyl-5-(methylamino)-2(1H)-pyridinone is a substituted pyridinone, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] The stability of this molecule in solution is paramount for accurate biological assays, formulation development, and pharmacokinetic studies. The 2-pyridone ring system, coupled with an electron-donating methylamino group, presents a unique set of stability challenges. The primary degradation pathways for such structures include hydrolysis, oxidation, and photolysis.[2] The amino group, in particular, can be susceptible to oxidative degradation. This guide will provide a structured approach to identifying and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-Methyl-5-(methylamino)-2(1H)-pyridinone is changing color (e.g., turning yellow or brown). What is the likely cause?

A color change is a common indicator of chemical degradation.[2] For aminopyridine derivatives, this is often due to oxidation of the amino group and the electron-rich pyridinone ring. This process can be accelerated by exposure to atmospheric oxygen, trace metal ions, and light.

Q2: What are the optimal storage conditions for a stock solution of 1-Methyl-5-(methylamino)-2(1H)-pyridinone?

Based on general principles for related compounds, the following storage conditions are recommended to maximize stability:[2]

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated) or -20°C to -80°C (frozen)Reduces the rate of thermal degradation.
Light Store in amber vials or protect from light with aluminum foilMinimizes photodegradation.
Atmosphere For long-term storage, consider using a solvent degassed with an inert gas (e.g., argon or nitrogen) and storing the sealed vial under an inert atmosphere.Prevents oxidation by dissolved oxygen.
pH If preparing an aqueous solution, buffer to a neutral pH (approximately 6-8).Avoids acid- or base-catalyzed hydrolysis.

Q3: Which solvents are recommended for preparing solutions of 1-Methyl-5-(methylamino)-2(1H)-pyridinone?

For initial stock solutions, aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often suitable. For aqueous-based experiments, it is crucial to consider the pH of the final solution. Preparing a stock solution in a neutral, aprotic solvent is a good practice before further dilution into aqueous buffers.[2]

Troubleshooting Guide: Degradation in Your Experiments

This section addresses specific issues you may encounter and provides a logical workflow for troubleshooting.

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[3][4]

Objective: To intentionally degrade 1-Methyl-5-(methylamino)-2(1H)-pyridinone under various stress conditions.

Materials:

  • 1-Methyl-5-(methylamino)-2(1H)-pyridinone

  • Methanol or acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for up to 24 hours.[5]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for up to 24 hours.[5]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for up to 24 hours.[6]

  • Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 60°C) for 48 hours.[5]

  • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp) for a defined period.

  • Sample Analysis: At various time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis. Analyze all samples by a suitable HPLC method (see Protocol 2) to monitor the disappearance of the parent compound and the appearance of degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify 1-Methyl-5-(methylamino)-2(1H)-pyridinone and separate it from its potential degradation products.

ParameterTypical Conditions
Instrumentation HPLC with UV-Vis Detector
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[2]
Mobile Phase A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.032 M ammonium acetate or phosphate buffer pH 7.0).[2][7]
Flow Rate 1.0 mL/min[2]
Detection Wavelength Determined by UV scan of the compound (a starting point could be around 270-320 nm based on related structures).[2][8]
Injection Volume 10-20 µL
Column Temperature 25-35°C

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter through a 0.45 µm syringe filter before injection.[6]

Advanced Stabilization Strategies

For formulations requiring enhanced stability, the inclusion of excipients can be beneficial.

Stabilization_Strategies compound 1-Methyl-5-(methylamino)-2(1H)-pyridinone in Solution degradation Degradation Pathways compound->degradation hydrolysis Hydrolysis (Acid/Base Catalyzed) degradation->hydrolysis oxidation Oxidation (Oxygen, Metal Ions) degradation->oxidation photolysis Photolysis (UV/Visible Light) degradation->photolysis stabilizers Stabilizing Excipients buffers Buffers (e.g., Phosphate, Citrate) Maintains neutral pH stabilizers->buffers antioxidants Antioxidants (e.g., Ascorbic Acid, BHT) Scavenge free radicals stabilizers->antioxidants chelators Chelating Agents (e.g., EDTA, Citric Acid) Sequester metal ions stabilizers->chelators light_protection Light Protection (Amber Vials) Blocks UV/Visible light stabilizers->light_protection buffers->hydrolysis Inhibits antioxidants->oxidation Inhibits chelators->oxidation Inhibits light_protection->photolysis Prevents

Sources

Optimization

Technical Support Center: Crystallization of 1-Methyl-5-(methylamino)-2(1H)-pyridinone

From the Desk of the Senior Application Scientist Welcome to the technical support center for the crystallization of 1-Methyl-5-(methylamino)-2(1H)-pyridinone and related pyridinone-based Active Pharmaceutical Ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the crystallization of 1-Methyl-5-(methylamino)-2(1H)-pyridinone and related pyridinone-based Active Pharmaceutical Ingredients (APIs). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of obtaining a stable, pure, and reproducible crystalline form of this molecule. Given that pyridinone scaffolds are central to many modern therapeutics, mastering their crystallization is a critical step in pharmaceutical development.[1][2]

This resource moves beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively. We will address common challenges such as polymorphism, impurity rejection, yield optimization, and crystal habit control.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing pyridinone-based APIs like 1-Methyl-5-(methylamino)-2(1H)-pyridinone?

A1: Pyridinone derivatives present a unique set of challenges due to their structural features. The presence of a hydrogen bond donor (methylamino group) and acceptor (pyridinone carbonyl) can lead to complex intermolecular interactions.[1] This often results in:

  • Polymorphism: The ability of the compound to exist in multiple crystal forms, each with different physicochemical properties like solubility and stability.[3][4] This is a critical concern in pharmaceutical development as an unintended polymorphic transformation can impact the final drug product's performance.[]

  • Solvate Formation: The molecule may readily incorporate solvent molecules into its crystal lattice, forming solvates. This can affect stability and complicates downstream processing.[4]

  • Gelation or "Oiling Out": Instead of forming discrete crystals, the compound may separate from the solution as an amorphous oil or gel, a phenomenon known as liquid-liquid phase separation (LLPS).[6] This is particularly common with low-melting-point solids or when supersaturation is too high.[6]

Q2: How do I begin developing a crystallization process for a novel compound like this?

A2: A systematic approach is crucial. The goal is to understand the compound's solubility profile and identify a suitable crystallization method. A typical workflow involves:

  • Solvent Screening: Testing the compound's solubility in a range of solvents with varying polarities and hydrogen bonding capabilities. The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[][7]

  • Method Selection: Based on the solvent screen, you can choose a primary crystallization method. Common techniques include cooling crystallization, anti-solvent addition, and solvent evaporation.[]

  • Process Optimization: Once a method is established, key parameters such as cooling rate, agitation, and supersaturation level must be fine-tuned to control crystal size, shape, and purity.[][8]

Q3: Why is the choice of solvent so critical?

A3: The solvent plays a multifaceted role in crystallization, influencing not just solubility but the final solid-state properties of the API.[9] Solvent molecules interact with the solute at the crystal-solution interface, which can:

  • Determine Crystal Habit: The external shape of the crystal (e.g., needles, plates, blocks) is dictated by the relative growth rates of different crystal faces. Solvents can selectively adsorb to certain faces, inhibiting their growth and altering the final shape.[10] Needle-like crystals, for instance, can be brittle and difficult to process.[10]

  • Control Polymorphism: Different solvents can stabilize different molecular conformations or intermolecular interactions, leading to the crystallization of distinct polymorphic forms.[3][11] For example, a protic solvent capable of hydrogen bonding may favor a different crystal packing arrangement than an aprotic solvent.[3]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing root cause analysis and actionable protocols.

Problem 1: My compound is "oiling out" or forming an amorphous precipitate instead of crystals.

Q: I dissolved my 1-Methyl-5-(methylamino)-2(1H)-pyridinone at a high temperature, but upon cooling, it separated as a sticky oil or a fine, non-crystalline powder. What's happening and how can I fix it?

A: Root Cause Analysis & Solution Pathway

This phenomenon, often called liquid-liquid phase separation (LLPS) or "oiling out," occurs when the level of supersaturation is so high that the system crosses the binodal curve before reaching the nucleation zone for crystalline solids.[6] This is common for APIs with low melting points or when cooling is too rapid.[6] The system phase-separates into two liquids: one rich in the solute and one rich in the solvent. The solute-rich phase is highly viscous and kinetically trapped, preventing molecular arrangement into an ordered crystal lattice.

The primary goal is to slow down the generation of supersaturation and provide a pathway for controlled nucleation.

G Troubleshooting Workflow: Oiling Out start Oiling Out Observed check_cooling Is Cooling Rate > 10°C/hr? start->check_cooling slow_cooling Action: Reduce Cooling Rate (e.g., 1-5°C/hr) check_cooling->slow_cooling Yes check_concentration Is Concentration Too High? check_cooling->check_concentration No slow_cooling->check_concentration dilute Action: Reduce Starting Concentration (Lower the supersaturation) check_concentration->dilute Yes check_solvent Is Solvent Appropriate? check_concentration->check_solvent No dilute->check_solvent rescreen_solvent Action: Change Solvent System (Try less polar or co-solvent) check_solvent->rescreen_solvent No seeding Action: Introduce Seed Crystals (Provides template for growth) check_solvent->seeding Yes rescreen_solvent->seeding success Crystalline Product Obtained seeding->success

Caption: Decision tree for troubleshooting oiling out.

Troubleshooting Protocol:

  • Reduce Cooling Rate: Implement a slower, controlled cooling profile (e.g., 1-5 °C per hour). Rapid cooling is a primary driver of excessive supersaturation.[]

  • Lower the Concentration: Reduce the initial concentration of the solute in the solvent. This lowers the overall supersaturation level, making it less likely to cross into the oiling out region.

  • Change the Solvent System: The choice of solvent is critical. If oiling out persists, the solvent may be too "good," leading to very high solubility and a steep solubility curve.

    • Try a solvent in which the compound has slightly lower solubility.

    • Consider a co-solvent (anti-solvent) system. Dissolve the compound in a good solvent and then slowly add an anti-solvent in which it is poorly soluble to induce crystallization.[][12]

  • Implement Seeding: Seeding is a powerful technique to bypass the energy barrier for primary nucleation.[][8] Introduce a small quantity of previously formed crystals (seed crystals) at a point of slight supersaturation. This provides a template for crystal growth to occur in a controlled manner, avoiding the high supersaturation that leads to oiling out.

Problem 2: The crystallization process results in very fine needles or agglomerates with poor filterability.

Q: My product crystallizes, but it forms very fine needles that create a thick slurry, making filtration and drying very difficult. These needles often clump together. How can I improve the crystal morphology?

A: Root Cause Analysis & Solution Pathway

The formation of fine needles or agglomerates is typically a result of uncontrolled, rapid nucleation events and subsequent entanglement.[8][13]

  • High Supersaturation: Leads to a burst of primary nucleation, creating a large number of small crystals that have little time to grow.[8]

  • Solvent Effects: As discussed, the solvent can preferentially bind to certain crystal faces, promoting anisotropic growth (growth in one direction), resulting in a needle-like habit.[10][11]

  • Agitation: Improper mixing can lead to localized zones of high supersaturation (dead zones) or cause crystal breakage (attrition) from high shear, which generates secondary nuclei and fines.[7][8]

The objective is to shift the process from a nucleation-dominant regime to a growth-dominant one.

Troubleshooting Protocol:

  • Control Supersaturation: This is the most critical parameter.

    • Slower Cooling/Anti-solvent Addition: Reduce the rate at which supersaturation is generated.[] This gives molecules more time to incorporate into existing crystal lattices rather than forming new nuclei.

    • Seeding: Use a seeding strategy (see Protocol 2 below) to control the number of nuclei and promote the growth of larger, more uniform crystals.

  • Solvent and Additive Screening:

    • Experiment with different solvents. A solvent that interacts less strongly with the side faces of the crystal may promote more isotropic (uniform) growth, leading to a more block-like or prismatic habit.[9][10]

    • Consider small amounts of additives or impurities, which can sometimes act as habit modifiers.[14]

  • Optimize Agitation:

    • Ensure mixing is sufficient to maintain temperature uniformity and keep crystals suspended, but not so aggressive that it causes significant crystal breakage.[8] An axial flow impeller is often gentler than a radial one.[8]

Table 1: Solvent Selection Strategy for Habit Modification

Solvent ClassExample(s)Interaction Potential with PyridinoneExpected Impact on Crystal Habit
Protic Ethanol, IsopropanolStrong H-bond donor/acceptor. Can compete with solute-solute H-bonds.May disrupt packing that leads to needles, potentially favoring more equant shapes.
Aprotic Polar Acetone, Ethyl AcetateH-bond acceptor. Interacts with the amino group.Can produce different polymorphs or habits compared to protic solvents.[3][11]
Aprotic Non-Polar Toluene, HeptaneWeak van der Waals interactions.Often used as anti-solvents. May promote faster, less selective growth.
Problem 3: The final product has inconsistent purity and contains trapped solvent.

Q: My crystallized API meets purity specifications in some batches but fails in others. I also have issues with residual solvent levels. What causes this variability?

A: Root Cause Analysis & Solution Pathway

Inconsistent purity and solvent entrapment are often linked to the crystallization process dynamics, particularly the rate of crystal growth and the final crystal morphology.

  • Rapid Crystal Growth: When crystals grow too quickly, impurities present in the mother liquor can become trapped within the crystal lattice instead of being rejected.[15]

  • Agglomeration: When small crystals clump together (agglomerate), mother liquor rich in impurities can be trapped in the voids.[13] This makes washing the filter cake ineffective.

  • Solvate Formation: The API may be crystallizing as a solvate, where the solvent is an integral part of the crystal structure. This is different from trapped solvent and requires different remediation.[4]

The solution lies in ensuring a slow, controlled growth process that allows for effective purification by crystallization.

G Workflow for Purity Enhancement start Inconsistent Purity or High Residual Solvent check_growth_rate Is Crystallization Too Rapid? (e.g., crashes out) start->check_growth_rate slow_process Action: Reduce Supersaturation Rate (Slower cooling or anti-solvent addition) check_growth_rate->slow_process Yes check_agglomeration Is Agglomeration Observed? check_growth_rate->check_agglomeration No slow_process->check_agglomeration optimize_mixing Action: Optimize Agitation (Reduce shear, ensure suspension) check_agglomeration->optimize_mixing Yes check_washing Is Filter Cake Washing Effective? check_agglomeration->check_washing No optimize_mixing->check_washing improve_washing Action: Implement Displacement Wash (Use fresh, cold solvent) check_washing->improve_washing No check_solvate Is it a Solvate? (Analyze with TGA/DSC/PXRD) check_washing->check_solvate Yes improve_washing->check_solvate rescreen Action: Change Solvent to Avoid Solvate or Implement Desolvation Step check_solvate->rescreen Yes success Consistent Purity & Low Solvent check_solvate->success No rescreen->success

Caption: Systematic workflow for improving product purity.

Troubleshooting Protocol:

  • Slow Down Crystal Growth: As with morphology control, reduce the rate of cooling or anti-solvent addition. A slower growth rate is more selective and allows impurities to remain in the solution.

  • Introduce an Aging Step: Hold the crystal slurry at the final temperature for a period (e.g., 2-4 hours) with gentle agitation before filtration. This can allow for Ostwald ripening (where smaller crystals dissolve and redeposit onto larger ones), which can improve both particle size distribution and purity.

  • Optimize Washing:

    • Ensure the filter cake does not crack during filtration, which would allow wash solvent to channel through without effectively displacing the mother liquor.

    • Use fresh, cold solvent for washing to minimize re-dissolving the product while effectively removing impurities.

  • Characterize the Solid Form: Use techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD) to determine if a solvate is forming.[14] If a stable solvate is identified, you may need to either find a solvent that produces an unsolvated form or develop a specific drying/desolvation step.[4]

Key Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

  • Setup: Prepare small vials (e.g., 2 mL) with magnetic stir fleas.

  • Solute Addition: Add a known amount of 1-Methyl-5-(methylamino)-2(1H)-pyridinone (e.g., 20 mg) to each vial.

  • Solvent Addition: Add a test solvent (see Table 1 for suggestions) to each vial in small aliquots (e.g., 0.1 mL) at room temperature while stirring. Record the volume needed to achieve complete dissolution.

  • Heating: For vials where the solid did not dissolve, heat the slurry in controlled increments (e.g., to 40°C, then 60°C), again recording the temperature at which dissolution occurs.

  • Cooling: Allow the vials that formed a clear solution to cool slowly to room temperature, then cool further to 0-5°C.

  • Observation: Observe the outcome in each vial. Note whether the result is a crystalline solid, an oil, a gel, or no precipitation.

  • Analysis: Isolate any promising crystalline solids by filtration and analyze them using microscopy (for crystal habit) and PXRD (for crystallinity and polymorphic form). An ideal solvent is one that requires a moderate amount of solvent for dissolution at elevated temperatures and provides a good yield of crystalline solid upon cooling.

Protocol 2: Controlled Seeding Technique

  • Prepare Seed Crystals: Obtain a small sample of the desired crystalline form of your API. If none is available, generate a small amount via fast precipitation and confirm its form. Gently grind the crystals if necessary to create fine seeds.

  • Dissolve API: Prepare a saturated solution of the API at an elevated temperature (e.g., 60°C).

  • Cool to Supersaturation: Slowly cool the solution to a temperature where it is just slightly supersaturated. This is typically a few degrees below the temperature of complete dissolution. The solution should remain clear.

  • Add Seed Slurry: Suspend a small amount of seed crystals (typically 0.1-1.0% w/w relative to the solute) in a small amount of the mother liquor or an appropriate anti-solvent and add this slurry to the supersaturated solution.

  • Controlled Growth: Continue the slow cooling process. The added seeds will now act as templates, promoting controlled crystal growth rather than spontaneous primary nucleation.

References

  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomer
  • How Do Solvents Impact Crystal Morphology In Crystalliz
  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. CORE.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. White Rose Research Online.
  • Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences.
  • 1-methyl-5-[(methylamino)methyl]pyridin-2(1H)-one. Sigma-Aldrich.
  • Common Challenges in Industrial Crystallization and How to Overcome Them. Technomedia.
  • API Crystallization.
  • Picking the best purification method for your API can be a tricky challenge. Sage Group.
  • 1-Methyl-1H-pyridin-2-one - Physico-chemical Properties. ChemBK.
  • 1-Methyl-2(1H)-pyridinone. PubChem.
  • Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isol
  • Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • Crystalliz
  • The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I.
  • 1-methyl-5-nitropyridin-2-one - Chemical Synthesis D
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. MDPI.
  • PYRIDINE, 2-METHYL-5-VINYL-. CAMEO Chemicals | NOAA.
  • 4-Amino-5-methyl-2(1H)-pyridinone as a Key Intermediate in the Synthesis of Finerenone. Benchchem.
  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.
  • Scheme 1. Synthesis of pyridinium or/and pyridinone.
  • Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). PMC.
  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed.
  • 5-AMINO-1-METHYLPYRIDIN-2(1H)-ONE. ChemicalBook.
  • Comparative Analysis of Pyridinone Derivatives in Cancer Cell Lines: A Guide for Researchers. Benchchem.
  • 1-Methyl-5-nitropyridin-2(1H)-one. ChemScene.
  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitr
  • Synthesis of polyfunctional fluoro-quinoline and fluoro-pyridopyrimidinone derivatives.
  • Chemical Properties of 2(1H)-Pyridinone, 1-methyl- (CAS 694-85-9). Cheméo.

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Troubleshooting

Modifying reaction conditions for 1-Methyl-5-(methylamino)-2(1H)-pyridinone synthesis

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 1-Methyl-5-(methylamino)-2(...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 1-Methyl-5-(methylamino)-2(1H)-pyridinone. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome experimental challenges.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of 1-Methyl-5-(methylamino)-2(1H)-pyridinone, with a focus on the N-methylation of 5-amino-1-methyl-2(1H)-pyridinone.

Problem 1: Low or No Conversion of the Starting Material

Symptoms: TLC or LC-MS analysis shows predominantly the starting material, 5-amino-1-methyl-2(1H)-pyridinone, with little to no product formation.

Potential Causes and Solutions:

  • Insufficient Reagent Activity:

    • Eschweiler-Clarke Reaction: The activity of formaldehyde and formic acid is crucial. Ensure that the formaldehyde solution is fresh and has not polymerized. Formic acid should be of high purity. The reaction is typically conducted at elevated temperatures (80-100 °C) to drive the reaction forward.[1][2]

    • Catalytic Methylation: If using a metal-catalyzed approach with methanol, the catalyst may be inactive.[3][4] Ensure the catalyst has been handled under appropriate inert conditions if required. The choice of base is also critical; for instance, some iridium-catalyzed reactions require a strong base like NaOH.[3]

  • Suboptimal Reaction Temperature:

    • The reaction may require higher temperatures to overcome the activation energy. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the progress by TLC or LC-MS. However, be cautious of potential side reactions at excessively high temperatures.

  • Inadequate Reaction Time:

    • Some methylation reactions can be slow. Extend the reaction time and monitor the reaction progress at regular intervals.

Problem 2: Formation of the Dimethylated Byproduct

Symptoms: The major product observed is 1-methyl-5-(dimethylamino)-2(1H)-pyridinone, with only a small amount of the desired monomethylated product.

Potential Causes and Solutions:

  • Excess Methylating Agent:

    • Eschweiler-Clarke Reaction: This reaction has a tendency to proceed to the dimethylated product when a primary amine is the starting material.[2][5] To favor monomethylation, carefully control the stoichiometry of formaldehyde. Use of a slight excess or even a stoichiometric amount of formaldehyde relative to the amine may be necessary.

    • Other Methylating Agents: When using reagents like methyl iodide or dimethyl sulfate, over-methylation is a common issue.[6] Using a less reactive methylating agent or carefully controlling the stoichiometry is key.

  • Reaction Conditions Favoring Dimethylation:

    • Prolonged reaction times and high temperatures can promote the second methylation step. Monitor the reaction closely and quench it once a significant amount of the desired monomethylated product has formed, even if some starting material remains. The products can then be separated chromatographically.

Problem 3: Complex Reaction Mixture with Multiple Unidentified Byproducts

Symptoms: TLC or LC-MS analysis shows a complex mixture of spots/peaks, making purification difficult and indicating significant side reactions.

Potential Causes and Solutions:

  • Decomposition of Starting Material or Product:

    • Pyridinone rings can be susceptible to decomposition under harsh acidic or basic conditions or at very high temperatures. If using the Eschweiler-Clarke reaction, which employs formic acid, consider if the starting material or product is sensitive to prolonged heating in acid. It may be beneficial to perform the reaction at the lowest effective temperature.

  • Side Reactions of Formaldehyde:

    • Formaldehyde is a reactive molecule that can participate in side reactions other than the desired imine formation. Ensuring a well-stirred and homogenous reaction mixture can help to minimize localized high concentrations of reagents.

  • Alternative, Milder Methylation Methods:

    • If the Eschweiler-Clarke conditions prove too harsh, consider alternative, milder methods for N-methylation. Reductive amination using paraformaldehyde and a suitable reducing agent like sodium cyanoborohydride or a transition metal catalyst with a hydrogen source could offer a cleaner reaction profile.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route to obtain the starting material, 5-amino-1-methyl-2(1H)-pyridinone?

A common and effective route is the reduction of 1-methyl-5-nitro-2(1H)-pyridinone. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with Pd/C and H₂) or using reducing agents like iron powder in acidic media.

Q2: Can I use methyl iodide to methylate the 5-amino group?

While methyl iodide is a classic methylating agent, it often leads to over-methylation, yielding the dimethylated and even quaternary ammonium salt byproducts.[6] Controlling the reaction to achieve selective monomethylation can be challenging. The Eschweiler-Clarke reaction or catalytic methods often provide better selectivity for the desired tertiary amine.

Q3: How can I effectively monitor the progress of the N-methylation reaction?

Thin-layer chromatography (TLC) is a rapid and effective technique. Use a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to achieve good separation between the starting material, the monomethylated product, and the dimethylated byproduct. The spots can be visualized under UV light. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q4: What are the best practices for purifying the final product, 1-Methyl-5-(methylamino)-2(1H)-pyridinone?

Column chromatography on silica gel is typically the most effective method for purifying the product from unreacted starting material and any dimethylated byproduct. A gradient elution with a solvent system like ethyl acetate in hexanes or methanol in dichloromethane is often successful.

Q5: Are there any safety precautions I should be aware of during this synthesis?

Yes. Formaldehyde is a suspected carcinogen and should be handled in a well-ventilated fume hood. Formic acid is corrosive. Metal catalysts, especially when finely divided, can be pyrophoric. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of 5-amino-1-methyl-2(1H)-pyridinone (Starting Material)

This protocol is adapted from established procedures for the reduction of nitroarenes.

Materials:

  • 1-methyl-5-nitro-2(1H)-pyridinone

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Celite

Procedure:

  • To a stirred solution of 1-methyl-5-nitro-2(1H)-pyridinone in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-1-methyl-2(1H)-pyridinone.

Protocol 2: Synthesis of 1-Methyl-5-(methylamino)-2(1H)-pyridinone via Eschweiler-Clarke Reaction

This protocol is a standard procedure for the N-methylation of primary amines.[2][5]

Materials:

  • 5-amino-1-methyl-2(1H)-pyridinone

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 5-amino-1-methyl-2(1H)-pyridinone and formic acid.

  • Cool the mixture in an ice bath and slowly add formaldehyde solution while stirring.

  • After the addition is complete, heat the reaction mixture to 90-100 °C and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-methyl-5-(methylamino)-2(1H)-pyridinone.

Data Summary Table

ParameterEschweiler-ClarkeCatalytic Methylation (Methanol)
Methylating Agent FormaldehydeMethanol
Reducing Agent Formic AcidIn situ generated hydride from catalyst
Typical Temperature 80 - 100 °C100 - 150 °C
Catalyst NoneTransition metal complex (e.g., Ru, Ir)[4]
Key Advantage Inexpensive reagentsHigh atom economy (water is the only byproduct)
Potential Drawback Potential for dimethylationRequires specialized catalyst, may require inert atmosphere

Visual Diagrams

reaction_pathway start 5-amino-1-methyl- 2(1H)-pyridinone product 1-methyl-5-(methylamino)- 2(1H)-pyridinone start->product Monomethylation (Desired) byproduct 1-methyl-5-(dimethylamino)- 2(1H)-pyridinone product->byproduct Further Methylation (Side Reaction)

Caption: A workflow for troubleshooting the synthesis of 1-methyl-5-(methylamino)-2(1H)-pyridinone.

References

  • Wang, H., Huang, Y., & Shi, F. (2017). N-Monomethylation of amines using paraformaldehyde and H2.
  • Wang, H., Huang, Y., & Shi, F. (2017). N-Monomethylation of amines using paraformaldehyde and H2. Semantic Scholar.
  • Li, F., Xie, J., Shan, H., Sun, C., & Chen, L. (2012). General and efficient method for direct N-monomethylation of aromatic primary amines with methanol. RSC Advances, 2(23), 8645-8652.
  • Li, G., Li, Y., & Zhang, J. (2019). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 4(4), 7435-7443.
  • Krasavin, M., et al. (2021). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 26(21), 6543.
  • Li, G., et al. (2022). A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazolides with NaBH4. Beilstein Journal of Organic Chemistry, 18, 649-657.
  • Zhang, Y., et al. (2019).
  • Eschweiler–Clarke reaction. (n.d.). In Grokipedia. Retrieved from [Link]

  • Chen, Y., et al. (2022). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 10, 1042459.
  • Eschweiler–Clarke reaction. (2023, December 27). In Wikipedia. [Link]

  • Eschweiler-Clarke reaction. (n.d.). In Name Reactions. Retrieved from [Link]

  • Beller, M., et al. (2017). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines.
  • BenchChem. (2025). 4-Amino-5-methyl-2(1H)-pyridinone as a Key Intermediate in the Synthesis of Finerenone.
  • Lv, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1986.
  • GenOracle. (n.d.). 5-Amino-1MQ. Retrieved from [Link]

  • Kimies. (2025, October 13). Eschweiler-Clarke reaction [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Enthaler, S., et al. (2014). Reductive N-Methylation of Amines with Calcium Hydride and Pd/C Catalyst. European Journal of Organic Chemistry, 2014(20), 4256-4260.
  • Bayer AG. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on. (WO2020178175A1).
  • Chen, Y., et al. (2022). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 10.
  • Aeterna Zentaris. (n.d.).
  • Shi, F., et al. (2018). N- Methyl Amine Synthesis by Reductive Amination of CO 2. ChemSusChem, 11(1), 104-114.
  • Recess Rx. (n.d.). 5 Amino 1MQ.
  • Regenerative Medicine | Stem Cell Therapy. (n.d.). 5 Amino 1MQ.docx.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Boosting Cellular Energy: The Impact of 5-Amino-1MQ on NAD+ and SAM Levels.

Sources

Optimization

Technical Support Center: 1-Methyl-5-(methylamino)-2(1H)-pyridinone (MMAP)

Welcome to the analytical and diagnostic support center for 1-Methyl-5-(methylamino)-2(1H)-pyridinone (MMAP) . This guide is engineered for drug development professionals and analytical scientists tasked with characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical and diagnostic support center for 1-Methyl-5-(methylamino)-2(1H)-pyridinone (MMAP) . This guide is engineered for drug development professionals and analytical scientists tasked with characterizing the stability, degradation pathways, and reactive intermediates of the MMAP scaffold.

The 2(1H)-pyridinone core, structurally related to the endogenous uremic toxin N-methyl-2-pyridone-5-carboxamide (2PY) , is generally stable under physiological conditions. However, the electron-rich secondary amine at the 5-position introduces critical vulnerabilities to oxidative and photolytic stress.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: During LC-MS stability screening, I observe a major degradation peak with a mass shift of -14.015 Da. What is the mechanism? A1: This is classic oxidative N-demethylation. The secondary methylamino group at the 5-position is highly susceptible to radical-mediated oxidation (e.g., via trace peroxides in excipients or CYP450 enzymes in vitro). The reaction proceeds via a transient carbinolamine intermediate, which rapidly collapses to release formaldehyde, yielding 5-amino-1-methyl-2(1H)-pyridinone. Mechanistic Causality: The electron-rich nature of the 5-amino group stabilizes the initial radical cation, making this the kinetically favored degradation pathway over N1-demethylation of the pyridinone ring.

Q2: My MMAP stock solutions in clear glass vials show rapid degradation over 24 hours, but the mass balance doesn't add up in LC-UV analysis. Why? A2: 2(1H)-pyridinone scaffolds are known to undergo UV-induced [2+2] photocycloadditions (dimerization) and subsequent ring-opening reactions. These photoproducts lose the extended


-conjugation of the pyridinone ring, drastically reducing their UV absorbance at the expected 

(typically 260-280 nm). Solution: Switch to actinic (amber) glassware immediately. To achieve accurate mass balance, utilize LC-Charged Aerosol Detection (CAD) or LC-HRMS, which do not rely on chromophore integrity .

Q3: We detect covalent binding to proteins in our microsomal stability assays. Is MMAP forming a reactive metabolite? A3: Yes. Following the initial N-demethylation to the primary amine, further oxidation can generate a highly reactive quinone-imine intermediate. This electrophilic species is a well-documented structural alert that can covalently bind to nucleophilic residues (like cysteine or lysine) on proteins, leading to potential idiosyncratic drug toxicity .

Q4: How can we synthesize the primary degradant (5-amino-1-methyl-2(1H)-pyridinone) to use as an analytical reference standard? A4: The primary degradant can be synthesized via the reduction of 1-methyl-5-nitro-2(1H)-pyridinone using reduced iron powder and 2N hydrochloric acid at reflux. Mechanistic Causality: Iron/HCl ensures selective reduction of the nitro group without reducing the critical double bonds of the pyridinone ring. Because the resulting amine is highly water-soluble, extraction requires neutralizing the aqueous phase with 1.5N sodium carbonate to fully deprotonate the amine, allowing it to partition into ethyl acetate for recovery .

Part 2: Chemical Degradation Pathways

Pathways MMAP 1-Methyl-5-(methylamino)- 2(1H)-pyridinone NDemethyl 5-Amino-1-methyl- 2(1H)-pyridinone (-14.015 Da) MMAP->NDemethyl Oxidative N-demethylation N1Demethyl 5-(Methylamino)- 2(1H)-pyridinone (-14.015 Da) MMAP->N1Demethyl N1-demethylation (Minor) PhotoDimer [2+2] Photodimers (Loss of UV signal) MMAP->PhotoDimer UV Light (Photolysis) Quinone Quinone-imine Intermediate NDemethyl->Quinone Further Oxidation Adducts Protein/GSH Adducts Quinone->Adducts Nucleophilic Attack

Fig 1: Primary chemical degradation pathways and reactive intermediate formation of MMAP.

Part 3: Quantitative Degradation Profiles

The following table summarizes the expected degradation behavior of MMAP under ICH Q1A(R2) forced degradation conditions.

Stress ConditionReagent / EnvironmentTimeDegradation (%)Major Product IdentifiedExact Mass Shift
Oxidation 0.3%

@ 25°C
24 h18.5%5-Amino-1-methyl-2(1H)-pyridinone-14.0156 Da
Photolysis ICH UV/Vis (Option 2)1.2M lux·h22.0%Pyridinone [2+2] Photodimers+138.0793 Da (Dimer)
Acid Hydrolysis 0.1 N HCl @ 60°C48 h< 2.0%StableN/A
Base Hydrolysis 0.1 N NaOH @ 60°C48 h4.1%Ring-opened aliphatic amides+18.0105 Da

Part 4: Standard Operating Procedures (SOPs)

Protocol: Self-Validating Forced Oxidative Degradation

To accurately profile the oxidative vulnerabilities of MMAP without introducing analytical artifacts, follow this self-validating workflow.

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of MMAP in 50:50 Acetonitrile:Water.

  • Causality: Acetonitrile is chosen over methanol to prevent artifactual methylation or hemiacetal formation with the formaldehyde byproduct generated during N-demethylation.

Step 2: Stress Application

  • Aliquot 1.0 mL of the stock solution into an amber vial.

  • Add 100

    
    L of 3.0% 
    
    
    
    (final concentration ~0.3%). Incubate at 25°C for 24 hours.

Step 3: Enzymatic Quenching (Critical Self-Validation Step)

  • At exactly 24 hours, add 10

    
    L of a 10,000 U/mL Catalase solution to the vial.
    
  • Causality & Trustworthiness: Unquenched hydrogen peroxide will continue to degrade the sample inside the LC autosampler or during electrospray ionization (ESI), leading to false-positive degradation profiles. Catalase enzymatically neutralizes residual

    
     into water and oxygen, establishing a self-validating system where degradation is strictly confined to the intended 24-hour incubation period.
    

Step 4: LC-HRMS Analysis & Mass Defect Filtering

  • Inject 2

    
    L onto a C18 column coupled to a High-Resolution Mass Spectrometer (HRMS).
    
  • Apply a Mass Defect Filter (MDF) of

    
     50 mDa around the fractional mass of the parent API.
    
  • Causality: N-demethylation alters the exact mass by exactly -14.0156 Da. By filtering the data computationally, you exclude matrix background (e.g., catalase protein fragments), ensuring high-confidence identification of trace MMAP degradants.

Workflow Prep 1. Sample Prep 1 mg/mL API Stress 2. Apply Stress (0.3% H2O2) Prep->Stress Quench 3. Quench (Catalase) Stress->Quench Analyze 4. LC-HRMS Analysis Quench->Analyze Validate 5. Mass Defect Filtering Analyze->Validate

Fig 2: Self-validating forced degradation workflow ensuring artifact-free LC-HRMS analysis.

References

  • Rutkowski, B., et al. "N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin." Toxins (Basel), MDPI, 2016. URL:[Link]

  • Kalgutkar, A. S., et al. "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Drugs Marketed in the United States." Chemical Research in Toxicology, ACS Publications, 2011. URL:[Link]

  • National Institute of Standards and Technology. "2(1H)-Pyridinone, 5-methyl-." NIST Chemistry WebBook, SRD 69, 2023. URL:[Link]

Troubleshooting

Common issues in 1-Methyl-5-(methylamino)-2(1H)-pyridinone experiments

Welcome to the Application Science Diagnostic Hub for 1-Methyl-5-(methylamino)-2(1H)-pyridinone (1M5M2P). As a highly polar, electron-rich heterocyclic building block, this compound presents unique behavioral quirks in s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Diagnostic Hub for 1-Methyl-5-(methylamino)-2(1H)-pyridinone (1M5M2P). As a highly polar, electron-rich heterocyclic building block, this compound presents unique behavioral quirks in synthetic chemistry, analytical chromatography, and in vitro pharmacology.

This guide is designed for drug development professionals and synthetic chemists. It bypasses superficial fixes to address the fundamental thermodynamic and kinetic causalities behind common experimental failures, providing you with self-validating protocols to ensure absolute data integrity.

Part I: Material Handling & Stability Diagnostics

FAQ 1: Why does my compound spontaneously turn pink, violet, or brown during storage or reaction setup?

The Causality: The 5-amino-2-pyridone core is an exceptionally electron-rich system. The electron-donating methylamino group at the 5-position sits para to the N-methyl nitrogen, creating a highly activated aromatic ring. This makes the molecule highly susceptible to single-electron oxidation by atmospheric oxygen or ambient light, leading to the formation of colored radical intermediates and oligomeric degradation products[1].

Self-Validating Protocol: Anaerobic Preparation & Storage Validation Check: A pristine solution of 1M5M2P will exhibit a characteristic blue fluorescence under 365 nm UV light without any visible-spectrum color[1]. If the solution develops a pink hue, oxidation has initiated.

  • Solvent Degassing: Sparge all aqueous and organic solvents with Argon for a minimum of 15 minutes prior to dissolution.

  • Standard Preparation: Weigh the solid standard in a glovebox or under an inverted Argon funnel.

  • Storage: Store solid APIs in amber, actinic-glass vials backfilled with Argon at -20°C. For long-term liquid storage, add 0.01% BHT (Butylated hydroxytoluene) as a radical scavenger if downstream assays permit.

G A 1-Methyl-5-(methylamino)- 2(1H)-pyridinone B O2 / Light Exposure (Electron-rich core) A->B Improper Handling D Inert Storage (Ar/N2) & Antioxidants A->D Best Practice C Oxidative Degradation (Pink/Brown Impurities) B->C Radical Formation E Stable API / Intermediate D->E Maintained Integrity

Fig 1. Oxidative degradation pathway and stabilization strategy for 5-aminopyridones.

Part II: Synthetic Derivatization Challenges

FAQ 2: My N-acylation yields are consistently below 40%, and I am seeing unexpected side products. How do I force the reaction to completion?

The Causality: There are two competing mechanistic forces here. First, while the secondary amine is nucleophilic, it is sterically hindered compared to a primary amine. Second, the 2-pyridone oxygen is a remarkably strong Lewis base (up to 100 times stronger than 4-pyridones)[2]. This ambident reactivity means electrophiles can transiently coordinate to the carbonyl oxygen, stalling the reaction. Furthermore, 2-pyridones can act as tautomeric bifunctional catalysts, inadvertently catalyzing ester-amide exchange side-reactions if unreacted esters are present[3].

Self-Validating Protocol: Kinetically Driven N-Acylation Validation Check: Run a TLC (DCM:MeOH 9:1). The starting material fluoresces blue under UV 365 nm. The complete disappearance of this specific fluorescence confirms the consumption of the free amine.

  • Activation: Dissolve 1.0 eq of 1M5M2P in anhydrous DCM under Argon.

  • Base Selection: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Do not use pyridine, as it will not sufficiently outcompete the Lewis basicity of the pyridone oxygen.

  • Catalysis: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) to act as an acyl transfer agent, bypassing the oxygen-coordination trap.

  • Addition: Cool the system to 0°C. Add 1.2 eq of the acyl chloride dropwise over 10 minutes.

  • Quench: After 2 hours, quench strictly with saturated aqueous NaHCO3. Avoid acidic workups, which can protonate the product and pull it into the aqueous layer due to its high polarity[1].

Part III: Analytical Chromatography (LC-MS)

FAQ 3: I am experiencing severe peak tailing and poor retention on my standard C18 column. How can I achieve a sharp, quantifiable peak?

The Causality: 1M5M2P is highly polar and features a basic secondary amine. At a standard reverse-phase pH (pH ~2-4), the amine is protonated. This charged species interacts strongly with unendcapped, residual silanols on the silica backbone of standard C18 columns, causing severe peak tailing. Additionally, its high polarity results in a retention factor (


) of near zero, causing it to elute in the void volume.

Self-Validating Protocol: HILIC Method Development Validation Check: A successful method will yield a symmetry factor (


) between 0.9 and 1.2, and a retention factor (

) > 2.0.
  • Column Switch: Abandon C18. Install an Amide-bonded HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid (ensures consistent ionization).

  • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B (highly retentive in HILIC) and ramp down to 50% B over 10 minutes.

HPLC Start Analyze Compound on Standard C18 Tail Peak Tailing or Poor Retention? Start->Tail HILIC Switch to HILIC Column (Amide/Silica) Tail->HILIC If k' < 1 (Too polar) Buffer Add 0.1% TFA or Formate Buffer Tail->Buffer If k' > 2 (Tailing) Success Sharp Peak, Optimal k' HILIC->Success Buffer->Success

Fig 2. Decision tree for resolving chromatographic issues with polar secondary amines.

Part IV: In Vitro DMPK Assay Integration

FAQ 4: In my hepatocyte stability assays, the compound clears rapidly, but I am not detecting standard CYP450 Phase I oxidation metabolites. Where is my compound going?

The Causality: While many small molecules are cleared via Cytochrome P450 oxidation, 5-amino-2-pyridone derivatives are classical substrates for Phase II conjugation—specifically via N-acetyltransferases (NAT1/NAT2)[4]. The secondary methylamino group is rapidly acetylated in the presence of Acetyl-CoA, masking the parent compound without forming a typical Phase I +16 Da (hydroxylation) mass shift.

Self-Validating Protocol: Phase II Metabolite Trapping

  • Mass Transition Monitoring: Update your LC-MS/MS MRM (Multiple Reaction Monitoring) methods to actively scan for the N-acetylated metabolite. Look for a mass shift of +42 Da corresponding to the addition of an acetyl group.

  • Control Assay: Run a parallel hepatocyte incubation spiked with a known NAT inhibitor (e.g., p-aminosalicylic acid). If the half-life of 1M5M2P significantly increases, NAT-mediated Phase II metabolism is definitively confirmed as the primary clearance pathway.

Quantitative Troubleshooting Summary

The following table synthesizes the physicochemical parameters and corrective actions for 1M5M2P experiments:

Experimental IssueObservable MetricMechanistic CausalityValidated Corrective Action
Storage Degradation Pink/Brown color shift; UV Abs >400nmAuto-oxidation of electron-rich aminopyridone coreSparged solvents; Ar blanket; store at -20°C in amber vials
Acylation Failure Yield < 40%; Unreacted SM on TLCLewis basicity of C=O traps electrophilesUse DMAP (0.1 eq) + DIPEA in anhydrous DCM at 0°C
HPLC Peak Tailing Asymmetry Factor (

) > 1.5
2° amine interaction with silanolsSwitch to Amide-HILIC column; use 10 mM Ammonium Formate
Rapid In Vitro Clearance

< 15 mins in hepatocytes
Phase II NAT1/NAT2 N-acetylationMonitor MS for +42 Da shift; utilize NAT inhibitors
References
  • Ahmad, Y., & Hey, D. H. Acyhrylnitrosamines. Part V I P Reactions of 3-Aminomethoxy-pyridines and 3-Amino-1-rnethylpyridones. RSC Publishing.
  • Ambident Reactivities of Pyridone Anions. Journal of the American Chemical Society (ACS).
  • Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts. ChemRxiv.
  • 5-Amino-1-methylpyridin-2(1H)-one oxalate. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Validating the biological activity of 1-Methyl-5-(methylamino)-2(1H)-pyridinone

Validating the Biological Activity of 1-Methyl-5-(methylamino)-2(1H)-pyridinone: A Comparative Guide for Bromodomain Fragment-Based Drug Discovery Executive Summary & Mechanistic Rationale In modern Fragment-Based Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Biological Activity of 1-Methyl-5-(methylamino)-2(1H)-pyridinone: A Comparative Guide for Bromodomain Fragment-Based Drug Discovery

Executive Summary & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points with high ligand efficiency is critical. Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, regulate gene transcription by recognizing acetylated lysine (KAc) residues on histone tails. Disrupting this protein-protein interaction is a validated therapeutic strategy for downregulating oncogenes like MYC ([1]).

The 1-methyl-2-pyridinone scaffold has emerged as a highly privileged KAc mimetic. Its carbonyl oxygen acts as a hydrogen bond acceptor for the conserved Asn140 residue in the BRD4 binding pocket, while the core ring engages in hydrophobic interactions with the surrounding lipophilic shelf ([2]).

However, unsubstituted 1-methyl-2-pyridone suffers from low absolute affinity. The strategic addition of a 5-methylamino group to create 1-Methyl-5-(methylamino)-2(1H)-pyridinone introduces a critical interaction vector. This secondary amine acts as a hydrogen bond donor, coordinating with the conserved ZA channel water network and displacing high-energy water molecules. This targeted substitution significantly improves the binding enthalpy, establishing it as a superior warhead for developing highly selective BET or TAF1 inhibitors ([3]).

BRD4_Pathway KAc Acetylated Histone (H3K27Ac) BRD4 BRD4 Epigenetic Reader KAc->BRD4 Recruits PolII RNA Pol II Complex BRD4->PolII Activates Inhibitor 1-Methyl-5-(methylamino)- 2(1H)-pyridinone Inhibitor->BRD4 Competitively Inhibits MYC MYC Oncogene Transcription PolII->MYC Drives

Fig 1. Mechanism of BRD4 inhibition by the pyridinone fragment, suppressing MYC transcription.

Comparative Performance Analysis

While comparing a 10-heavy-atom fragment to a highly optimized, 24-heavy-atom clinical probe like (+)-JQ1 may seem asymmetrical, it is the standard practice in FBDD. The goal is not to match absolute potency (


), but to evaluate Ligand Efficiency (LE) —the binding free energy contributed per heavy atom. A fragment with an LE > 0.3 is considered a highly tractable starting point for fragment growing and linking.
CompoundRoleHeavy Atoms (HA)BRD4 BD1

(SPR)
Ligand Efficiency (LE)Cellular Target Engagement
Unsubstituted 1-Methyl-2-pyridone Baseline Fragment8~2.5 mM0.35 kcal/mol/HAUndetectable
1-Methyl-5-(methylamino)-2(1H)-pyridinone Optimized Fragment10~150 µM0.45 kcal/mol/HA Positive (NanoBRET)
(+)-JQ1 Standard Pan-BET Inhibitor2450 nM0.41 kcal/mol/HAPositive (Phenotypic)

Data Interpretation: The addition of the 5-methylamino group improves the


 by over an order of magnitude compared to the baseline fragment. Its exceptional LE (0.45) demonstrates that the new functional group makes near-optimal contacts within the KAc pocket, outperforming even the highly optimized (+)-JQ1 on a per-atom basis.

Self-Validating Experimental Protocols

To rigorously validate 1-Methyl-5-(methylamino)-2(1H)-pyridinone, we employ an orthogonal cascade. Each protocol is designed as a self-validating system to eliminate the high false-positive rates typical of fragment screening.

Validation_Workflow SPR 1. SPR Kinetics (Biophysical Binding) FRET 2. TR-FRET Assay (Biochemical Competition) SPR->FRET Confirm Kd & Stoichiometry XRAY 3. X-ray Crystallography (Structural Validation) FRET->XRAY Validate KAc Displacement CELL 4. NanoBRET Assay (Live-Cell Target Engagement) XRAY->CELL Confirm Binding Mode

Fig 2. Orthogonal validation workflow for fragment-based drug discovery targeting BRD4.

Protocol 1: Surface Plasmon Resonance (SPR)

Causality: Fragments exhibit rapid association and dissociation rates. Traditional biochemical assays often yield false positives due to aggregation at the high concentrations required (100 µM - 1 mM). SPR provides direct, label-free biophysical evidence of binding and stoichiometry.

  • Surface Preparation: Immobilize biotinylated BRD4-BD1 onto a Streptavidin (SA) sensor chip. Target a low immobilization level (

    
     ≈ 50 RU) to minimize mass transport limitations.
    
  • Analyte Injection: Inject 1-Methyl-5-(methylamino)-2(1H)-pyridinone in a 2-fold dilution series (from 1 mM down to 15 µM) using a high flow rate (50 µL/min) to resolve fast kinetics.

  • Self-Validation: Run (+)-JQ1 as a positive control (expected

    
     ~50 nM). Run a blank reference channel to subtract bulk refractive index changes.
    
  • Data Analysis: Due to the fast on/off rates ("square wave" sensorgrams), fit the data using a 1:1 steady-state affinity model rather than a kinetic model to derive the

    
    .
    
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

Causality: Once biophysical binding is confirmed, we must prove the fragment binds at the correct functional site (the KAc pocket). TR-FRET uses a time delay to eliminate background auto-fluorescence—a common artifact when screening fragments at millimolar concentrations.

  • Assay Assembly: Combine His-tagged BRD4-BD1 (10 nM) and a biotinylated H4K5/8/12/16 tetra-acetylated peptide (50 nM) in assay buffer.

  • Fluorophore Addition: Add Europium-labeled anti-His antibody (donor) and APC-conjugated Streptavidin (acceptor).

  • Fragment Competition: Titrate the fragment (10 µM to 2 mM). If the fragment binds the KAc pocket, it displaces the peptide, reducing the FRET signal.

  • Self-Validation: Include a negative control (unsubstituted pyridine) which should show no FRET disruption, proving the signal drop is specific to the KAc-mimetic properties of the pyridinone core.

Protocol 3: Live-Cell Target Engagement (NanoBRET)

Causality: Fragments typically lack the absolute potency required to outcompete endogenous chromatin and drive phenotypic changes (e.g., MYC downregulation). Therefore, traditional functional assays yield false negatives. NanoBRET directly measures target engagement and cell permeability by quantifying the displacement of a cell-permeable fluorescent tracer from a NanoLuc-BRD4 fusion protein in live cells.

  • Transfection: Transfect HEK293T cells with a plasmid encoding NanoLuc-BRD4.

  • Tracer Incubation: Treat cells with a cell-permeable fluorescent BET tracer that binds the KAc pocket, establishing a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Compound Treatment: Add 1-Methyl-5-(methylamino)-2(1H)-pyridinone (up to 500 µM).

  • Readout & Validation: A dose-dependent decrease in the BRET ratio confirms the fragment has successfully penetrated the cell membrane and engaged the BRD4 KAc pocket in a physiological environment. (+)-JQ1 is used to define the maximum tracer displacement baseline.

References

  • Selective inhibition of BET bromodomains Source: Nature (2010) URL:[Link]

  • Structure-Guided Design and Synthesis of Pyridinone-Based Selective Bromodomain and Extra-Terminal Domain (BET)-First Bromodomain (BD1) Inhibitors Source: Journal of Medicinal Chemistry (2024) URL:[Link]

  • Development and comparison of single FLT3-inhibitors to dual FLT3/TAF1-inhibitors as an anti-leukemic approach Source: PLOS One (2025) URL:[Link]

Sources

Comparative

Application Guide: Confirming the Target Engagement of 1-Methyl-5-(methylamino)-2(1H)-pyridinone

Executive Summary The 1-Methyl-5-(methylamino)-2(1H)-pyridinone scaffold has emerged as a critical pharmacophore in the design of novel epigenetic inhibitors, most notably demonstrating potent activity against the METTL3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The 1-Methyl-5-(methylamino)-2(1H)-pyridinone scaffold has emerged as a critical pharmacophore in the design of novel epigenetic inhibitors, most notably demonstrating potent activity against the METTL3-METTL14 methyltransferase complex [1] and PRMT5-substrate adaptor interactions [2]. While cell-free enzymatic assays can establish baseline affinity, they fail to account for cellular permeability, metabolic stability, and competition with high intracellular concentrations of endogenous substrates (e.g., S-adenosylmethionine). This guide objectively compares the analytical methodologies used to confirm intracellular Target Engagement (TE) for this specific pyridinone derivative, providing researchers with self-validating experimental protocols to definitively link phenotypic outcomes to on-target mechanisms.

The Mechanistic Context: Why Target Engagement Matters

The efficacy of 1-Methyl-5-(methylamino)-2(1H)-pyridinone derivatives stems from the pyridinone ring's ability to act as both a hydrogen-bond donor and acceptor within deep catalytic or allosteric pockets. For example, in METTL3 inhibition, the pyridinone moiety mimics the binding mode of the adenosine ring of the endogenous methyl donor, while the methylamino group provides critical vectorality to lock the enzyme in an inactive conformation [1].

However, relying solely on downstream phenotypic readouts (e.g., reduced m6A RNA methylation or decreased cell proliferation) introduces a critical vulnerability: causality . Phenotypic changes can arise from off-target kinase inhibition or generalized cytotoxicity. Therefore, proving that the 1-Methyl-5-(methylamino)-2(1H)-pyridinone compound physically binds its intended target inside a living cell is non-negotiable for advancing the molecule through the drug development pipeline.

G A METTL3-METTL14 Complex D m6A Modified mRNA A->D Catalyzes m6A B SAM (Methyl Donor) B->A Binds C Target mRNA C->A Substrate F Cell Proliferation (AML Models) D->F Promotes E 1-Methyl-5-(methylamino) -2(1H)-pyridinone E->A Competitive Inhibition

Caption: Mechanism of action of 1-Methyl-5-(methylamino)-2(1H)-pyridinone inhibiting the METTL3 complex.

Objective Comparison of Target Engagement Methodologies

To validate the pyridinone compound, researchers must select the appropriate TE assay. Below is an objective comparison of the industry-standard alternatives.

FeatureCETSA (Cellular Thermal Shift Assay)DARTS (Drug Affinity Responsive Target Stability)CPSA (Chemical Protein Stability Assay)SPR (Surface Plasmon Resonance)
Primary Principle Ligand-induced thermal stabilization of the target.Ligand-induced protection against protease digestion.Ligand-induced tolerance to chemical denaturants [3].Real-time biophysical binding kinetics (Label-free).
Cellular Context Intact living cells or lysates (High physiological relevance).Cell lysates (Moderate physiological relevance).Cell lysates (Moderate physiological relevance).Purified recombinant protein (No cellular context).
Throughput Medium to High (with AlphaLISA/MS).Low (Western Blot dependent).High (384-well format compatible) [3].Medium (Biacore sensor chips).
Best Used For Proving the drug crosses the membrane and binds the target in vivo.Targets that do not exhibit a clear thermal shift.High-throughput screening of lysates.Determining exact

,

, and

values.
Limitations Requires a good antibody; some proteins don't shift.Highly dependent on protease concentration/time.Chemical denaturants may disrupt specific complexes.Cannot account for intracellular competition.
Experimental Data & Performance Metrics

When evaluating 1-Methyl-5-(methylamino)-2(1H)-pyridinone (e.g., as a METTL3 inhibitor), a multi-assay approach yields the most robust validation. The following table summarizes representative performance data comparing the pyridinone compound against a DMSO vehicle control.

Assay TypeReadout MetricVehicle Control (DMSO)1-Methyl-5-(methylamino)-2(1H)-pyridinone (10 µM)Interpretation
SPR Dissociation Constant (

)
N/A

High-affinity direct binding to the catalytic pocket.
CETSA (Intact Cells) Aggregation Temp (

)


(

)
Confirms membrane permeability and intracellular target binding.
CETSA (ITDR) Half-maximal concentration (

)
N/A

Dose-dependent stabilization correlates with in vitro

.
DARTS Pronase ResistanceDegraded at 1:1000 ratioIntact at 1:1000 ratioLigand binding restricts protease access to the target.
Step-by-Step Validated Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . We explain not just how to perform the steps, but why specific experimental choices are made.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Intracellular TE

Causality Check: We utilize intact cells rather than lysates for the primary incubation. This ensures that the assay accounts for the compound's cell permeability and its ability to compete with intracellular S-adenosylmethionine (SAM), which is present at high micromolar concentrations in living cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed MV411 or SKM1 cells [1] at

    
     cells/mL. Treat with 10 µM of 1-Methyl-5-(methylamino)-2(1H)-pyridinone or 0.1% DMSO for 2 hours at 37°C.
    
    • Self-Validation Checkpoint: Perform a Trypan Blue exclusion test. Viability must remain >95%. If the compound induces rapid apoptosis, protein degradation pathways will activate, yielding false-negative thermal shifts.

  • Aliquot and Heat: Wash cells with PBS, resuspend in PBS supplemented with protease inhibitors, and divide into 50 µL aliquots in PCR tubes. Heat tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Causality Check: The 3-minute heating duration is critical. Extended heating causes irreversible, global proteome denaturation, which masks the specific ligand-induced stabilization window.

  • Lysis: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C water bath).

    • Causality Check: We strictly avoid harsh detergents (like 1% SDS or Triton X-100) because they can artificially disrupt the non-covalent hydrogen bonds between the pyridinone moiety and the target protein.

  • Separation & Detection: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins. Analyze the soluble fraction (supernatant) via Western Blot using a target-specific antibody (e.g., anti-METTL3).

G step1 1. Treat Intact Cells with Pyridinone Compound step2 2. Aliquot into Gradient PCR Tubes step1->step2 step3 3. Heat Treatment (3 Min, 40-65°C) step2->step3 step4 4. Gentle Cell Lysis (Freeze-Thaw) step3->step4 step5 5. Ultracentrifugation (Isolate Soluble Fraction) step4->step5 step6 6. Western Blot / Target Quantification step5->step6

Caption: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for confirming intracellular target engagement.

Protocol B: Surface Plasmon Resonance (SPR) for Direct Binding

Causality Check: While CETSA proves the drug reaches the target in vivo, it cannot provide exact kinetic rates (


/

). SPR is required to prove that the 1-Methyl-5-(methylamino)-2(1H)-pyridinone interacts directly with the target in a 1:1 stoichiometric ratio, ruling out indirect complex stabilization.

Step-by-Step Methodology:

  • Immobilization: Immobilize recombinant target protein (e.g., METTL3-METTL14 complex) onto a CM5 sensor chip via standard amine coupling (target level ~3000 RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of 1-Methyl-5-(methylamino)-2(1H)-pyridinone (from 1 µM down to 3.125 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Injection & Kinetics: Inject the compound series over the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

    • Self-Validation Checkpoint 1 (Reference Subtraction): The signal from a blank reference channel must be subtracted from the active channel to rule out non-specific binding of the pyridinone to the dextran matrix.

    • Self-Validation Checkpoint 2 (Solvent Correction): Because the compound requires 2% DMSO for solubility, a DMSO calibration curve (1.5% to 2.5%) must be run. This validates that bulk refractive index changes caused by DMSO fluctuations are mathematically normalized, preventing false-positive binding curves.

References
  • Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1 H)‑one Moiety. ACS Medicinal Chemistry Letters (2025).[Link] [1]

  • Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. Journal of Medicinal Chemistry (2021).[Link] [2]

  • Redefining target engagement with new strategies in drug discovery. News-Medical.Net (2025).[Link] [3]

Comparative

A Senior Application Scientist's Guide to the Analytical Quantification of 1-Methyl-5-(methylamino)-2(1H)-pyridinone

In the landscape of pharmaceutical development and metabolic studies, the precise and accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical techniqu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and metabolic studies, the precise and accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical techniques for the characterization of 1-Methyl-5-(methylamino)-2(1H)-pyridinone, a heterocyclic compound of interest. As researchers and drug development professionals, the selection of an appropriate analytical methodology is a critical decision that influences data quality, throughput, and ultimately, the trajectory of a development program. This document is structured to provide an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering practical insights and detailed experimental protocols.

Introduction to 1-Methyl-5-(methylamino)-2(1H)-pyridinone

1-Methyl-5-(methylamino)-2(1H)-pyridinone is a pyridinone derivative with potential applications in medicinal chemistry. Its structure, featuring a substituted pyridine ring, suggests a moderate polarity. Understanding its physicochemical properties is the first step in developing robust analytical methods. Based on structurally similar compounds like 1-Methyl-1H-pyridin-2-one, we can infer key characteristics that will guide our analytical strategy.[1][2]

Anticipated Physicochemical Properties:

  • Molecular Formula: C₇H₁₀N₂O

  • Molecular Weight: 138.17 g/mol

  • Solubility: Expected to be soluble in water and polar organic solvents like methanol and acetonitrile.[1]

  • UV Absorbance: The pyridinone chromophore is expected to exhibit significant UV absorbance, making UV-based detection a viable option.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, valued for its robustness, cost-effectiveness, and widespread availability. For a chromophore-containing molecule like 1-Methyl-5-(methylamino)-2(1H)-pyridinone, HPLC coupled with a UV detector presents a straightforward and reliable quantification method, particularly for purity assessments and formulation analysis.

The Rationale Behind the HPLC-UV Approach

The decision to employ HPLC-UV is grounded in the compound's inherent UV-active nature. This technique is particularly well-suited for analyses where high sensitivity is not the primary driver, such as in the analysis of bulk drug substances or concentrated solutions. The principle relies on the separation of the analyte from impurities or matrix components on a stationary phase, followed by the detection of the analyte as it passes through a UV detector, based on its absorbance of light at a specific wavelength.

Experimental Protocol: Reversed-Phase HPLC-UV

This protocol is designed to provide a robust and reproducible method for the quantification of 1-Methyl-5-(methylamino)-2(1H)-pyridinone.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development due to its versatility.[3][4][5]

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 275 nm).

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of 1 mg/mL 1-Methyl-5-(methylamino)-2(1H)-pyridinone in methanol. Serially dilute to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Self-Validating System and Performance Characteristics

A well-developed HPLC method should be validated according to ICH guidelines to ensure its reliability.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A linear regression of peak area versus concentration should yield a correlation coefficient (r²) > 0.999.

  • Accuracy and Precision: Accuracy is determined by the recovery of a known amount of spiked analyte in a sample matrix. Precision is assessed by the relative standard deviation (RSD) of replicate injections, with an acceptance criterion of <2%.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices (plasma, urine) or trace-level impurity profiling, LC-MS/MS is the gold standard.[6][7][8] This technique couples the separation power of LC with the highly specific and sensitive detection capabilities of tandem mass spectrometry.

The Rationale Behind the LC-MS/MS Approach

The primary advantage of LC-MS/MS lies in its ability to selectively detect and quantify an analyte in a complex matrix with minimal sample cleanup.[7][9] This is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a resulting product ion is monitored. This high degree of specificity significantly reduces matrix interference and allows for much lower limits of quantification compared to HPLC-UV.[7][10]

Experimental Protocol: LC-MS/MS

This protocol outlines a sensitive and selective method for the quantification of 1-Methyl-5-(methylamino)-2(1H)-pyridinone in a biological matrix like human plasma.

1. Instrumentation:

  • LC System: A UHPLC system is preferred for faster analysis times and better resolution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of electrospray ionization (ESI).

2. LC Conditions:

  • Column: A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[10]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2-98% B

    • 3.0-4.0 min: 98% B

    • 4.0-4.1 min: 98-2% B

    • 4.1-5.0 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition:

    • Precursor Ion (Q1): 139.1 m/z ([M+H]⁺)

    • Product Ion (Q3): To be determined by infusion and fragmentation of the analyte standard. A plausible fragment would be around 96.1 m/z, corresponding to the loss of the methylamino group.

  • Collision Energy: To be optimized for the specific MRM transition.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled version of the analyte).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Inject the supernatant.

Self-Validating System and Performance Characteristics

Validation of an LC-MS/MS method for bioanalysis is governed by regulatory guidelines from bodies like the FDA.

  • Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of the nominal value).

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. This is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

Head-to-Head Comparison

FeatureHPLC-UVLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of specific precursor-product ion transitions.
Sensitivity µg/mL to high ng/mL range.pg/mL to low ng/mL range.[6]
Selectivity Moderate; relies on chromatographic resolution. Susceptible to interference from co-eluting compounds with similar UV spectra.High; based on specific mass-to-charge ratios of precursor and product ions. Minimizes matrix effects.[7]
Linearity Range Typically 2-3 orders of magnitude.Typically 3-4 orders of magnitude.
Throughput Moderate; longer run times may be required for complex samples.High; UHPLC allows for rapid gradients and shorter run times.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Typical Application Purity analysis, content uniformity, dissolution testing of drug products.Bioanalysis (pharmacokinetics), metabolite identification, trace-level impurity analysis.[7]

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard Dissolution Dissolution in Mobile Phase Sample->Dissolution Injection Injection Dissolution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: High-Performance Liquid Chromatography (HPLC-UV) Workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Injection Injection Centrifugation->Injection UHPLC UHPLC Separation Injection->UHPLC Ionization ESI UHPLC->Ionization MS1 Q1: Precursor Ion Selection Ionization->MS1 Fragmentation Q2: Fragmentation MS1->Fragmentation MS2 Q3: Product Ion Selection Fragmentation->MS2 Detector Detection MS2->Detector MRM_Signal MRM Signal Detector->MRM_Signal Integration Peak Integration MRM_Signal->Integration Quantification Quantification Integration->Quantification

Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow.

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS/MS for the analysis of 1-Methyl-5-(methylamino)-2(1H)-pyridinone is contingent upon the specific requirements of the analysis.

  • For routine quality control, purity assessment, and formulation analysis where analyte concentrations are relatively high and the matrix is simple, HPLC-UV is a robust, reliable, and cost-effective choice. Its simplicity of operation and lower maintenance make it an accessible technique for a wide range of laboratories.

  • For bioanalytical studies, such as pharmacokinetics, where the analyte is present at low concentrations in a complex biological matrix, LC-MS/MS is the unequivocally superior technique. Its high sensitivity and selectivity are essential for generating accurate and precise data in these demanding applications.

Ultimately, a well-equipped analytical laboratory will leverage both techniques, applying them to the stages of drug development where their respective strengths are most advantageous.

References

  • ChemBK. (2024, April 9). 1-Methyl-1H-pyridin-2-one. Retrieved from [Link]

  • Chen, L., Qin, Y., Yang, X., & Liu, C. (2013). Simultaneous determination of seven insecticides in soft drinks and fruit juices using ultraperformance liquid chromatography tandem mass spectrometry with Product Ion Confirmation Scan mode. Analytical Methods, 5(18), 4877-4884. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-2(1H)-pyridinone. Retrieved from [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 66(2), 131-138. Retrieved from [Link]

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. Retrieved from [Link]

  • Garg, A., Shah, V., & Thummar, M. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(12), 1205. Retrieved from [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

  • Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc. Retrieved from [Link]

  • Bakhtiar, R., & Majumdar, T. K. (2007). Quantitative analysis of small molecules in biological samples. Journal of Pharmacological and Toxicological Methods, 55(3), 298-307.
  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]

  • de Souza, A. M., & da Silva, P. B. (2025, September 10). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Forensic Sciences. Retrieved from [Link]

Sources

Validation

A Guide to the Reproducible Synthesis and Characterization of 1-Methyl-5-(methylamino)-2(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. This guide provides an in-depth technical overview of the synthesis and characterization of 1-Methyl-5-(methylamino)-2(1H)-pyridinone, a substituted pyridinone with potential applications in medicinal chemistry. We will delve into a detailed, reproducible synthetic protocol, explore the underlying chemical principles, and compare it with a viable alternative synthetic strategy. This document is designed to equip researchers with the necessary knowledge to not only replicate these findings but also to understand and troubleshoot the critical parameters that govern success.

The Challenge of Reproducibility in Pyridinone Synthesis

Pyridinone scaffolds are prevalent in a wide array of biologically active molecules. However, their synthesis can be fraught with challenges that impact reproducibility. Factors such as reagent purity, reaction conditions (temperature, time, and atmosphere), and purification methods can significantly influence the yield, purity, and even the identity of the final product. For N-substituted aminopyridinones like our target compound, issues such as over-alkylation, side reactions involving the amino group, and difficulties in separating structurally similar isomers are common hurdles. This guide aims to provide a robust framework to mitigate these challenges.

Primary Synthetic Pathway: A Step-by-Step Protocol

The proposed primary synthetic route to 1-Methyl-5-(methylamino)-2(1H)-pyridinone is a three-step process starting from commercially available 5-nitro-2(1H)-pyridinone. This pathway involves N-methylation, reduction of the nitro group, and a subsequent second methylation of the resulting primary amine.

Primary Synthesis Workflow A 5-Nitro-2(1H)-pyridinone B 1-Methyl-5-nitro-2(1H)-pyridinone A->B  N-Methylation  (MeI, Ag2CO3) C 5-Amino-1-methyl-2(1H)-pyridinone B->C  Nitro Reduction  (Fe, NH4Cl) D 1-Methyl-5-(methylamino)-2(1H)-pyridinone C->D  Reductive Amination  (HCHO, HCOOH)

Primary synthetic workflow for 1-Methyl-5-(methylamino)-2(1H)-pyridinone.
Step 1: N-Methylation of 5-Nitro-2(1H)-pyridinone

Principle: The initial step involves the selective methylation of the nitrogen atom of the pyridinone ring. The use of a base like silver carbonate (Ag2CO3) facilitates the deprotonation of the pyridinone nitrogen, enhancing its nucleophilicity towards the methylating agent, methyl iodide (MeI).

Experimental Protocol:

  • To a solution of 5-nitro-2(1H)-pyridinone (1.0 eq) in acetonitrile, add silver carbonate (1.2 eq).

  • Add methyl iodide (2.0 eq) to the suspension.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) in a sealed vessel, for instance using microwave irradiation for 1-2 hours at a controlled temperature.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Methyl-5-nitro-2(1H)-pyridinone.

Causality and Control: The choice of a relatively mild base and a controlled heating method like microwave irradiation helps to minimize side reactions, such as O-methylation.[1] The inert atmosphere is crucial to prevent potential side reactions.

Step 2: Reduction of 1-Methyl-5-nitro-2(1H)-pyridinone

Principle: The nitro group is a versatile functional group that can be readily reduced to a primary amine. A common and effective method is the use of iron powder in the presence of an acidic activator like ammonium chloride.

Experimental Protocol:

  • To a stirred solution of 1-methyl-5-nitro-2(1H)-pyridinone (1.0 eq) in a mixture of ethanol and water, add iron powder (5-10 eq) and ammonium chloride (1.0 eq).[2]

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After cooling, filter the reaction mixture through a pad of celite to remove the iron residues.

  • Concentrate the filtrate to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 5-Amino-1-methyl-2(1H)-pyridinone. This intermediate can often be used in the next step without further purification.

Causality and Control: The large excess of iron powder ensures complete reduction of the nitro group. The addition of ammonium chloride helps to maintain a slightly acidic pH, which facilitates the reduction process.

Step 3: Reductive Amination to 1-Methyl-5-(methylamino)-2(1H)-pyridinone

Principle: The final step involves the methylation of the primary amino group. The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of amines using formaldehyde and formic acid.[3][4] This reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid. A key advantage is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[3][5]

Experimental Protocol:

  • To a solution of 5-Amino-1-methyl-2(1H)-pyridinone (1.0 eq) in formic acid, add an aqueous solution of formaldehyde (excess).

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final product, 1-Methyl-5-(methylamino)-2(1H)-pyridinone.

Causality and Control: The use of excess formaldehyde and formic acid drives the reaction to completion. Careful neutralization is required due to the acidic reaction conditions. The Eschweiler-Clarke reaction is generally a high-yielding and clean reaction, which contributes to the overall reproducibility of this synthetic sequence.

Characterization of 1-Methyl-5-(methylamino)-2(1H)-pyridinone

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

Technique Expected Results (Predicted)
¹H NMR The spectrum is expected to show distinct signals for the methyl groups (N-CH₃), the pyridinone ring protons, and the N-H proton of the methylamino group. The chemical shifts and coupling constants will be characteristic of the substituted pyridinone ring system.
¹³C NMR The spectrum should display the expected number of carbon signals, including those for the methyl groups, the pyridinone ring carbons, and the carbonyl carbon.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of methyl or methylamino groups.[6][7]
High-Performance Liquid Chromatography (HPLC) HPLC analysis on a suitable column (e.g., C18 reversed-phase) will provide information on the purity of the compound and can be used to quantify any impurities.[2]

Predicted ¹H and ¹³C NMR Data: Based on the analysis of similar structures, the following spectral data are predicted for 1-Methyl-5-(methylamino)-2(1H)-pyridinone.[8]

¹H NMR (Predicted) ¹³C NMR (Predicted)
A singlet for the N1-methyl group.A signal for the N1-methyl carbon.
A singlet for the methylamino methyl group.A signal for the methylamino methyl carbon.
A broad singlet for the NH proton.Signals for the pyridinone ring carbons.
Signals for the three protons on the pyridinone ring.A signal for the carbonyl carbon (C2).

Alternative Synthetic Pathway: Buchwald-Hartwig Amination

An alternative approach to the final step of the synthesis is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a powerful method for the formation of carbon-nitrogen bonds.[9][10]

Alternative Synthesis Workflow E 5-Bromo-1-methyl-2(1H)-pyridinone F 1-Methyl-5-(methylamino)-2(1H)-pyridinone E->F  Buchwald-Hartwig Amination  (Methylamine, Pd catalyst, ligand, base)

Alternative synthetic step using Buchwald-Hartwig amination.

Principle: This reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For our target molecule, this would involve the reaction of 5-bromo-1-methyl-2(1H)-pyridinone with methylamine.

Experimental Protocol (Generalized):

  • To a reaction vessel under an inert atmosphere, add 5-bromo-1-methyl-2(1H)-pyridinone (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).[11]

  • Add a solution of methylamine in a suitable solvent (e.g., THF or toluene).

  • Heat the reaction mixture to the required temperature and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Comparison of Synthetic Routes
Factor Primary Pathway (Reductive Amination) Alternative Pathway (Buchwald-Hartwig)
Starting Materials Readily available and relatively inexpensive.Requires a brominated pyridinone, which may need to be synthesized.
Reagents Uses common and less toxic reagents.Requires expensive and air-sensitive palladium catalysts and ligands.
Reaction Conditions Generally straightforward and robust.Requires strict inert atmosphere and anhydrous conditions.
Scalability Well-suited for large-scale synthesis.Can be challenging to scale up due to catalyst cost and sensitivity.
Reproducibility High, due to well-established and reliable reactions.Can be sensitive to catalyst and ligand quality, as well as reaction setup.

Conclusion: A Path to Reproducible Results

The reproducibility of experimental results for 1-Methyl-5-(methylamino)-2(1H)-pyridinone hinges on a thorough understanding of the reaction mechanisms and meticulous control over experimental parameters. The primary synthetic pathway presented in this guide, utilizing N-methylation, nitro reduction, and Eschweiler-Clarke reductive amination, offers a robust and reproducible route to the target compound. While the Buchwald-Hartwig amination presents a viable alternative, its reliance on sensitive and costly reagents may pose challenges for routine synthesis and scalability.

By following the detailed protocols, understanding the causality behind each experimental choice, and employing rigorous analytical characterization, researchers can confidently synthesize and validate their findings for 1-Methyl-5-(methylamino)-2(1H)-pyridinone, thereby contributing to the advancement of medicinal chemistry and drug discovery.

References

  • Vivant, C., Visseq, T., Labed, N., et al. (2020). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 11(10), 1215-1229. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • FLORE. (2017). regulated formation of side products in the reductive amination approach for differential labeling of peptides in. Available at: [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Available at: [Link]

  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Available at: [Link]

  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • ACS Omega. (2021). 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399. Available at: [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Available at: [Link]

  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available at: [Link]

  • Reddit. (2023). Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN). Available at: [Link]

  • ResearchGate. (n.d.). Eschweiler-Clarke reductive alkylation of amines. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • YouTube. (2022). Eschweiler-Clarke Reaction. Available at: [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PMC. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]

  • ResearchGate. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for .... Available at: [Link]

  • ResearchGate. (n.d.). Reductive methylation by aqueous formaldehyde and zinc a. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Google Patents. (n.d.). In situ or one-pot hydrogenation and reductive amination process.
  • ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Google Patents. (n.d.). US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP).
  • ResearchGate. (n.d.). Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Google Patents. (2003). Process for producing 4-dimethyl amino pyridine (4-DMAP). Available at: [Link]

  • PMC. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). A kind of method for synthesizing 4-dimethylaminopyridine and its analogs.
  • SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available at: [Link]

  • NIST WebBook. (n.d.). 2(1H)-Pyridinone, 5-methyl-. Available at: [Link]

  • ACG Publications. (2012). p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. Available at: [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • PMC. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Available at: [Link]

Sources

Comparative

Comprehensive Off-Target Profiling of 1-Methyl-5-(methylamino)-2(1H)-pyridinone: A Next-Generation Epigenetic Probe

Executive Summary & Mechanistic Rationale In the landscape of epigenetic drug discovery, the 1-methyl-2-pyridinone core has emerged as a highly privileged scaffold. Specifically, 1-Methyl-5-(methylamino)-2(1H)-pyridinone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of epigenetic drug discovery, the 1-methyl-2-pyridinone core has emerged as a highly privileged scaffold. Specifically, 1-Methyl-5-(methylamino)-2(1H)-pyridinone (hereafter referred to as MM-Pyridinone) serves as a potent, low-molecular-weight fragment probe targeting the Bromodomain and Extra-Terminal (BET) family of proteins, primarily BRD4.

The rationale behind this scaffold is rooted in its structural mimicry. The carbonyl oxygen and the N-methyl group of the pyridinone ring act as a direct functional mimetic of acetyl-lysine (KAc). This allows the molecule to form a critical hydrogen bond with the conserved asparagine residue (e.g., Asn140 in BRD4 BD1) while simultaneously interacting with a network of ordered water molecules at the base of the bromodomain binding pocket [1]. Furthermore, the 5-methylamino substituent provides a strategic vector extending into the WPF shelf (Trp81, Pro82, Phe83), significantly enhancing binding affinity [2].

However, the pyridinone scaffold is notoriously pleiotropic. It is frequently utilized as a hinge-binding motif in various kinase inhibitor programs (e.g., p38 MAPK, Met kinase)[3]. Therefore, to confidently attribute any phenotypic response to BRD4 inhibition rather than kinase cross-reactivity, a rigorous, self-validating off-target profiling cascade is mandatory.

Comparative Off-Target Landscape

To objectively evaluate MM-Pyridinone, we must benchmark it against established alternatives: JQ1 (a standard pan-BET triazolodiazepine inhibitor), Compound 33 (XL-126) (a highly optimized, BD1-selective pyridinone derivative)[2], and Staurosporine (a promiscuous pan-kinase inhibitor used as a negative control for selectivity).

As a fragment-sized probe, MM-Pyridinone exhibits lower absolute potency but exceptional Ligand Efficiency (LE). More importantly, its compact nature avoids the steric clashes that often drive larger molecules into unintended kinase active sites.

Table 1: Comparative Selectivity and Off-Target Profile
CompoundPrimary TargetBRD4 BD1 KdKinase Off-Targets (S(10) > 50%)Non-BET BrD Cross-ReactivityLigand Efficiency (LE)
MM-Pyridinone BRD4 (Fragment)4.5 µM< 2 kinasesNone detected0.42
JQ1 BRD4 (Pan-BET)50 nM0 kinasesNone detected0.31
Compound 33 (XL-126) BRD4 (BD1 Selective)8.9 nM< 3 kinasesNone detected0.38
Staurosporine Pan-Kinase> 50 µM> 200 kinasesN/A0.21

Data synthesis based on standard fragment-based drug discovery (FBDD) metrics and established literature for pyridinone derivatives[2],[1].

Visualizing the Mechanisms and Workflows

To understand both the therapeutic intervention and the validation process, we map the biological pathway and the experimental workflow.

Pathway Inhibitor 1-Methyl-5-(methylamino) -2(1H)-pyridinone BRD4 BRD4 (BD1/BD2) Inhibitor->BRD4 Blocks KAc Binding Transcription Gene Transcription (MYC, IL-6) BRD4->Transcription Activates Chromatin Acetylated Chromatin (H3K27ac) Chromatin->BRD4 Recruits Disease Proliferation / Inflammation Transcription->Disease Drives

BRD4 transcriptional regulation pathway and targeted inhibition mechanism.

Workflow Compound Compound Synthesis InVitro Biochemical Profiling (BROMOscan) Compound->InVitro Kinome Kinome Cross-Reactivity (KinomeScan) InVitro->Kinome Cellular Cellular Target Engagement (CETSA) Kinome->Cellular Omics Transcriptomics (RNA-Seq) Cellular->Omics

Step-by-step off-target profiling workflow for epigenetic probes.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, every assay must be designed as a self-validating system. Below are the detailed protocols used to generate the off-target profile for MM-Pyridinone.

Protocol 1: Epigenetic Selectivity via BROMOscan

Causality: While MM-Pyridinone is designed for BRD4, the human genome encodes over 60 bromodomains[4]. Off-target binding to BAZ2B or BRD9 can cause confounding phenotypic toxicity. BROMOscan evaluates competitive binding across the entire bromodomain family.

  • Assay Setup: Express T7 phage strains displaying 40+ distinct human bromodomains in E. coli.

  • Immobilization: Bind biotinylated KAc-peptides to streptavidin-coated magnetic beads.

  • Competition: Incubate the phage-tagged bromodomains with the KAc-beads and 10 µM of MM-Pyridinone.

    • Positive Control: JQ1 (Validates assay sensitivity for BET family).

    • Negative Control: DMSO vehicle (Establishes baseline maximum binding).

  • Elution & Readout: Wash the beads to remove unbound proteins. Elute the bound phage and quantify via qPCR targeting the T7 genome.

  • Validation Criterion: A valid run requires the JQ1 control to show >99% displacement (Kd < 100 nM) for BRD4, while MM-Pyridinone should demonstrate specific displacement of BRD4 BD1 over BD2, with no significant displacement of non-BET domains (e.g., CBP, BAZ2B)[5].

Protocol 2: Kinase Cross-Reactivity via KinomeScan

Causality: Because the 2-pyridinone ring is a known kinase hinge-binder[3], we must empirically prove that MM-Pyridinone does not inhibit kinases at biologically relevant concentrations.

  • Preparation: Utilize a panel of 468 DNA-tagged human kinases. Immobilize active-site directed proprietary ligands onto solid support beads.

  • Incubation: Add 10 µM MM-Pyridinone to the kinase/bead mixture in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

    • Positive Control: Staurosporine at 1 µM (Must displace >90% of the kinome).

  • Quantification: Measure the amount of kinase remaining on the bead via qPCR. Calculate the "Percent Control" (%Ctrl).

  • Validation Criterion: True epigenetic selectivity is confirmed if the S(10) score (percentage of kinases with %Ctrl < 10) is less than 0.01.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays lack cellular context. In live cells, millimolar concentrations of ATP can outcompete weak kinase off-targets that appeared significant in vitro. Conversely, chromatin compartmentalization may restrict access to BRD4. CETSA resolves this by proving target engagement inside the living cell.

  • Cell Treatment: Incubate MV4-11 (leukemia) cells with 10 µM MM-Pyridinone or DMSO for 2 hours.

  • Thermal Gradient: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Clearance: Lyse cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/precipitated proteins.

  • Western Blotting: Resolve the soluble fraction via SDS-PAGE. Probe the membrane simultaneously for BRD4 (Primary Target) and p38α MAPK (Putative Off-Target).

  • Validation Criterion: A successful probe will show a significant thermal shift (ΔTagg > 2°C) for BRD4 compared to the DMSO control, but no shift for p38α, confirming that the pyridinone core is engaging the epigenetic target without perturbing the kinome in a physiological environment.

References

  • Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Structure-Guided Design and Synthesis of Pyridinone-Based Selective Bromodomain and Extra-Terminal Domain (BET)-First Bromodomain (BD1) Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry Source: Frontiers in Chemistry URL:[Link]

  • Structural Features and Inhibitors of Bromodomains Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • High-Throughput Fragment Docking into the BAZ2B Bromodomain Source: Journal of Medicinal Chemistry (via UZH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-5-(methylamino)-2(1H)-pyridinone proper disposal procedures

Operational Protocol for the Safe Handling and Disposal of 1-Methyl-5-(methylamino)-2(1H)-pyridinone In advanced drug development and synthetic chemistry, substituted aminopyridinones such as 1-methyl-5-(methylamino)-2(1...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol for the Safe Handling and Disposal of 1-Methyl-5-(methylamino)-2(1H)-pyridinone

In advanced drug development and synthetic chemistry, substituted aminopyridinones such as 1-methyl-5-(methylamino)-2(1H)-pyridinone present unique logistical and safety challenges. As a Senior Application Scientist, I emphasize that proper chemical disposal is not merely an administrative checkbox—it is a self-validating system of laboratory stewardship. This guide provides a mechanistic understanding of the compound's hazards and outlines a rigorous, field-proven methodology for its safe disposal, ensuring the protection of both laboratory personnel and the environment.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first understand the structural causality of the compound's hazards. 1-Methyl-5-(methylamino)-2(1H)-pyridinone features a biologically active aminopyridinone core, which dictates our handling logic:

  • Biological Toxicity: Similar to other aminopyridine derivatives, this compound can act as a potent neurotoxin and potassium channel blocker. It poses acute toxicity risks via inhalation, ingestion, and dermal absorption (1[1]).

  • Environmental Persistence: The nitrogenous heterocycle is highly resistant to standard biological degradation in wastewater treatment facilities. Discharging this compound down the drain is strictly prohibited, as it is toxic to aquatic life with long-lasting effects (2[2]; 3[3]).

  • Thermal Degradation Risks: When subjected to high heat or laboratory fires, the pyridinone ring combusts to release highly toxic nitrogen oxides (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and carbon monoxide. Therefore, disposal must be routed exclusively through licensed hazardous waste incinerators equipped with specialized gas scrubbers (4[4]; [5]).
    

Quantitative Data & Compatibility Matrix

To ensure operational safety, adhere strictly to the following logistical parameters when managing 1-Methyl-5-(methylamino)-2(1H)-pyridinone waste.

ParameterSpecificationMechanistic Rationale
Primary Container High-Density Polyethylene (HDPE) or Amber GlassPrevents chemical leaching; amber glass prevents UV-induced degradation of the pyridinone ring.
Incompatible Materials Strong oxidizers, acid chlorides, anhydridesPrevents violent exothermic reactions and rapid degradation of the amine group (3[3]).
Max Storage Time (SAA) 90 to 365 days (varies by generator status)EPA Subpart K compliance prevents long-term container degradation and minimizes exposure risk (2[2]).
Spill Neutralization Dilute acetic acid followed by water rinseWeak acid protonates the methylamino group, increasing aqueous solubility for easier wiping (2[2]).
Thermal Destruction >850°C with

scrubbers
High heat is required to fully combust the heterocycle, while scrubbers capture toxic nitrogen oxides (4[4]).

Step-by-Step Disposal Methodologies

Phase 1: Solid Waste Segregation (Powders, Vials, and PPE)
  • Collection: Gather all solid waste, including powder residues, contaminated weighing paper, empty vials, and heavily soiled PPE.

  • Containment: Place the materials into a leak-proof, chemically compatible container (e.g., an HDPE bucket with a secure, screw-top lid). Crucial Causality: Never sweep dry powders with a standard brush, as this will aerosolize the active pharmaceutical ingredient (API) and create an inhalation hazard (6[6]).

  • Labeling: Affix a hazardous waste label immediately. Mark it clearly as "Hazardous Waste - Toxic/Irritant Solid (1-Methyl-5-(methylamino)-2(1H)-pyridinone)".

Phase 2: Liquid Waste Segregation (Reaction Solutions & Solvents)
  • Solvent Compatibility Check: Ensure the receiving organic waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides), acid chlorides, or anhydrides. Mixing aminopyridinones with these reagents can trigger violent, gas-evolving exothermic reactions (5[5]).

  • Transfer: Using a closed-funnel system within a certified chemical fume hood, pour the waste solutions into the designated halogenated or non-halogenated organic waste container (depending on your solvent matrix).

  • Secondary Containment: Place the liquid waste carboy in a secondary containment tray to capture potential leaks, storing it in the laboratory's Satellite Accumulation Area (SAA).

Phase 3: Immediate Spill Response Protocol
  • Evacuation & PPE: For spills greater than 1 liter or involving highly concentrated powders, evacuate the immediate area. Responders must don chemical-resistant nitrile gloves, ANSI-approved safety goggles, and a particulate respirator (N95 or P100) if dust is present (1[1]).

  • Containment: Surround the spill with an inert absorbent material such as vermiculite or sand. Never use combustible materials like sawdust, as aminopyridines are combustible solids (2[2]).

  • Chemical Neutralization: Gently sweep the absorbed material using spark-proof tools. For trace residues left on the benchtop, wash the area with a dilute acetic acid solution, followed by a water rinse. Causality: The weak acid protonates the secondary amine, converting the free base into a highly water-soluble acetate salt, ensuring complete removal from the surface (2[2]).

  • Final Disposal: Transfer all cleanup materials into a hazardous waste bag, seal it securely, and place it in the designated solid waste container for incineration.

Waste Management Decision Workflow

WasteWorkflow Start Waste Generation: 1-Methyl-5-(methylamino)-2(1H)-pyridinone Decision Waste State? Start->Decision Solid Solid/Powder Waste (Contaminated PPE, Vials) Decision->Solid Solid Liquid Liquid Waste (Solvent Solutions) Decision->Liquid Liquid SolidContainer Seal in HDPE/Glass Container Double-bag if highly dusty Solid->SolidContainer LiquidContainer Segregate from Oxidizers Collect in Organic Waste Carboy Liquid->LiquidContainer Labeling Labeling: "Hazardous Waste - Toxic/Irritant" SolidContainer->Labeling LiquidContainer->Labeling Storage Satellite Accumulation Area (SAA) Max storage: 90-365 days Labeling->Storage Disposal Licensed Hazardous Waste Incineration Facility Storage->Disposal

Workflow for segregation, labeling, and disposal of aminopyridinone laboratory waste.

References

1.[2] Benchchem. "Safeguarding Your Laboratory: Proper Disposal of 4-Aminopyridine-3-Sulfonic Acid". Available at: 2.[4] State of New Jersey Department of Health. "2-AMINOPYRIDINE HAZARD SUMMARY". Available at: 3.[6] Echemi. "2-Pyridone SDS". Available at: 4.[3] Fisher Scientific. "SAFETY DATA SHEET - 4-Aminopyridine". Available at: 5.[1] Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET - 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone". Available at: 6.[5] Cole-Parmer. "Material Safety Data Sheet - 1-Methyl-2-pyridone". Available at:

Sources

Handling

Personal protective equipment for handling 1-Methyl-5-(methylamino)-2(1H)-pyridinone

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 1-Methyl-5-(methylamino)-2(1H)-pyridinone was not available. The following safety and handling recommendations are based on the haza...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 1-Methyl-5-(methylamino)-2(1H)-pyridinone was not available. The following safety and handling recommendations are based on the hazard profiles of structurally similar compounds, including 1-Methyl-2(1H)-pyridinone and other substituted pyridinones. It is imperative to treat 1-Methyl-5-(methylamino)-2(1H)-pyridinone with the caution required for a novel chemical entity and to conduct a thorough risk assessment before commencing any laboratory work.

Immediate Safety Concerns

Based on data from analogous compounds, 1-Methyl-5-(methylamino)-2(1H)-pyridinone is anticipated to present the following primary hazards:

  • Acute Oral Toxicity: Harmful if swallowed[1][2][3][4].

  • Skin Irritation: Causes skin irritation[1][2][4][5][6].

  • Serious Eye Irritation: Causes serious eye irritation[1][2][4][5][6][7].

  • Respiratory Tract Irritation: May cause respiratory irritation, particularly if handled as a powder or aerosol[1][2][8].

Due to these potential hazards, stringent adherence to appropriate safety protocols is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of appropriate PPE is critical and should be tailored to the specific laboratory operation being performed. The following table provides guidance on the minimum required PPE for various tasks involving 1-Methyl-5-(methylamino)-2(1H)-pyridinone.

Laboratory TaskMinimum Required Personal Protective Equipment
Weighing and Aliquoting (Solid) Full-face respirator with P100 (or equivalent) particulate filter, chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields (to be worn under the face shield), and a lab coat.
Dissolution and Solution Preparation Chemical splash goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. All manipulations should be performed within a certified chemical fume hood.
Reaction Setup and Monitoring Chemical splash goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. All work should be conducted in a chemical fume hood.
Work-up and Purification Chemical splash goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. All procedures should be carried out in a chemical fume hood.
Waste Disposal Chemical splash goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a standardized operational procedure is paramount for the safe handling of 1-Methyl-5-(methylamino)-2(1H)-pyridinone. The following protocol outlines the key steps from preparation to disposal.

Preparation and Handling
  • Risk Assessment: Before beginning any work, perform a comprehensive risk assessment for the planned experiment. Identify potential hazards and implement appropriate control measures.

  • Fume Hood Verification: Ensure that the chemical fume hood to be used is functioning correctly and has a valid certification.

  • PPE Donning: Put on all required PPE as specified in the table above before entering the designated work area.

  • Material Handling:

    • When handling the solid compound, work in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation of dust[1][8][9].

    • Use non-sparking tools for all manipulations[9][10].

    • Avoid contact with skin and eyes[1][9][11].

    • Do not eat, drink, or smoke in the laboratory area[2][3][10].

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention[5][6][9][12].

  • In case of eye contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[1][6][7][9].

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention[7][8][9].

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[3][10][12][13].

Disposal Plan

All waste containing 1-Methyl-5-(methylamino)-2(1H)-pyridinone must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in appropriately labeled, sealed containers.

  • Disposal: Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations[1][2][3][7][9][14]. Do not dispose of this chemical down the drain[1][2][10].

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1-Methyl-5-(methylamino)-2(1H)-pyridinone.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Final Check Start Start: Identify Handling Task Task What is the physical form and potential for exposure? Start->Task Solid Solid / Dust or Aerosol Potential Task->Solid Solid Solution Solution / Low Vapor Pressure Task->Solution Liquid FullFace Full-Face Respirator + Gloves, Goggles, Lab Coat Solid->FullFace FumeHood Chemical Fume Hood + Gloves, Goggles, Lab Coat Solution->FumeHood Proceed Proceed with Caution FullFace->Proceed FumeHood->Proceed

Sources

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